Aescin
Description
Propriétés
IUPAC Name |
6-[[9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNVHPCVMSNXNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H86O24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1131.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6805-41-0, 26339-90-2, 11072-93-8 | |
| Record name | Escin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | β-d-Glucopyranosiduronic acid, [3β,16α,21β(Z),22α]-22-(acetyloxy)-16,24,28-trihydroxy-21-[(2-methyl-1-oxo-2-butenyl)oxy]olean-12-en-3-yl O-β-d-glucopyranosyl-(1→2)-O-[β-d-glucopyranosyl-(1→4)]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.276 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | β-Escin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical and Chemical Properties of β-Aescin
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Aescin, a prominent triterpenoid (B12794562) saponin (B1150181) extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum), is a compound of significant interest in the pharmaceutical and cosmetic industries. Renowned for its potent anti-inflammatory, anti-edematous, and venotonic properties, β-aescin is the principal bioactive constituent responsible for the therapeutic effects of horse chestnut seed extract.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of β-aescin, complete with quantitative data, detailed experimental methodologies, and visualizations of its molecular interactions to support further research and development.
Physicochemical Properties
The physicochemical characteristics of β-aescin are fundamental to its formulation, delivery, and biological activity. A summary of these properties is presented below.
General Properties
| Property | Value | Reference |
| Chemical Formula | C₅₅H₈₆O₂₄ | [3] |
| Molecular Weight | 1131.26 g/mol | [3] |
| CAS Number | 11072-93-8 | [3] |
| Appearance | White amorphous powder or colorless fine crystals.[2] | |
| Melting Point | 220-225 °C | [4][5] |
| 222 °C | [3] | |
| pKa | 4.7 ± 0.2 | [1] |
| XLogP3-AA | 0.7 |
Solubility
β-Aescin exhibits amphiphilic character, with a hydrophobic triterpenoid backbone and a hydrophilic sugar moiety.[1] Its solubility is pH-dependent due to the presence of a carboxylic acid group.[1]
| Solvent | Solubility | Reference |
| Water | Poorly soluble in its neutral form; solubility increases significantly with increasing pH.[1] | |
| Methanol (B129727) | Soluble | [1] |
| Ethanol (B145695) | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [6] |
| Dimethylformamide (DMF) | ~20 mg/mL | [6] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~5 mg/mL | [6] |
| Benzene | Insoluble | [7] |
| Chloroform | Insoluble | [7] |
| Acetone | Insoluble | [7] |
| Carbon Tetrachloride | Insoluble | [7] |
Experimental Protocols
This section details the methodologies for the extraction, purification, and characterization of β-aescin.
Extraction and Isolation of β-Aescin
A simplified process for obtaining β-aescin from Indian horse chestnut (Aesculus indica) seeds involves the following steps:[4][5]
-
Preparation of Plant Material : Collect, dry, and grind the seeds into a powder.
-
Extraction : Extract the powdered seeds with an aqueous solution of a low molecular weight alcohol, such as methanol or ethanol (in a 1:1 to 8:2 alcohol to water ratio).
-
Solvent Removal and Fractionation : Remove the alcohol from the extract and fractionate the remaining aqueous layer with n-butanol or isopropanol (B130326) saturated with water.
-
Base Treatment : Treat the n-butanol/isopropanol extract with a 0.5-1.0% solution of sodium or potassium hydroxide (B78521) in a separating funnel, followed by separation of the organic layer.
-
Washing and Purification : Wash the organic layer with water saturated with butanol. Subsequently, pass the organic layer through a column of acidic alumina.
-
Final Product : Concentrate the purified organic layer to yield a white amorphous powder of β-aescin.
An alternative method utilizes fresh, frozen chestnuts to prevent the isomerization of β-aescin to the less active α-form.[8] The thawed and comminuted chestnuts are extracted with water.[8]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a standard method for the quality control and quantification of β-aescin.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A reversed-phase C18 column (e.g., Gemini C18, 5 µm, 250 mm × 4.6 mm).[9]
-
Mobile Phase : A mixture of acetonitrile (B52724) and 0.1% phosphoric acid solution (40:60 v/v).[9]
-
Elution : Isocratic elution.[9]
-
Flow Rate : 1.0 mL/min.[10]
-
Column Temperature : 25 °C.[9]
-
Detection : UV detection at 220 nm.[9]
-
Sample Preparation : Dissolve a precisely weighed amount of the β-aescin sample in methanol to a known concentration (e.g., 0.2 mg/mL). Filter the solution through a 0.45-µm filter before injection.[9]
Melting Point Determination
The melting point is a crucial indicator of purity.
-
Apparatus : A capillary melting point apparatus.
-
Sample Preparation :
-
Procedure :
-
Place the capillary tube in the heating block of the apparatus.[12]
-
Heat the sample at a slow, controlled rate (approximately 1-2 °C/min) near the expected melting point.[13]
-
Record the temperature at which the substance begins to melt and the temperature at which it becomes completely liquid. This range represents the melting point.[11][13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the β-aescin molecule.
-
Instrumentation : An FTIR spectrometer.
-
Sample Preparation : The sample can be prepared as a KBr pellet or analyzed directly using an attenuated total reflectance (ATR) accessory. For the ATR method, a small amount of the powdered sample is placed on the ATR crystal.
-
Analysis : The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[7] Key characteristic peaks for β-aescin include a broad band around 3400 cm⁻¹ (O-H stretching), a sharp band around 2929 cm⁻¹ (C-H stretching), and a peak around 1647 cm⁻¹ (C=O stretching from the ester and carboxylic acid groups).[7]
Differential Scanning Calorimetry (DSC)
DSC is employed to study the thermal properties of β-aescin, including its melting behavior and purity.
-
Instrumentation : A differential scanning calorimeter.
-
Sample Preparation : Accurately weigh a small amount of the β-aescin sample (typically 1-5 mg) into an aluminum pan and seal it hermetically. An empty sealed pan is used as a reference.
-
Procedure : Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The resulting thermogram will show an endothermic peak corresponding to the melting of the substance.[14][15] The peak temperature provides the melting point, and the peak shape can indicate the purity of the sample.
Signaling Pathways and Molecular Interactions
β-Aescin exerts its pharmacological effects by modulating several key signaling pathways. Understanding these interactions is crucial for drug development.
Inhibition of the NF-κB Signaling Pathway
β-Aescin is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a central regulator of inflammation.[[“]][[“]][18] By suppressing NF-κB activation, β-aescin reduces the expression of pro-inflammatory cytokines.[[“]][[“]]
Caption: β-Aescin inhibits the NF-κB pathway by preventing IKK activation.
Modulation of the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is critical for cell proliferation and survival. β-Aescin has been shown to inhibit this pathway in cancer cells, leading to apoptosis.[19]
Caption: β-Aescin blocks the PI3K/Akt pathway, inhibiting cell survival.
Involvement in the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. β-Aescin can induce apoptosis in cancer cells through the activation of p38 MAPK.[[“]]
Caption: β-Aescin induces apoptosis via the p38 MAPK signaling pathway.
Conclusion
This technical guide has provided a detailed examination of the physical and chemical properties of β-aescin, offering valuable data and methodologies for researchers and professionals in drug development. The comprehensive information on its physicochemical characteristics, coupled with insights into its molecular mechanisms of action, serves as a solid foundation for the rational design of novel formulations and therapeutic applications of this potent natural compound. Further research into the nuanced aspects of its pharmacology and toxicology will continue to unlock the full therapeutic potential of β-aescin.
References
- 1. The Biosurfactant β-Aescin: A Review on the Physico-Chemical Properties and Its Interaction with Lipid Model Membranes and Langmuir Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Escin’s Multifaceted Therapeutic Profile in Treatment and Post-Treatment of Various Cancers: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Aescin | 11072-93-8 | OA10870 | Biosynth [biosynth.com]
- 4. EP1487847B1 - A simple process for obtaining beta-aescin from indian horse chestnut (aesculus indica) - Google Patents [patents.google.com]
- 5. WO2003080636A1 - A simple process for obtaining beta-aescin from indian horse chestnut (aesculus indica) - Google Patents [patents.google.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. impactfactor.org [impactfactor.org]
- 8. scribd.com [scribd.com]
- 9. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 10. researchgate.net [researchgate.net]
- 11. davjalandhar.com [davjalandhar.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. consensus.app [consensus.app]
- 17. consensus.app [consensus.app]
- 18. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. β-Escin inhibits the proliferation of osteosarcoma cells via blocking the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Triterpenoid Saponin Aescin: From Natural Source to Biosynthetic Pathway
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Aescin, a complex mixture of triterpenoid (B12794562) saponins, is the principal bioactive constituent of the horse chestnut tree (Aesculus hippocastanum). Renowned for its anti-inflammatory, anti-edematous, and venotonic properties, this compound is a molecule of significant interest in pharmaceutical and cosmetic applications. This technical guide provides an in-depth exploration of the natural origin of this compound, its intricate biosynthetic pathway, and the experimental methodologies employed for its study. Quantitative data on this compound content are presented, alongside detailed protocols for its extraction and for the elucidation of its biosynthetic pathway. Visual diagrams generated using Graphviz are included to clearly illustrate the key molecular pathways and experimental workflows, offering a comprehensive resource for professionals in the field.
Natural Source of this compound
The primary natural source of this compound is the seed of the horse chestnut tree, Aesculus hippocastanum.[1][2][3] Within the seed, this compound is most abundantly found in the endosperm.[1] this compound itself is not a single compound but a complex mixture of over 30 related saponins.[3][4] These are broadly classified into α-aescin and β-aescin, with β-aescin being the predominant and more biologically active form. The major components of this mixture include escin (B49666) Ia, escin Ib, isoescin Ia, and isoescin Ib.[1]
Quantitative Analysis of this compound Content
The concentration of this compound in horse chestnut seeds can vary depending on factors such as geographical location, time of harvest, and storage conditions.[1] High-performance liquid chromatography (HPLC) is a widely used and reliable method for the quantitative analysis of this compound content.[1][5][6]
Table 1: this compound Content in Aesculus hippocastanum Seeds
| Plant Part | Component | Concentration (Year 1) | Concentration (Year 2) | Analytical Method | Reference |
| Seed Endosperm | Total Escins | 52.05 ± 0.67 g/kg | 34.9 ± 0.51 g/kg | HPLC-DAD | [1] |
| Seed Skin | Total Escins | 0.32 ± 0.012 g/kg | 0.19 ± 0.009 g/kg | HPLC-DAD | [1] |
Note: The decrease in concentration over two years of storage highlights the importance of fresh plant material for optimal yield.
Biosynthetic Pathway of this compound
The biosynthesis of this compound follows the isoprenoid pathway, a fundamental route for the production of a vast array of natural products in plants. The pathway commences with the cyclization of 2,3-oxidosqualene (B107256) and proceeds through a series of oxidative and glycosylation modifications to yield the complex this compound molecules.
Core Triterpenoid Skeleton Formation
The initial steps of this compound biosynthesis involve the formation of the pentacyclic triterpenoid scaffold, β-amyrin. This process is initiated by the cyclization of the linear precursor, 2,3-oxidosqualene, catalyzed by a specific oxidosqualene cyclase. Recent genomic studies of Aesculus chinensis have identified a key gene, AcOCS6, that is responsible for this crucial step.
Oxidative Modifications
Following the formation of the β-amyrin backbone, a series of oxidative modifications are carried out by cytochrome P450-dependent monooxygenases (CYPs). These enzymes introduce hydroxyl groups at specific positions on the triterpenoid skeleton, leading to the formation of the aglycone precursors of this compound, such as protoaescigenin (B8773068) and barringtogenol. Key genes identified in this stage of the pathway include AcCYP716A278 and AcCYP716A275.
Glycosylation and Acylation
The final stages of this compound biosynthesis involve the attachment of sugar moieties (glycosylation) and acyl groups to the triterpenoid aglycone. These reactions are catalyzed by glycosyltransferases (GTs) and acyltransferases, respectively. A cellulose (B213188) synthase-like gene, AcCSL1, has been implicated in the glycosylation process. A seed-specific gene, AcBAHD6, is believed to be responsible for the acylation of the saponin (B1150181) intermediates.
The following diagram illustrates the proposed biosynthetic pathway of this compound, highlighting the key intermediates and the enzyme classes involved.
References
- 1. Determination of Four Major Saponins in Skin and Endosperm of Seeds of Horse Chestnut (Aesculus Hippocastanum L.) Using High Performance Liquid Chromatography with Positive Confirmation by Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP1487847B1 - A simple process for obtaining beta-aescin from indian horse chestnut (aesculus indica) - Google Patents [patents.google.com]
- 3. Horse Chestnut - this compound - Escin - Cosmacon [cosmacon.de]
- 4. The Biosurfactant β-Aescin: A Review on the Physico-Chemical Properties and Its Interaction with Lipid Model Membranes and Langmuir Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
Unraveling the Endothelial Shield: A Technical Guide to the Mechanism of Action of Aescin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aescin, a complex mixture of triterpenoid (B12794562) saponins (B1172615) extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum), has long been recognized for its therapeutic benefits in vascular disorders, particularly chronic venous insufficiency. Its efficacy is largely attributed to its profound effects on endothelial cells, the gatekeepers of vascular integrity and function. This technical guide delves into the core mechanisms by which this compound modulates endothelial cell behavior, offering a comprehensive overview of its anti-inflammatory, anti-edematous, and vasoprotective actions. Through a synthesis of current research, this document provides detailed insights into the signaling pathways, quantitative effects, and experimental methodologies that underpin our understanding of this multifaceted compound.
Core Mechanisms of Action on Endothelial Cells
This compound exerts its influence on endothelial cells through a multi-pronged approach, impacting cellular signaling, structural integrity, and inflammatory responses. The primary mechanisms can be categorized as follows:
-
Anti-inflammatory Effects: this compound mitigates inflammation at the vascular level by interfering with key signaling pathways and reducing the expression of pro-inflammatory molecules. A pivotal target is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response. By inhibiting NF-κB activation, this compound effectively dampens the production of inflammatory cytokines and adhesion molecules that mediate leukocyte recruitment and attachment to the endothelium.[1][[“]]
-
Anti-Edematous and Vasoprotective Effects: A hallmark of this compound's therapeutic action is its ability to reduce edema and enhance vascular tone. This is achieved by decreasing capillary permeability and strengthening the endothelial barrier. This compound has been shown to modulate the expression of Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1) , a key component of endothelial cell junctions, thereby preserving their integrity, especially under hypoxic conditions.[3][4][5] Furthermore, it influences the endothelial cytoskeleton, primarily the actin network, which is crucial for maintaining cell shape and regulating paracellular permeability.[6][7]
-
Modulation of Endothelial Signaling Pathways: this compound's effects are orchestrated through the modulation of several critical intracellular signaling cascades. It has been shown to induce the synthesis of endothelial Nitric Oxide (eNOS) by increasing the permeability of endothelial cells to calcium ions.[8][9] Nitric oxide is a potent vasodilator and plays a crucial role in maintaining vascular homeostasis. Additionally, research indicates that this compound can influence cholesterol homeostasis within endothelial cells, which in turn affects membrane fluidity and signaling platform integrity.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies investigating the effects of this compound on endothelial cells.
Table 1: Effects of this compound on Endothelial Cell Viability and Proliferation
| Cell Type | This compound Concentration | Duration of Treatment | Observed Effect | Reference |
| HUVEC | > 4 µM | 48 h | Induced toxicity | [6] |
| HUVEC, ECV304 | 10, 20, 40 µg/mL | Not specified | Dose-dependent inhibition of proliferation | [10][11] |
| HUVEC, ECV304 | 40 µg/mL | Not specified | Induced apoptosis | [10][11] |
| HUVEC, HVVEC | ≥ 15 µg/mL | 24 h | Significant reduction in cell viability | [12] |
Table 2: Effects of this compound on Endothelial Cell Migration and Permeability
| Cell Type | This compound Concentration | Condition | Observed Effect | Reference |
| HUVEC | 2 µM | Quiescent and TNF-α stimulated | Statistically significant decline in migration | [6] |
| HUVEC | 1 µM | TNF-α stimulated | Statistically significant protection against induced permeability | [6] |
Table 3: Effects of this compound on Inflammatory Responses in Endothelial Cells
| Cell Type | This compound Concentration | Stimulus | Observed Effect | Reference |
| HUVEC | 0.1 - 1 µM | Cobalt chloride (hypoxia mimic) | Prevented VCAM-1 expression and PECAM-1 reduction | [13] |
| HUVEC | Not specified | LPS | Reduced IL-6 release | [13] |
| HUVEC | 100 - 750 ng/mL | Hypoxia | Partially protected against ATP loss and inhibited PLA2 increase | [5] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental procedures provide a clearer understanding of this compound's mechanism of action and how it is studied.
Caption: Key signaling pathways modulated by this compound in endothelial cells.
Caption: Workflow for assessing endothelial permeability after this compound treatment.
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting the data and designing future studies.
1. Cell Culture
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line.
-
Culture Medium: Cells are typically cultured in EBM-2 (Endothelial Cell Growth Basal Medium-2) supplemented with an endothelial growth supplement mix (EGM-2 SingleQuot Kit).
-
Culture Conditions: Standard conditions of 37°C and 5% CO2 are maintained.
-
Passaging: Experiments are generally performed with cells at a low passage number (e.g., passage four) to ensure cellular health and consistency.[6]
2. Vascular Permeability Assay
-
Principle: This assay measures the passage of a fluorescently labeled molecule (FITC-dextran) across a confluent monolayer of endothelial cells grown on a permeable support. An increase in fluorescence in the lower chamber indicates increased permeability.
-
Procedure:
-
Seed HUVECs (e.g., 1.8 x 10⁵ cells) onto the inserts of a multi-well plate and culture until a confluent monolayer is formed.
-
Treat the cells with the desired concentrations of β-escin for 24 hours.
-
To induce permeability, add a pro-inflammatory stimulus such as TNF-α (e.g., 10 ng/ml) for the final 6 hours of the treatment period.
-
Add FITC-dextran to the upper chamber and incubate for 20 minutes.
-
Collect the medium from the lower chamber and measure the fluorescence intensity using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.[6]
-
3. Cell Viability and Proliferation Assays
-
MTT or Resazurin Assay (Viability): These colorimetric assays measure the metabolic activity of viable cells. A reduction in color development indicates decreased cell viability.
-
BrdU Incorporation Assay (Proliferation): This assay measures the incorporation of bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into the DNA of proliferating cells.
-
Procedure (General):
-
Seed endothelial cells in a multi-well plate.
-
Treat with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
For viability assays, add the respective reagent (MTT or resazurin) and measure the absorbance or fluorescence according to the manufacturer's protocol.
-
For proliferation assays, add BrdU and subsequently detect its incorporation using an antibody-based method.[6][12]
-
4. Western Blotting for Protein Expression
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound (e.g., VCAM-1, PECAM-1, eNOS).
-
Procedure:
-
Lyse this compound-treated and control endothelial cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Incubate the membrane with primary antibodies specific to the target proteins.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
-
Conclusion
This compound presents a compelling case as a modulator of endothelial cell function, with a well-documented ability to attenuate inflammation, reduce permeability, and promote vascular health. Its multifaceted mechanism of action, centered on the inhibition of the NF-κB pathway, enhancement of eNOS activity, and modulation of the endothelial cytoskeleton, provides a strong rationale for its clinical utility. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this natural compound in the context of vascular diseases. Future research should continue to dissect the intricate molecular interactions of this compound within endothelial cells to unlock its full therapeutic promise.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. consensus.app [consensus.app]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Escin: a review of its anti-edematous, anti-inflammatory, and venotonic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanism for Cellular Response to β-Escin and Its Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Endothelium protectant and contractile effects of the antivaricose principle escin in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of beta-escin sodium on endothelial cells proliferation, migration and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. This compound protection of human vascular endothelial cells exposed to cobalt chloride mimicked hypoxia and inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-inflammatory Signaling Pathways of Aescin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aescin, a complex mixture of triterpenoid (B12794562) saponins (B1172615) extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum), has well-documented anti-inflammatory, anti-edematous, and venotonic properties.[1][2] This guide provides a comprehensive technical overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its modulation of key signaling pathways. Experimental evidence demonstrates that this compound exerts its therapeutic actions by targeting multiple intracellular signaling cascades, including the Nuclear Factor-kappa B (NF-κB), Nod-like Receptor Python domain containing 3 (NLRP3) inflammasome, and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, this compound effectively reduces the production of pro-inflammatory mediators, suppresses cellular inflammatory responses, and protects against tissue damage. This document synthesizes current research findings, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of the signaling pathways to facilitate a deeper understanding of this compound's mechanism of action for researchers and professionals in drug development.
Core Anti-inflammatory Signaling Pathways Modulated by this compound
This compound's anti-inflammatory properties are attributed to its ability to interfere with several critical signaling pathways that regulate the inflammatory response. The primary pathways identified are the NF-κB, NLRP3 inflammasome, and MAPK signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression.[3] this compound has been shown to significantly inhibit the activation of NF-κB.[3][[“]][5] This inhibition is thought to occur, in part, through a glucocorticoid-like effect, where this compound may enhance the expression and activity of the glucocorticoid receptor (GR).[5][6][[“]] The activated GR can then interfere with NF-κB's ability to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6] By suppressing the NF-κB pathway, this compound effectively downregulates the expression of numerous inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[8][9]
Below is a diagram illustrating the inhibitory effect of this compound on the NF-κB signaling pathway.
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[10][11] Recent studies have highlighted this compound's ability to inhibit the NLRP3 inflammasome.[10][12] Treatment with this compound has been shown to down-regulate the protein expression of key components of the inflammasome, including NLRP3, Caspase-1, and the adaptor protein ASC.[10][12] This leads to a reduction in the cleavage and release of mature IL-1β and IL-18, thereby mitigating the inflammatory response.[10]
The following diagram depicts the mechanism of NLRP3 inflammasome inhibition by this compound.
Modulation of MAPK Signaling Pathways
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[13] this compound has been reported to modulate MAPK pathways, although the exact mechanisms are still under investigation.[14][15] It is suggested that this compound can inhibit the phosphorylation of key kinases in the MAPK cascade, thereby preventing the activation of downstream transcription factors like AP-1, which are involved in the expression of inflammatory genes.[14][15]
A simplified workflow of MAPK signaling and this compound's potential intervention is shown below.
Quantitative Data on the Anti-inflammatory Effects of this compound
The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative findings from the literature.
Table 1: In Vivo Anti-inflammatory Effects of this compound
| Model System | Treatment | Dosage | Observed Effect | Reference |
| Carrageenan-induced paw edema in rats | This compound (oral) | 30 mg/kg | Significant inhibition of paw edema at 3, 4, 5, 6, 8, 12, and 24 hours post-carrageenan injection. | [2] |
| Acetic acid-induced capillary permeability in mice | This compound | 3.6 mg/kg | Significantly inhibited capillary permeability from 8 to 24 hours. | [6] |
| LPS-induced sepsis in mice | This compound | 1.8 and 3.6 mg/kg | Significantly inhibited the protein expression of the NF-κB p65 subunit. | [6] |
| Testosterone-induced Benign Prostatic Hyperplasia in rats | This compound | 2 mg/kg/day | Decreased prostatic IL-1β, TNF-α, and COX-2 expression by 47.9%, 71.2%, and 64.4%, respectively. | [16] |
| Acetaminophen-induced liver injury in mice | This compound | 4 mg/kg | Significantly attenuated hepatic TNF-α, IL-1β, IL-6, and IL-17 levels. | [17] |
Table 2: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Stimulant | This compound Concentration | Observed Effect | Reference |
| RAW264.7 macrophages | Lipopolysaccharide (LPS) | Suboptimal concentrations | Synergistically inhibited the secretion of NO, TNF-α, and IL-1β when combined with corticosterone. | [9] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | Not specified | Reduced TNF-α-induced NF-κB activation. | [14] |
| Diabetic Peripheral Neuropathy Rat Model | Not applicable | 1.0 mg/kg and 1.5 mg/kg | Significantly reduced serum levels of TNF-α, IL-6, and IL-1β. | [18][19] |
Experimental Protocols for Investigating this compound's Anti-inflammatory Activity
This section provides an overview of common experimental methodologies used to evaluate the anti-inflammatory effects of this compound.
In Vivo Models of Inflammation
-
Carrageenan-Induced Paw Edema: This is a widely used model for acute inflammation.
-
Protocol Outline:
-
Wistar rats are randomly divided into control, vehicle, positive control (e.g., dexamethasone), and this compound-treated groups.
-
A sub-plantar injection of carrageenan is administered to the right hind paw to induce edema.
-
This compound or the respective control substance is administered orally or intraperitoneally at specified time points before or after carrageenan injection.
-
Paw volume is measured at various time intervals using a plethysmometer.
-
The percentage of edema inhibition is calculated by comparing the paw volume of treated groups to the vehicle control group.[2][6]
-
-
-
Acetic Acid-Induced Capillary Permeability: This model assesses the effect of a substance on vascular permeability.
-
Protocol Outline:
-
Mice are administered with Evans blue dye intravenously.
-
Acetic acid is injected intraperitoneally to induce an increase in capillary permeability.
-
This compound is administered prior to the acetic acid injection.
-
After a specific time, the peritoneal fluid is collected, and the concentration of Evans blue dye is measured spectrophotometrically to quantify the extent of plasma exudation.[6]
-
-
In Vitro Cellular Assays
-
Cell Culture and Treatment:
-
Commonly used cell lines include murine macrophage-like RAW264.7 cells and Human Umbilical Vein Endothelial Cells (HUVECs).
-
Cells are cultured under standard conditions and then stimulated with an inflammatory agent such as Lipopolysaccharide (LPS) or TNF-α to induce an inflammatory response.
-
Cells are pre-treated with various concentrations of this compound for a specified duration before the addition of the inflammatory stimulus.
-
-
Western Blotting for Protein Expression Analysis: This technique is used to quantify the expression levels of specific proteins involved in inflammatory signaling.
-
Protocol Outline:
-
Following treatment, cells or tissues are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., NF-κB p65, NLRP3, Caspase-1, p-ERK, β-actin).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry.[16][17]
-
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification: ELISA is employed to measure the concentration of secreted cytokines in cell culture supernatants or serum.
-
Protocol Outline:
-
Samples (cell culture media or serum) are added to the wells of a microplate pre-coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-1β, IL-6).
-
After incubation and washing, a detection antibody is added, followed by an enzyme-conjugated secondary antibody.
-
A substrate is added, and the resulting color change is measured using a microplate reader.
-
The concentration of the cytokine is determined by comparison to a standard curve.[17]
-
-
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis: RT-PCR is used to measure the mRNA levels of inflammatory genes.
-
Protocol Outline:
-
Total RNA is extracted from treated cells or tissues.
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
The cDNA is then used as a template for PCR with gene-specific primers for inflammatory markers (e.g., NLRP3, iNOS).
-
The PCR products can be visualized on an agarose (B213101) gel, or for quantitative real-time RT-PCR (qRT-PCR), the amplification is monitored in real-time using a fluorescent dye.
-
The relative gene expression is typically normalized to a housekeeping gene.[20][21]
-
-
Conclusion
This compound demonstrates significant anti-inflammatory activity through the modulation of multiple, interconnected signaling pathways. Its ability to inhibit NF-κB, suppress the NLRP3 inflammasome, and potentially modulate MAPK signaling pathways underscores its multifaceted mechanism of action. This comprehensive targeting of key inflammatory cascades leads to a reduction in pro-inflammatory cytokine production and a dampening of the overall inflammatory response. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the therapeutic potential of this compound and its derivatives in the management of inflammatory conditions. Further research is warranted to fully delineate the intricate molecular interactions and to explore the clinical applications of this promising natural compound.
References
- 1. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 2. Oral Administration of Escin Inhibits Acute Inflammation and Reduces Intestinal Mucosal Injury in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. consensus.app [consensus.app]
- 5. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. sonwuapi.com [sonwuapi.com]
- 9. researchgate.net [researchgate.net]
- 10. Escin Rescues Blood-brain Barrier and Inhibits NLRP3 Inflammasome-mediated Pyroptosis in Rats with Superior Sagital Sinus Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. assaygenie.com [assaygenie.com]
- 14. dovepress.com [dovepress.com]
- 15. 5-Methoxyl Aesculetin Abrogates Lipopolysaccharide-Induced Inflammation by Suppressing MAPK and AP-1 Pathways in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Escin protects against acetaminophen-induced liver injury in mice via attenuating inflammatory response and inhibiting ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpsonline.com [ijpsonline.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Medicinal Uses of Aescin: Historical and Traditional Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aescin, a complex mixture of triterpenoid (B12794562) saponins, is the principal active component derived from the seeds of the horse chestnut tree (Aesculus hippocastanum).[1][2] With a rich history rooted in traditional European folk medicine, this compound has been utilized for centuries to address a variety of circulatory and inflammatory conditions.[3] This technical guide provides a comprehensive overview of the historical and traditional medicinal uses of this compound, supported by quantitative data from clinical studies, detailed experimental protocols, and an exploration of its molecular mechanisms of action.
Historical and Traditional Applications
The medicinal use of horse chestnut dates back centuries, with traditional applications documented for a wide range of ailments.[3][4] The seeds, leaves, and bark have all been employed in traditional preparations.[5][6] Historically, horse chestnut was used to treat conditions such as rheumatism, neuralgia, hemorrhoids, and fever.[4][7] Traditional Chinese Medicine also utilized species of Aesculus for circulatory problems, as a diuretic, and to reduce swelling.[8]
The primary traditional application, which has been the focus of modern scientific investigation, is in the management of venous and circulatory disorders.[3] European folk medicine favored horse chestnut preparations for alleviating symptoms of what is now known as chronic venous insufficiency (CVI), including leg swelling (edema), pain, heaviness, and varicose veins.[3][9] Poultices and decoctions were also traditionally used topically to soothe bruises and sprains.[3]
Therapeutic Efficacy: Quantitative Data from Clinical Trials
Modern clinical research has largely substantiated the traditional use of this compound, particularly for the treatment of Chronic Venous Insufficiency (CVI). Standardized horse chestnut seed extract (HCSE), with a defined this compound content, has been the subject of numerous randomized controlled trials (RCTs) and meta-analyses.
Chronic Venous Insufficiency (CVI)
Oral administration of HCSE has been shown to be effective in alleviating the signs and symptoms of CVI. A meta-analysis of several RCTs demonstrated a significant reduction in leg volume and improvements in leg pain, edema, and pruritus compared to placebo.[1][10]
Table 1: Efficacy of this compound in Chronic Venous Insufficiency (Placebo-Controlled Trials)
| Outcome Measure | Dosage of this compound | Duration of Treatment | Result (Weighted Mean Difference, WMD) | Citations |
| Leg Pain (100mm VAS) | 100-150 mg/day | 2-16 weeks | 42.4 mm reduction (95% CI: 34.9 to 49.9) vs. placebo | [1][10] |
| Leg Volume | 100 mg/day | 2-6 weeks | 56.3 ml reduction (95% CI: 24.1 to 88.5) vs. placebo | [10] |
| Ankle Circumference | 100 mg/day | 6 weeks | 0.5 cm average decrease vs. no change in placebo group | [5] |
| Edema (100mm VAS) | 100-150 mg/day | 2-16 weeks | 40.10 mm reduction (95% CI: 31.60 to 48.60) vs. placebo | [1] |
VAS: Visual Analogue Scale; CI: Confidence Interval
One study even suggested that horse chestnut seed extract may be as effective as wearing compression stockings for reducing leg volume.[10][11] The typical daily dose in clinical trials ranged from 50 to 150 mg of this compound.[12]
Post-operative and Post-traumatic Edema
Systemic administration of this compound has also been shown to be effective in reducing post-operative and post-traumatic soft tissue edema.[13] A systematic review of randomized clinical trials concluded that this compound effectively reduced the severity of edema and was well-tolerated.[13]
Experimental Protocols
The therapeutic effects of this compound have been investigated through various in vitro and in vivo experimental models. Below are outlines of key experimental protocols used to demonstrate its anti-inflammatory and venotonic properties.
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Effect)
This is a widely used model to assess the anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar rats (160-200 g) are typically used.
-
Groups:
-
Control group (saline)
-
Positive control group (e.g., dexamethasone (B1670325) 4 mg/kg)
-
Test group (escin, e.g., 1.8 mg/kg)
-
-
Procedure:
-
A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of the rats to induce inflammation and edema.
-
The test compounds (escin, dexamethasone) or saline are administered intraperitoneally or orally prior to the carrageenan injection.
-
Paw volume is measured at specific time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume in the this compound-treated group compared to the control group indicates an anti-inflammatory effect.[14][15]
Protocol 2: In Vitro Venotonic Activity on Isolated Human Saphenous Vein
This protocol directly assesses the effect of this compound on the tone of human veins.
-
Tissue Preparation: Segments of histologically normal human saphenous veins are obtained during surgical procedures (e.g., saphenectomy).[16]
-
Experimental Setup:
-
The venous segments are mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
The tension of the venous segments is recorded isometrically using a force transducer.
-
-
Procedure:
-
After an equilibration period, a standard stimulus (e.g., norepinephrine) can be used to induce a stable contraction.
-
This compound is added to the organ bath in a cumulative concentration-dependent manner.
-
The contractile response (increase in venous tone) is measured.
-
-
Data Analysis: A dose-response curve is generated to determine the efficacy and potency of this compound in inducing venoconstriction. The maximum contraction and the concentration required to produce 50% of the maximal response (EC50) are calculated.[16][17]
Molecular Mechanisms of Action and Signaling Pathways
This compound exerts its therapeutic effects through multiple mechanisms, primarily centered on its anti-inflammatory, anti-edematous, and venotonic properties.
Anti-inflammatory and Anti-edematous Effects
The anti-inflammatory action of this compound is significantly attributed to its modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[3][14][18] Under inflammatory conditions, the NF-κB pathway is activated, leading to the transcription of pro-inflammatory genes. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the production of inflammatory mediators.[3][14]
Some studies also suggest a glucocorticoid-like effect, where this compound may enhance the expression of the glucocorticoid receptor (GR), which in turn can inhibit NF-κB.[9][14] Additionally, this compound has been reported to inhibit the enzymes cyclooxygenase (COX) and lipoxygenase, which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes, key mediators of inflammation and pain.[3][19]
Venotonic Effects
This compound's ability to improve venous tone is a key aspect of its efficacy in CVI. It is believed to work by:
-
Enhancing Venous Contraction: In vitro studies have shown that this compound induces a concentration-dependent contraction of isolated human saphenous veins.[16] This effect is thought to be mediated by an improved entry of calcium ions into vascular smooth muscle cells.[17]
-
Modulating Prostaglandins: this compound may also stimulate the release of prostaglandin (B15479496) F2α (PGF2α) from veins, which has vasoconstrictive properties.[6][[“]]
Conclusion
This compound, the active principle of Aesculus hippocastanum, has a long and well-documented history of traditional medicinal use, particularly for venous disorders. This traditional knowledge has been largely validated by modern scientific research. Quantitative data from numerous clinical trials support the efficacy and safety of standardized horse chestnut seed extract in the short-term treatment of chronic venous insufficiency. Its therapeutic benefits are underpinned by a multi-faceted mechanism of action that includes anti-inflammatory effects via inhibition of the NF-κB pathway and venotonic effects through enhanced venous contractility. For researchers and drug development professionals, this compound represents a compelling natural compound with a proven clinical track record and a well-characterized, albeit complex, pharmacological profile, warranting further investigation for its therapeutic potential in a range of vascular and inflammatory conditions.
References
- 1. Horse chestnut seed extract for chronic venous insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Frontiers | Sodium aescinate inhibits microglia activation through NF-κB pathway and exerts neuroprotective effect [frontiersin.org]
- 5. newhope.com [newhope.com]
- 6. This compound: pharmacology, pharmacokinetics and therapeutic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ABC Herbalgram Website [herbalgram.org]
- 9. Glucocorticoid-Like Activity of Escin: A New Mechanism for an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Horse chestnut seed extract for chronic venous insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Horse chestnut seed extract for chronic venous insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Horse chestnut: helpful for varicose veins? - ProQuest [proquest.com]
- 13. Systemic administration of escin for posttraumatic or post-operative soft tissue edema: a systematic review of randomized clinical trials - Prikhodko - Traumatology and Orthopedics of Russia [journal.rniito.org]
- 14. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 16. Venotonic activity of escin on the human saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ca2+-Dependent Contraction by the Saponoside Escin in Rat Vena Cava. Implications in Venotonic Treatment of Varicose Veins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. impactfactor.org [impactfactor.org]
- 20. consensus.app [consensus.app]
Decoding the Isomers: A Technical Guide to α-Aescin and β-Aescin
For Researchers, Scientists, and Drug Development Professionals
Aescin, a complex mixture of triterpenoid (B12794562) saponins (B1172615) extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum), is a well-documented therapeutic agent with a range of pharmacological activities. The two principal isomers, α-aescin and β-aescin, while structurally similar, exhibit notable differences in their physicochemical properties and biological activities. This technical guide provides an in-depth comparison of these two isomers, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways to support further research and drug development.
Core Structural and Physicochemical Distinctions
The fundamental difference between α-aescin and β-aescin lies in the position of an acetyl group on the triterpene aglycone backbone. In β-aescin, the acetyl group is located at the C-22 position, whereas in α-aescin (a mixture of crypto- and β-aescin), it is found at the C-28 position.[1][2][3] This seemingly minor structural variation leads to significant differences in their physicochemical properties, which are summarized in the table below.
| Property | α-Aescin | β-Aescin | Reference |
| Solubility in Water | Higher | Lower[3][4] | [1][5][6] |
| Melting Point (°C) | Data not consistently reported | 222-225 | [6] |
| Hemolytic Index | Lower | Higher[1][5][6] | [1][5][6] |
Comparative Biological and Pharmacological Activity
It is widely reported that β-aescin possesses significantly higher pharmacological activity compared to α-aescin and is considered the main active component in horse chestnut extracts.[1][5] While direct quantitative comparisons of the biological activities of α- and β-aescin are not extensively available in the literature, the pronounced effects of β-aescin are well-documented.
Key Biological Activities of β-Aescin:
-
Anti-inflammatory Effects: β-Aescin demonstrates potent anti-inflammatory properties, which are attributed to its ability to modulate various inflammatory pathways.[7]
-
Anti-edematous Properties: It is clinically effective in reducing edema, particularly in cases of chronic venous insufficiency.[7]
-
Venotonic and Vasoprotective Actions: β-Aescin improves venous tone and strengthens capillary walls.[7][8]
While specific IC50 values for α-aescin are scarce, β-aescin's inhibitory effects on enzymes like hyaluronidase (B3051955) contribute to its vasoprotective effects.[6] One study reported an IC50 value for this compound (isomer not specified) as a hyaluronidase inhibitor to be 63.8% of the control.[9]
Key Signaling Pathways
The pharmacological effects of this compound, primarily attributed to the β-isomer, are mediated through complex signaling pathways. Two of the most well-characterized are its glucocorticoid-like activity and its inhibition of the NF-κB pathway.
Glucocorticoid-Like Activity
β-Aescin exhibits glucocorticoid-like effects, contributing to its anti-inflammatory properties. This involves the modulation of the glucocorticoid receptor (GR).[10] The proposed mechanism involves the inhibition of 11-β-hydroxysteroid dehydrogenase type 2 (11-β-HSD2), leading to increased local concentrations of active glucocorticoids, and the upregulation of GR expression.[10]
Inhibition of NF-κB Signaling
β-Aescin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[11][[“]] By preventing the translocation of NF-κB to the nucleus, β-aescin downregulates the expression of pro-inflammatory genes, such as those encoding for cytokines and adhesion molecules.[11]
Experimental Protocols
Separation and Quantification of α- and β-Aescin by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the separation and quantification of α- and β-aescin from a horse chestnut seed extract.
Workflow:
Methodology:
-
Sample Preparation:
-
Finely powder dried horse chestnut seeds.
-
Extract the powder with approximately 60% (v/v) ethanol or methanol.[1]
-
Filter the extract to remove solid particles.
-
For quantitative analysis, prepare a standard solution of α- and β-aescin of known concentration.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[13]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and an acidic aqueous solution (e.g., 0.1% phosphoric acid) is common. A typical starting condition could be a 40:60 (v/v) ratio of acetonitrile to 0.1% phosphoric acid.[13]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[13]
-
Detection: UV detection at 220 nm is suitable for this compound isomers.[13]
-
Injection Volume: 20 µL.[13]
-
-
Data Analysis:
-
Identify the peaks corresponding to α- and β-aescin based on the retention times of the standards.
-
Quantify the amount of each isomer in the sample by comparing the peak areas with the calibration curve generated from the standard solutions.
-
Determination of Hemolytic Index
The hemolytic index is a measure of the hemolytic activity of a substance and can be used to compare the membrane-disrupting properties of α- and β-aescin.
Methodology:
-
Preparation of Erythrocyte Suspension:
-
Obtain fresh, defibrinated blood (e.g., human or bovine).
-
Wash the erythrocytes multiple times with a phosphate-buffered saline (PBS) solution (pH 7.4) by centrifugation and resuspension to remove plasma and other components.
-
Prepare a 2% (v/v) suspension of the washed erythrocytes in PBS.[14]
-
-
Sample Preparation:
-
Prepare stock solutions of α-aescin and β-aescin in PBS.
-
Create a series of dilutions of each isomer in PBS.
-
-
Hemolysis Assay:
-
In a 96-well plate or test tubes, mix the erythrocyte suspension with the different concentrations of each this compound isomer.
-
Include a negative control (erythrocytes in PBS) and a positive control (erythrocytes in a solution that causes 100% hemolysis, such as distilled water or a surfactant like Triton X-100).
-
Incubate the mixtures at 37°C for a defined period (e.g., 30-60 minutes).
-
Centrifuge the plate or tubes to pellet the intact erythrocytes.
-
-
Quantification of Hemolysis:
-
Transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a spectrophotometer.
-
Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Absorbance_sample - Absorbance_negative_control) / (Absorbance_positive_control - Absorbance_negative_control)] x 100
-
-
Determination of Hemolytic Index (HI):
-
The hemolytic index is often expressed as the concentration of the substance that causes 50% hemolysis (HD50). This value can be determined by plotting the percentage of hemolysis against the concentration of the this compound isomer and interpolating the concentration at which 50% hemolysis occurs.
-
Conclusion
The structural isomerism between α-aescin and β-aescin leads to distinct physicochemical properties and a significant difference in pharmacological activity, with β-aescin being the more potent and therapeutically relevant molecule. Understanding these differences is crucial for the development of standardized, efficacious, and safe this compound-based therapeutics. The provided experimental protocols and signaling pathway visualizations offer a framework for researchers to further investigate the nuanced mechanisms of action of these important natural compounds. Further comparative studies providing quantitative data on the biological activities of both isomers are warranted to fully elucidate their structure-activity relationships.
References
- 1. The Biosurfactant β-Aescin: A Review on the Physico-Chemical Properties and Its Interaction with Lipid Model Membranes and Langmuir Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. β-Escin: An Updated Review of Its Analysis, Pharmacology, Pharmacokinetics, and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound-Cholesterol Complexes in DMPC Model Membranes: A DSC and Temperature-Dependent Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Glucocorticoid-Like Activity of Escin: A New Mechanism for an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanism for Cellular Response to β-Escin and Its Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 14. Hemolytic and cytotoxic properties of saponin purified from Holothuria leucospilota sea cucumber - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Aescin with Cell Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aescin, a complex mixture of triterpenoid (B12794562) saponins (B1172615) extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum), is a biologically active compound with a range of pharmacological applications, including anti-inflammatory, anti-edematous, and venotonic properties.[1][2] The therapeutic efficacy of this compound is intrinsically linked to its profound interactions with cell membranes and lipid bilayers. This technical guide provides an in-depth exploration of the molecular mechanisms governing these interactions, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved pathways to support advanced research and drug development.
The amphiphilic nature of this compound, comprising a hydrophobic triterpenoid backbone and a hydrophilic sugar chain, dictates its behavior at the membrane interface.[3][4] Its interactions are multifaceted, concentration-dependent, and significantly influenced by the lipid composition of the membrane, particularly the presence of cholesterol.[4][5]
Concentration-Dependent Effects of this compound on Lipid Bilayers
The interaction of β-aescin with lipid bilayers is heavily dependent on its concentration relative to its critical micelle concentration (cmc), which is approximately 0.3-0.4 mM.[6][7]
-
Below the CMC: At concentrations below its cmc, this compound molecules insert into the lipid bilayer, leading to modifications of the membrane's physical parameters.[3][8] This incorporation can increase the fluidity of the bilayer.[9][10]
-
Above the CMC: At concentrations exceeding the cmc, this compound's surfactant properties dominate, leading to the complete solubilization of the lipid bilayer.[3][8] In the presence of gel-phase phospholipids, this process results in the formation of discoidal bicelles, which are small, disc-shaped fragments of the lipid membrane stabilized by this compound molecules at the edges.[4][11]
The following diagram illustrates the concentration-dependent interaction of this compound with a lipid bilayer.
Quantitative Impact of this compound on Membrane Properties
The interaction of this compound with model lipid membranes, such as those composed of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), has been quantified using various biophysical techniques. The data reveals significant alterations in membrane structure and dynamics.
| Parameter | Lipid System | This compound Concentration | Observation | Technique(s) | Reference(s) |
| Bilayer Bending Modulus (κ) | DMPC SUVs | 0-2 mol% | In the gel phase (10°C), κ decreases, indicating membrane softening. In the fluid phase (40°C), κ increases, indicating membrane stiffening. | Neutron Spin-Echo Spectroscopy (NSE) | [10] |
| Bicelle Disk Radius | DMPC | 7 mol% | ~350 Å | Small-Angle X-ray Scattering (SAXS), Small-Angle Neutron Scattering (SANS) | [6][10] |
| 30 mol% | ~120 Å | SAXS, SANS | [6][10] | ||
| Main Phase Transition Temp (Tm) | DMPC | 10 mol% Naproxen, 1 mol% this compound | Tm decreases to 24.00 ± 0.06 °C. | Differential Scanning Calorimetry (DSC) | [7] |
| Area per Headgroup (AL) | DMPC with 10 mol% Cholesterol | 0.5-1 mol% this compound | AL increases by ~0.3 Å2. | Wide-Angle X-ray Scattering (WAXS) | [10] |
| Hemolysis of Red Blood Cells | Human RBCs | 15 µg/mL | ~2.5 times higher than control. | Spectrophotometry | [9][12] |
| 60 µg/mL | ~3.5 times higher than control, >11% hemolysis. | Spectrophotometry | [9][12] | ||
| Membrane Fluidity | Human RBCs | 15-60 µg/mL | Increased membrane fluidity. | Electron Paramagnetic Resonance (EPR) with Spin Probes | [9][12] |
The Crucial Role of Cholesterol
Cholesterol is a key modulator of this compound's activity in biological membranes. This compound exhibits a strong affinity for cholesterol, forming complexes that significantly alter membrane properties.[4][13] This interaction is believed to be a primary driver of this compound's hemolytic activity, as it leads to the extraction of cholesterol from red blood cell membranes, increasing their fragility.[5][9]
In model membranes, the presence of cholesterol enhances the effects of this compound. Studies have shown that this compound can reverse the ordering effect of cholesterol on lipid acyl chains.[10] The formation of this compound-cholesterol complexes within the bilayer leads to phase separation and the formation of distinct domains.[5][10]
The logical flow of this compound's interaction in a cholesterol-containing membrane leading to hemolysis is depicted below.
Downstream Cellular Effects and Signaling Pathways
The interaction of this compound with the cell membrane is not a terminal event but rather an initiation point for a cascade of intracellular responses. In endothelial cells, this compound has been shown to induce cholesterol synthesis and cause a significant disruption of the actin cytoskeleton.[14][[“]] These events are linked to the anti-inflammatory effects of this compound, which involve the inhibition of the NF-κB signaling pathway.[14][[“]]
By perturbing cholesterol homeostasis and the integrity of the cytoskeleton, this compound can modulate the activity of membrane-associated proteins and downstream signaling cascades. The inhibition of NF-κB activation leads to a reduced expression of pro-inflammatory mediators.[14][[“]]
The following diagram outlines the proposed signaling pathway initiated by this compound's interaction with the cell membrane.
Experimental Protocols
A variety of sophisticated biophysical techniques are employed to elucidate the interactions between this compound and lipid membranes. Below are overviews of the methodologies for key experiments.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the effect of this compound on the main phase transition temperature (Tm) and the cooperativity of the transition in lipid vesicles.
-
Methodology:
-
Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., DMPC) with and without varying concentrations of this compound.
-
Accurately weigh the lipid dispersion into an aluminum DSC pan and seal it. An identical pan with buffer serves as a reference.
-
Place the sample and reference pans into the calorimeter.
-
Heat and cool the samples at a controlled rate (e.g., 1°C/min) over a temperature range that encompasses the lipid phase transition.
-
Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the Tm. Changes in the peak's shape and width provide information about the cooperativity of the transition.[5][7]
-
Small-Angle X-ray and Neutron Scattering (SAXS/SANS)
-
Objective: To determine the structural parameters of lipid vesicles and this compound-induced structures like bicelles, including their size, shape, and bilayer thickness.
-
Methodology:
-
Prepare unilamellar vesicles (e.g., by extrusion) or bicellar solutions with the desired lipid and this compound concentrations in an appropriate buffer (H2O for SAXS, D2O for SANS to enhance contrast).
-
Place the sample in a temperature-controlled sample holder within the SAXS/SANS instrument.
-
Expose the sample to a collimated beam of X-rays or neutrons.
-
Record the scattered radiation on a 2D detector.
-
Radially average the 2D scattering pattern to obtain a 1D scattering curve of intensity versus the scattering vector (q).
-
Analyze the scattering data using appropriate models (e.g., for vesicles or discoidal bicelles) to extract structural parameters like the radius of gyration, bilayer thickness, and bicelle radius.[6][10]
-
The general workflow for a scattering experiment is as follows:
Electron Paramagnetic Resonance (EPR) with Spin Probes
-
Objective: To measure changes in membrane fluidity upon the addition of this compound.
-
Methodology:
-
Incubate red blood cells or lipid vesicles with spin-labeled fatty acids (e.g., 5-doxylstearic acid, 16-doxylstearic acid) which intercalate into the lipid bilayer at different depths.
-
Wash the cells/vesicles to remove unincorporated spin probes.
-
Treat the labeled samples with varying concentrations of this compound.
-
Transfer the samples into a capillary tube and place it in the cavity of an EPR spectrometer.
-
Record the EPR spectrum. The motion of the spin probe is sensitive to the local environment's viscosity.
-
Analyze the spectral parameters (e.g., rotational correlation time) to quantify membrane fluidity. A more mobile probe indicates higher fluidity.[9][12]
-
Conclusion
This compound's interaction with cell membranes and lipid bilayers is a complex process characterized by a strong dependence on its concentration and the presence of cholesterol. At sub-micellar concentrations, it modifies membrane properties, while at higher concentrations, it leads to membrane solubilization. The formation of this compound-cholesterol complexes is a key factor in its biological activity, including its hemolytic effects. Furthermore, the initial membrane perturbation triggers downstream signaling events, such as the modulation of the NF-κB pathway, which underlies its anti-inflammatory properties. A thorough understanding of these molecular interactions, supported by quantitative biophysical data and detailed experimental approaches, is paramount for the rational design of novel therapeutic strategies leveraging the unique properties of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. The Biosurfactant β-Aescin: A Review on the Physico-Chemical Properties and Its Interaction with Lipid Model Membranes and Langmuir Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound-Induced Conversion of Gel-Phase Lipid Membranes into Bicelle-like Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interactions between DMPC Model Membranes, the Drug Naproxen, and the Saponin β-Aescin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Biosurfactant β-Aescin: A Review on the Physico-Chemical Properties and Its Interaction with Lipid Model Membranes and Langmuir Monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Effect of Escin on the Plasma Membrane of Human Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Mechanism for Cellular Response to β-Escin and Its Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. consensus.app [consensus.app]
- 16. consensus.app [consensus.app]
Unveiling the Bioavailability and Pharmacokinetic Profile of Aescin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aescin, a complex mixture of triterpenoid (B12794562) saponins (B1172615) extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum), is the primary active constituent responsible for the therapeutic effects of horse chestnut seed extract (HCSE). It is widely recognized for its anti-inflammatory, anti-edematous, and venotonic properties. This technical guide provides a comprehensive overview of the initial studies on the bioavailability and pharmacokinetics of this compound, with a focus on β-aescin, the most pharmacologically active component. This document synthesizes key quantitative data, details experimental protocols from pivotal studies, and presents visual workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Bioavailability of this compound
The bioavailability of this compound has been the subject of numerous studies, primarily focusing on oral formulations of HCSE. The research indicates that while this compound is absorbed after oral administration, its bioavailability can be influenced by the formulation and the presence of food.
Comparative Bioavailability Studies
Several clinical trials have been conducted to compare the bioavailability of different oral formulations of this compound, such as non-retarded versus retarded release and immediate-release versus prolonged-release preparations. These studies are crucial for optimizing drug delivery and ensuring therapeutic efficacy.
A randomized, crossover clinical trial involving 18 healthy volunteers evaluated the bioavailability of β-aescin from a non-retarded test medication compared to a retarded reference formulation under steady-state conditions. The results showed no significant difference in the absorption rates between the two preparations. The test-to-reference ratio for the area under the curve (AUC), a key indicator of bioavailability, was 1.06 (90% confidence interval [CI]: 99-113), establishing bioequivalence between the two formulations.[1] Another study with a similar design also concluded bioequivalence for AUC and maximum concentration (Cmax).[1]
Another steady-state crossover study in 18 healthy volunteers compared a new immediate-release enteric-coated test formulation with a prolonged-release reference preparation.[2] The daily dose was 50 mg of escin (B49666) administered twice daily. The study found that the two formulations were bioequivalent with respect to the extent of absorption, with a 90% confidence interval for the AUC (0-24h) ranging from 84% to 114% (point estimate: 98%).[2]
Factors Influencing Bioavailability
Research suggests that both circadian rhythms and food intake can affect the bioavailability of this compound.[3][4] One study observed that serum concentrations of escin were generally lower during the nighttime dosing interval compared to the daytime interval, which may be attributed to drug-food interactions as the morning dose was administered after fasting while the evening dose was given between meals.[2][4]
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound has been characterized in both human and animal studies. These studies provide valuable information on the absorption, distribution, metabolism, and excretion of this compound.
Pharmacokinetic Parameters in Humans
Following oral administration, this compound is absorbed and reaches its maximum plasma concentration (Cmax) in approximately 2 hours.[3] The elimination half-life (t1/2) of this compound in the blood is reported to be between 6 to 8 hours.[3][5] Multiple-dose studies have shown that the pharmacokinetics of this compound do not change significantly over time with repeated administration.[3]
Table 1: Summary of Pharmacokinetic Parameters of β-Aescin in Humans from Bioequivalence Studies
| Parameter | Formulation 1 (Non-retarded/Immediate Release) | Formulation 2 (Retarded/Prolonged Release) | Study Population | Key Findings | Reference |
| AUC Test/Reference Ratio | 1.06 (90% CI: 99-113) | - | 18 healthy volunteers | Bioequivalence established. | [1] |
| Cmax Test/Reference Ratio | 1.05 (90% CI: 0.90-1.21) | - | 18 healthy volunteers | Bioequivalence established. | [1] |
| AUC (0-24h) 90% CI | 84% - 114% (Point Estimate: 98%) | - | 18 healthy volunteers | Bioequivalence in extent of absorption. | [2] |
Pharmacokinetics in Animal Models
Studies in rats have provided further insights into the pharmacokinetics of specific this compound isomers. A study investigating the comparative pharmacokinetics of escin Ia and isoescin Ia in Wistar rats found that the absolute bioavailability of both isomers was very low, with F values less than 0.25%.[6] This study also revealed a bidirectional in vivo conversion between escin Ia and isoescin Ia, with the conversion of escin Ia to isoescin Ia being more extensive.[6]
Experimental Protocols
The methodologies employed in studying the bioavailability and pharmacokinetics of this compound are critical for the reliability and interpretation of the results. The most common methods involve clinical trials with healthy volunteers and advanced analytical techniques for plasma concentration measurement.
Clinical Trial Design: A Typical Crossover Study
A common design for bioequivalence studies of different this compound formulations is the randomized, two-way crossover design.
In this design, as described in a study with 18 healthy volunteers, participants are randomly assigned to one of two groups.[1][2] In the first period, one group receives the test formulation while the other receives the reference formulation. After a washout period to eliminate the drug from the body, the treatments are switched for the second period. Blood samples are collected at regular intervals to determine the plasma concentration of this compound.
Analytical Methodologies for this compound Quantification
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic analysis. The primary methods reported in the literature are Radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Early pharmacokinetic studies of β-aescin predominantly utilized a highly specific radioimmunoassay (RIA) for its determination in serum.[2][7] However, it has been noted that there can be considerable variability in pharmacokinetic data even when the same RIA method is used, potentially due to batch-to-batch differences in the composition of herbal extracts and the cross-reactivity of antibodies with different this compound analogs.[7][8]
More recently, a rapid and sensitive LC-MS/MS method has been developed for the simultaneous determination of four isomeric this compound saponins (escin Ia, escin Ib, isoescin Ia, and isoescin Ib) in human plasma.[9] This method offers high selectivity and sensitivity, with a lower limit of quantitation (LLOQ) of 33 pg/mL for all four saponins.[9] The sample preparation typically involves solid-phase extraction (SPE) to isolate the analytes from the plasma matrix.
Conclusion and Future Directions
The initial studies on the bioavailability and pharmacokinetics of this compound have established its absorption following oral administration and have characterized its basic pharmacokinetic profile. Bioequivalence has been demonstrated for different oral formulations, providing flexibility in drug product development. However, the observed variability in pharmacokinetic data highlights the need for well-characterized and standardized herbal extracts for both clinical use and research.
Future research should focus on:
-
Comprehensive Pharmacokinetic Modeling: Developing robust pharmacokinetic models to better predict the absorption, distribution, metabolism, and excretion of this compound and its isomers.
-
Food-Drug Interaction Studies: Conducting detailed studies to elucidate the mechanisms by which food affects the bioavailability of this compound.
-
Metabolite Identification and Profiling: Identifying and characterizing the metabolites of this compound to understand their potential pharmacological activity and contribution to the overall therapeutic effect.
-
Advanced Analytical Methods: Further development and validation of highly specific and sensitive analytical methods, such as LC-MS/MS, for the quantification of a wider range of this compound isomers and their metabolites in biological fluids.
A thorough understanding of the bioavailability and pharmacokinetics of this compound is paramount for the rational development of new therapeutic products and the optimization of existing formulations to ensure consistent and effective clinical outcomes.
References
- 1. Bioavailability of beta-aescin from horse chestnut seed extract: comparative clinical studies of two Galenic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability of escin after administration of two oral formulations containing aesculus extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Escin’s Multifaceted Therapeutic Profile in Treatment and Post-Treatment of Various Cancers: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetics and bioavailability of escin Ia and isoescin Ia after administration of escin and of pure escin Ia and isoescin Ia in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of the bioavailability of this compound-containing extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous analysis of isomers of escin saponins in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Screening of Aescin for Novel Therapeutic Activities: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aescin, a complex mixture of triterpenoid (B12794562) saponins (B1172615) extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum), has a long history of use in traditional medicine, primarily for its anti-inflammatory and anti-edematous properties.[1] Recent preclinical investigations, however, have begun to unveil a broader spectrum of therapeutic activities, suggesting its potential as a lead compound for novel drug development in oncology, neuroprotection, and virology. This technical guide provides a comprehensive overview of the preliminary screening of this compound for these emerging therapeutic applications, with a focus on data-driven insights, detailed experimental methodologies, and visualization of the underlying molecular pathways.
Anti-Cancer Activity
This compound has demonstrated significant cytotoxic and pro-apoptotic effects across a range of cancer cell lines, suggesting its potential as an anti-cancer agent.[1][2] Its mechanisms of action are multifaceted, involving the induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest, and modulation of key signaling pathways.
Quantitative Data: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time (h) |
| C6 | Glioma | 23 | 24 |
| C6 | Glioma | 16.3 | 48 |
| A549 | Lung Adenocarcinoma | 14 | 24 |
| A549 | Lung Adenocarcinoma | 11.3 | 48 |
| LoVo | Colon Adenocarcinoma | 10.5 (crystalline) | 48 |
| LoVo/Dx | Doxorubicin-resistant Colon Adenocarcinoma | 12.5 (crystalline) | 48 |
| MG-63 | Osteosarcoma | Dose- and time-dependent | - |
| OS732 | Osteosarcoma | Dose- and time-dependent | - |
| U-2OS | Osteosarcoma | Dose- and time-dependent | - |
| HOS | Osteosarcoma | Dose- and time-dependent | - |
| SAOS-2 | Osteosarcoma | Dose- and time-dependent | - |
Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
-
Cell Culture: Cancer cell lines (e.g., A549, C6) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0-100 µg/mL) for 24 or 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined as the concentration of this compound that causes 50% inhibition of cell viability.
2. Apoptosis Assessment (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with various concentrations of this compound for a specified time.
-
Cell Harvesting: Adherent cells are harvested by trypsinization, while suspension cells are collected by centrifugation.
-
Staining: Cells are washed with cold PBS and resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.[3][4][5][6]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[7][8]
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.
Signaling Pathways
This compound's anti-cancer effects are mediated through the modulation of several key signaling pathways, including the induction of the intrinsic apoptosis pathway and the inhibition of pro-survival pathways.
Anti-Inflammatory Activity
This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.[9]
Quantitative Data: In Vivo Anti-Inflammatory Effects
| Animal Model | Treatment | Dosage | Effect |
| Carrageenan-induced paw edema in rats | This compound (oral) | 5, 10, 20 mg/kg | Dose-dependent reduction in paw edema |
| Chronic constriction injury of sciatic nerve in rats | This compound (i.g.) | 7, 14, 28 mg/kg | Downregulation of TNF-α and IL-1β |
Experimental Protocols
1. Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used.
-
Treatment: Animals are orally administered with this compound (e.g., 5, 10, 20 mg/kg) or a vehicle control one hour before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[10][11]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.
2. Cytokine Measurement in LPS-Stimulated Macrophages (ELISA)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM with 10% FBS.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The reduction in cytokine levels in this compound-treated groups is compared to the LPS-only treated group.
Signaling Pathways
A key mechanism of this compound's anti-inflammatory action is the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.
Neuroprotective Activity
Emerging evidence suggests that this compound possesses neuroprotective properties, making it a candidate for the treatment of neurodegenerative diseases.
Quantitative Data: In Vivo Neuroprotective Effects
| Animal Model | Treatment | Dosage | Effect |
| Intracerebroventricular Streptozotocin (B1681764) (ICV-STZ) model of Alzheimer's Disease in rats | This compound (p.o.) | 10, 20, 30 mg/kg | Dose-dependent amelioration of behavioral alteration, inhibition of inflammatory markers (TNF-α, IL-6, IL-1β), and restoration of antioxidant levels.[12][13] |
| Chronic constriction injury of sciatic nerve in rats | This compound (i.g.) | 7, 14, 28 mg/kg | Widened thermal threshold and reduced neuroinflammatory markers.[12][14] |
Experimental Protocols
1. ICV-STZ Model of Alzheimer's Disease in Rats
-
Animal Model: Alzheimer's-like symptoms are induced in rats by bilateral intracerebroventricular (ICV) injection of streptozotocin (STZ) (3 mg/kg).[12][13]
-
Treatment: Rats are treated with this compound (10, 20, and 30 mg/kg, p.o.) for a specified period.
-
Behavioral Assessment (Morris Water Maze):
-
Biochemical Analysis: After behavioral tests, brain tissues are collected for the analysis of inflammatory markers (TNF-α, IL-6, IL-1β), antioxidant enzymes (SOD, catalase), and neurotransmitter levels.
-
Data Analysis: Behavioral and biochemical parameters are compared between treatment groups and the disease model group.
Signaling Pathways
The neuroprotective effects of this compound are linked to its ability to modulate multiple signaling pathways, including those involved in inflammation and oxidative stress. The PI3K/Akt/mTOR pathway is a crucial regulator of neuronal survival and is a potential target of this compound.
Antiviral Activity
Recent studies have highlighted the broad-spectrum antiviral activity of this compound against several enveloped viruses.
Quantitative Data: In Vitro Antiviral Activity of β-Escin
| Virus | Cell Line | EC50 (µg/mL) |
| Herpes Simplex Virus-1 (HSV-1) | HCLE | 1.5 |
| Herpes Simplex Virus-1 (HSV-1) | NHC | 2.4 |
| Vesicular Stomatitis Virus (VSV) | Vero | >10 |
| Dengue Virus Type 2 | Vero | >10 |
| SARS-CoV | - | 6.0 µM |
Experimental Protocols
1. Plaque Reduction Assay
-
Cell Culture: A confluent monolayer of susceptible host cells (e.g., Vero cells for coronaviruses) is prepared in 24-well plates.[18]
-
Virus Infection: Cells are infected with a known amount of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.[18]
-
Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of this compound and a semi-solid substance (e.g., Avicel or agarose) to restrict virus spread.
-
Incubation: The plates are incubated for 2-3 days to allow for plaque formation.
-
Plaque Visualization: The cells are fixed and stained with a dye (e.g., crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques in each well is counted, and the EC50 value (the concentration of this compound that reduces the number of plaques by 50%) is calculated.[14]
Experimental Workflow
Conclusion
The preliminary screening of this compound has revealed a promising portfolio of novel therapeutic activities beyond its traditional use. Its demonstrated efficacy in preclinical models of cancer, inflammation, neurodegeneration, and viral infections warrants further investigation. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals to further explore the therapeutic potential of this compound and its derivatives. Future studies should focus on elucidating the precise molecular mechanisms, optimizing delivery systems, and conducting rigorous in vivo efficacy and safety studies to translate these promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
- 4. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. criver.com [criver.com]
- 11. nuchemsciences.com [nuchemsciences.com]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Ameliorative effects of escin on neuropathic pain induced by chronic constriction injury of sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Clinical severe acute respiratory syndrome coronavirus 2 isolation and antiviral testing - PMC [pmc.ncbi.nlm.nih.gov]
What is the evidence for Aescin's vasoprotective effects?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aescin, a complex mixture of triterpene saponins (B1172615) extracted from the seeds of the horse chestnut (Aesculus hippocastanum), has long been recognized for its therapeutic benefits in vascular disorders. This technical guide provides an in-depth review of the scientific evidence supporting the vasoprotective effects of this compound. It delves into the molecular mechanisms, presents quantitative data from key preclinical and clinical studies, and outlines the experimental protocols used to evaluate its efficacy. The primary focus is on this compound's anti-inflammatory, anti-edematous, and venotonic properties, which collectively contribute to its ability to protect the vasculature, particularly in conditions such as chronic venous insufficiency (CVI).
Introduction
Vascular integrity is crucial for maintaining tissue homeostasis, and its disruption is a hallmark of numerous pathological conditions, including chronic venous insufficiency, edema, and inflammation. This compound has emerged as a promising natural compound for the management of these disorders. Its vasoprotective effects are multifaceted, targeting various aspects of vascular function, from endothelial barrier integrity to venous tone. This guide aims to provide a comprehensive technical overview of the existing evidence for these effects, catering to the needs of researchers and professionals in the field of drug development.
Molecular Mechanisms of this compound's Vasoprotective Action
This compound exerts its vasoprotective effects through a combination of anti-inflammatory, anti-edematous, and venotonic mechanisms. These are mediated by its interaction with various cellular and molecular targets.
Anti-inflammatory Effects
Inflammation plays a pivotal role in the pathogenesis of vascular damage. This compound has been shown to modulate key inflammatory pathways:
-
Inhibition of NF-κB Signaling: this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By suppressing NF-κB, this compound downregulates the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).
-
Modulation of Inflammatory Mediators: this compound reduces the production of pro-inflammatory mediators like prostaglandins (B1171923) (e.g., PGE2) by inhibiting the expression of cyclooxygenase-2 (COX-2).
-
Reduction of Leukocyte Adhesion: this compound has been shown to decrease the expression of vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells, thereby reducing the adhesion and transmigration of leukocytes to the site of inflammation.
Anti-edematous Effects
This compound's ability to reduce edema is primarily attributed to its effects on vascular permeability:
-
Enhancement of Endothelial Barrier Function: this compound protects the integrity of the endothelial layer. It has been shown to counteract the effects of inflammatory stimuli like TNF-α that increase endothelial permeability. This is achieved, in part, by preserving the expression and proper distribution of junctional proteins such as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1).
-
Reduction of Capillary Filtration: By strengthening the capillary walls and reducing their permeability, this compound decreases the leakage of fluid from the capillaries into the interstitial space.
Venotonic Effects
This compound improves venous tone, which is particularly beneficial in conditions like CVI characterized by venous dilation and stasis:
-
Increased Venous Contraction: In vitro studies on isolated human saphenous veins have demonstrated that this compound induces a significant and sustained increase in venous tone. This effect is thought to be mediated by an enhanced entry of calcium ions into vascular smooth muscle cells.
Quantitative Evidence for Vasoprotective Effects
The vasoprotective effects of this compound have been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: Clinical Efficacy of this compound in Chronic Venous Insufficiency (CVI)
| Study Type | Dosage | Duration | Outcome Measure | Result | Reference |
| Randomized, Placebo-Controlled | Horse Chestnut Seed Extract (HCSE) standardized to 100 mg this compound daily | 2 weeks | Mean Leg Volume Reduction | Statistically significant reduction (P < 0.01) compared to placebo | |
| Review of 5 Clinical Trials | 20 mg this compound tablets (2 tablets/day) | - | Ankle Circumference | Significantly greater decrease (P < 0.05) compared to placebo | |
| Review of 5 Clinical Trials | 50 mg this compound tablets (1 tablet/day) | 8 weeks | Overall Efficacy Rating by Patients | 51% rated as 'good' or 'very good' | |
| Review of 5 Clinical Trials | 2% this compound gel | - | Ankle Circumference and Symptom Scores | Significant decrease (P < 0.05) |
Table 2: Preclinical Evidence of Anti-inflammatory and Anti-edematous Effects of this compound
| Experimental Model | Treatment | Outcome Measure | Result | Reference |
| Carrageenan-induced paw edema in rats | This compound (0.2 and 2.5 mg/kg, IV) | Paw Edema | Significant reduction in acute edema | |
| Chloroform-induced local inflammation in rabbits | This compound (0.5–2 mg/kg, IV; 10–40 mg/kg, oral) | Capillary Permeability | Dose-dependent reduction | |
| Testosterone-induced Benign Prostatic Hyperplasia in rats | This compound (10 mg/kg/day, p.o.) for 4 weeks | Prostatic IL-1β, TNF-α, and COX-2 expression | Decreased by 47.9%, 71.2%, and 64.4%, respectively | |
| TNF-α-induced permeability in HUVECs | β-escin (starting at 1 µM) | Endothelial Layer Permeability | Statistically significant protection | |
| Hypoxia-mimicked (CoCl2) HUVECs | This compound (0.1-1 µM) | VCAM-1 expression | Prevention of increased expression | |
| Hypoxia-mimicked (CoCl2) HUVECs | This compound (0.1-1 µM) | PECAM-1 expression | Prevention of reduced expression |
Table 3: In Vitro Effects of this compound on Endothelial Cells
| Cell Line | Treatment | Outcome Measure | Result | Reference |
| HUVECs and ECV304 cells | β-escin sodium (10, 20, 40 µg/ml) | Cell Proliferation | Dose-dependent inhibition | |
| HUVECs and ECV304 cells | β-escin sodium (40 µg/ml) | Apoptosis | Induction of apoptosis | |
| HUVECs | β-escin (starting at 2 µM) | Cell Migration | Statistically significant decline | |
| HUVECs | β-escin (concentrations above 4 µM) | Cell Viability | Induced toxicity after 48h treatment |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the anti-inflammatory and anti-edematous activity of compounds.
-
Animals: Male Wistar rats (180-220 g) are typically used.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in sterile saline is administered into the right hind paw of the rats.
-
Treatment: this compound or the vehicle (control) is administered, usually intraperitoneally or orally, at various doses at a specified time before or after carrageenan injection.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at different time points (e.g., 0, 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
An In-Depth Technical Guide to the In Vitro Antioxidant Properties of Aescin
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Aescin, a complex mixture of triterpene saponins (B1172615) extracted from the seeds of the horse chestnut (Aesculus hippocastanum), is a well-documented therapeutic agent with established anti-inflammatory, anti-edematous, and venotonic properties[1][2]. Its clinical efficacy, particularly in treating chronic venous insufficiency, is well-recognized[2]. Emerging research has increasingly focused on the antioxidant activities of this compound as a fundamental mechanism underpinning its diverse pharmacological effects[3][4][5]. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in numerous pathological conditions. This technical guide provides a comprehensive overview of the in vitro antioxidant properties of this compound, summarizing key quantitative data, detailing standardized experimental protocols, and visualizing the molecular pathways through which this compound exerts its effects.
Mechanisms of Antioxidant Action
The antioxidant potential of this compound is multifaceted, involving both direct scavenging of free radicals and modulation of cellular signaling pathways that regulate endogenous antioxidant defenses.
-
Direct Radical Scavenging: this compound has demonstrated the ability to directly neutralize various reactive oxygen and nitrogen species (RONS). Studies have investigated its capacity to scavenge superoxide (B77818) anions (O₂•⁻), hydroxyl radicals (•OH), and nitric oxide (NO•) oxidation products like nitrites[3][6][7]. While its activity against superoxide radicals is modest, its capacity to scavenge hydroxyl radicals is more pronounced[3][6][8]. Interestingly, isolated this compound shows a better ability to counteract nitrites compared to the whole horse chestnut extract, though its efficacy against the highly reactive peroxynitrite is low[3][6][7][8].
-
Modulation of Cellular Pathways: Beyond direct scavenging, this compound influences key signaling cascades involved in the cellular response to oxidative stress. It has been shown to inhibit the pro-inflammatory NF-κB pathway, which is often activated by ROS[2][9]. Furthermore, evidence suggests this compound may activate the Keap1-Nrf2 pathway, a master regulator of antioxidant gene expression, and modulate autophagy through the ATM/AMPK/ULK1 axis in response to intracellular ROS levels[1][10].
Quantitative Assessment of Antioxidant Activity
The antioxidant capacity of this compound has been quantified using various in vitro assays. The results can vary based on the specific radical species and the experimental conditions. It is noteworthy that in some studies, the whole Aesculus hippocastanum extract exhibits superior antiradical properties compared to isolated this compound, suggesting synergistic interactions with other compounds in the extract[3][6][7].
| Assay / Parameter | Test Substance | Concentration | Result | Reference |
| DPPH Radical Scavenging | β-Aescin | Not specified | IC₅₀ = 1.54 (vs. 1.47 for Ascorbic Acid) | [11] |
| Hydroxyl Radical Scavenging | This compound | Up to 100 µg/mL | 28.12% - 36.28% Inhibition | [6] |
| Hydroxyl Radical Scavenging | Horse Chestnut Extract | 100 µg/mL | 46.11% Inhibition | [3][6][8] |
| Superoxide Radical Scavenging | Horse Chestnut Extract | Not specified | < 15% Inhibition (at pH 7.4) | [3][6][8] |
| Nitrite Scavenging | This compound | Not specified | Better activity than whole extract | [3][6][8] |
| Peroxynitrite Scavenging | This compound | Not specified | Very low activity | [3][6][8] |
Key Experimental Protocols for In Vitro Evaluation
Standardized protocols are critical for the reproducible assessment of antioxidant activity. The following sections detail the methodologies for common in vitro assays used to evaluate this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical, thus neutralizing it. The reaction is monitored by the reduction in absorbance as the violet DPPH solution becomes decolorized[12][13][14].
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.2 mM) in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly made and kept in the dark to prevent degradation[13][15].
-
Sample Preparation: Dissolve this compound in the same solvent to create a series of concentrations (e.g., 10-100 µg/mL)[11].
-
Reaction: Add a small volume of each this compound concentration (e.g., 0.5 mL) to a larger volume of the DPPH working solution (e.g., 3 mL)[15]. A control is prepared with the solvent instead of the this compound solution.
-
Incubation: Incubate the mixtures in the dark at room temperature for a specified period (typically 30 minutes)[12][15].
-
Measurement: Measure the absorbance of each solution at the characteristic wavelength of DPPH, approximately 517 nm, using a spectrophotometer[15][16].
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[12]. The IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting inhibition percentage against concentration.
References
- 1. Escin’s Action on Bradykinin Pathway: Advantageous Clinical Properties for an Unknown Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism for Cellular Response to β-Escin and Its Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant potential of Aesculus hippocastanum extract and escin against reactive oxygen and nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound reduces oxidative stress and provides neuroprotection in experimental traumatic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. europeanreview.org [europeanreview.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Escin on Oxidative Stress and Apoptosis of H9c2 Cells Induced by H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-induced reactive oxygen species play a pro-survival role in human cancer cells via ATM/AMPK/ULK1-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ejpmr.com [ejpmr.com]
- 12. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Early Research into the Potential Anticancer Effects of Aescin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aescin, a complex mixture of triterpenoid (B12794562) saponins (B1172615) extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum), has a long history of medicinal use for its anti-inflammatory and anti-edematous properties.[1][2][3][4] Over the past two decades, a growing body of preclinical research has illuminated its potential as a multifaceted anticancer agent.[1][2][3][4] In vitro and in vivo studies have demonstrated that this compound can inhibit the proliferation of various cancer cells, induce programmed cell death (apoptosis), and impede metastasis and angiogenesis.[1][5][6] This technical guide provides an in-depth overview of the early research into this compound's anticancer effects, focusing on its mechanisms of action, experimental validation, and the signaling pathways it modulates.
Core Anticancer Mechanisms
Early research has identified three primary mechanisms through which this compound exerts its anticancer effects: the induction of apoptosis, the reduction of cell proliferation, and the inhibition of metastasis.[1][7]
Induction of Apoptosis
This compound has been shown to induce apoptosis in a wide range of cancer cell lines through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][7] A key mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.[8] Studies have demonstrated that this compound can modulate the expression of key apoptosis-related proteins, including the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, leading to the activation of caspase-3.[9][10][11]
Inhibition of Cell Proliferation and Cell Cycle Arrest
This compound effectively inhibits the proliferation of cancer cells by inducing cell cycle arrest at various phases, including G0/G1, G1/S, and G2/M, depending on the cancer cell type.[1][9][10] This is often associated with the modulation of key cell cycle regulatory proteins. For instance, in colon cancer cells, this compound has been shown to induce the cyclin-dependent kinase inhibitor p21(WAF1/CIP1), leading to G1-S phase arrest.[12]
Anti-Metastatic and Anti-Angiogenic Effects
This compound has demonstrated the ability to inhibit cancer cell invasion and metastasis.[1][6] One of the primary mechanisms is the downregulation of the NF-κB signaling pathway, which is crucial for the expression of genes involved in inflammation, cell survival, and metastasis.[1][13][14] By inhibiting NF-κB, this compound can suppress the production of pro-angiogenic factors like vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8), thereby inhibiting the formation of new blood vessels that tumors need to grow and spread.[14]
Quantitative Data on Anticancer Effects
The following tables summarize the quantitative data from various in vitro studies on the cytotoxic and antiproliferative effects of this compound on different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 Value (µg/mL) | Exposure Time (hours) | Assay | Reference |
| C6 | Glioma | 23 | 24 | MTT | [9] |
| C6 | Glioma | 16.3 | 48 | MTT | [9] |
| A549 | Lung Adenocarcinoma | 14 | 24 | MTT | [9] |
| A549 | Lung Adenocarcinoma | 11.3 | 48 | MTT | [9] |
| Panc-1 | Pancreatic Cancer | 10-20 M | Not Specified | XTT | [13] |
| CHL-1 | Skin Melanoma | 6 | 24 | Not Specified | [11] |
| HeLa | Cervical Cancer | <3 | 24 | Not Specified | [15] |
| LoVo | Colon Adenocarcinoma | Not Specified | 48 | SRB, MTT | [16][17] |
| LoVo/Dx | Doxorubicin-resistant Colon Adenocarcinoma | Not Specified | 48 | SRB, MTT | [16][17] |
Table 2: Effects of this compound on Cell Cycle Distribution in A549 Lung Adenocarcinoma Cells
| This compound Concentration (µg/mL) | % Cells in G0/G1 Phase | Reference |
| 3.5 | 3.16 | [9] |
| 7 | 7.36 | [9] |
| 14 | 23.76 | [9] |
| 21 | 31.76 | [9] |
Key Signaling Pathways Modulated by this compound
This compound's anticancer activity is attributed to its ability to modulate several critical signaling pathways involved in cancer cell survival, proliferation, and metastasis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and is constitutively active in many cancers, promoting cell survival and proliferation. This compound has been shown to suppress the activation of NF-κB.[1][13] This inhibition is a key mechanism behind its anti-inflammatory and anticancer effects.
Caption: this compound inhibits the NF-κB signaling pathway.
Apoptosis Pathways
This compound induces apoptosis through both the intrinsic and extrinsic pathways. The intrinsic pathway is often initiated by cellular stress, such as the generation of ROS, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation. The extrinsic pathway is triggered by the binding of death ligands to death receptors on the cell surface.
Caption: this compound-induced apoptosis signaling pathways.
ATM/AMPK/ULK1-mediated Autophagy Pathway
Interestingly, some research suggests that this compound can also induce autophagy, a cellular self-degradation process, which in some contexts can promote cancer cell survival. This process is mediated by the ATM/AMPK/ULK1 pathway.[18] This highlights the complex biological effects of this compound and suggests that combining it with autophagy inhibitors could be a potential therapeutic strategy.[18]
Caption: this compound-induced pro-survival autophagy pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are generalized protocols based on the cited literature for key in vitro experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
-
Procedure:
-
Seed cancer cells (e.g., A549, C6) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 3.5, 7.0, 14.0, 21.0 µg/mL) and a vehicle control for 24 or 48 hours.[9]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Apoptosis Analysis (Annexin V-FITC/PI Staining and Flow Cytometry)
-
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
-
Procedure:
-
Treat cancer cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Cell Cycle Analysis (PI Staining and Flow Cytometry)
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Procedure:
-
Treat cells with this compound for a specified time.
-
Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and treat with RNase A to remove RNA.
-
Stain the cells with Propidium Iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
Western Blot Analysis
-
Objective: To detect the expression levels of specific proteins involved in signaling pathways affected by this compound.
-
Procedure:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, NF-κB p65).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Caption: General experimental workflow for in vitro studies of this compound.
Conclusion and Future Directions
Early preclinical research has established a strong foundation for the potential of this compound as an anticancer agent. Its ability to induce apoptosis, inhibit proliferation, and interfere with metastatic and angiogenic pathways in a variety of cancer models is promising.[1][2][3] However, further research is necessary to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications. Future studies should focus on more complex in vivo models, potential synergistic effects with existing chemotherapies, and the identification of specific molecular targets to optimize its therapeutic potential.[1][2] The complex interplay between its pro-apoptotic and pro-survival autophagic effects also warrants further investigation to develop more effective combination therapies.
References
- 1. Escin’s Multifaceted Therapeutic Profile in Treatment and Post-Treatment of Various Cancers: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular targets and anti-cancer potential of escin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Natural Product β-Escin Targets Cancer and Stromal Cells of the Tumor Microenvironment to Inhibit Ovarian Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Escin’s Multifaceted Therapeutic Profile in Treatment and Post-Treatment of Various Cancers: A Comprehensive Review | MDPI [mdpi.com]
- 8. Antiproliferative effect of β-escin - an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Escin reduces cell proliferation and induces apoptosis on glioma and lung adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic effects of escin on human castration-resistant prostate cancer cells through the induction of apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Escin induces cell death in human skin melanoma cells through apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Beta-escin inhibits colonic aberrant crypt foci formation in rats and regulates the cell cycle growth by inducing p21(waf1/cip1) in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Escin Chemosensitizes Human Pancreatic Cancer Cells and Inhibits the Nuclear Factor-kappaB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Escin inhibits angiogenesis by suppressing interleukin‑8 and vascular endothelial growth factor production by blocking nuclear factor‑κB activation in pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. This compound-induced reactive oxygen species play a pro-survival role in human cancer cells via ATM/AMPK/ULK1-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Extraction and Purification of Aescin from Horse Chestnut (Aesculus hippocastanum) Seeds
Introduction Aescin, also known as Escin (B49666), is a complex mixture of triterpene saponins (B1172615) that constitutes the primary bioactive component in the seeds of the horse chestnut tree (Aesculus hippocastanum)[1][2][3]. It is widely recognized for its anti-inflammatory, vasoprotective, and vasoconstrictor properties, making it a valuable active pharmaceutical ingredient (API) for treating chronic venous insufficiency and related edema[3][4]. This compound exists as a mixture of various isomers, primarily β-aescin and α-aescin, with β-aescin demonstrating higher pharmacological activity[2][5]. The total saponin (B1150181) content in horse chestnut seeds typically ranges from 3% to 10%[2]. This document provides detailed protocols for the extraction and purification of this compound for research and drug development purposes.
Data Summary
Quantitative data from various extraction and purification methodologies are summarized below for comparative analysis.
Table 1: Comparison of this compound Extraction Methods and Yields
| Extraction Method | Solvent System | Key Parameters | Yield | Purity | Source |
| Conventional Extraction | ~60% (v/v) Ethanol (B145695) or Methanol (B129727) | Dried, ground seeds | 2-3% of seed weight | Crude | [2] |
| Water Extraction | Water | Fresh, deep-frozen, ground seeds; Temp: 20-40°C | Higher than alcohol extraction | High in β-aescin | [5][6] |
| Optimized Solvent Extraction | 67% (v/v) Ethanol | Temp: 45°C; Time: 3h; Flow: 125 mL/min | ~50% (of what is extractable) | Crude | [3] |
| Soxhlet Extraction | Ethanol | Reflux; Time: 6-8h; Temp: 60-70°C | Efficient extraction | Crude | [7][8] |
| Accelerated Solvent Extraction (ASE) | 70% (v/v) Aqueous Methanol | Optimized for temperature, time, and pressure | High extraction efficiency | Crude | [9] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ | Pressure: 20-30 MPa; Temp: 40-50°C | High selectivity | High | [8] |
| Microwave-Assisted Extraction (MAE) | Ethanol | Power: 300-500 W; Time: 5-15 min | High yield, rapid | Crude | [8] |
| Aqueous Alcohol Extraction | Water and Methanol/Ethanol (1:1 to 8:2) | Followed by n-butanol fractionation | 2.0-3.0% of seed weight | >90% | [10] |
Table 2: Physicochemical and Chromatographic Parameters for Purified this compound
| Parameter | Value / Condition | Method | Source |
| Melting Point | 220-225°C | Capillary Method | [4][10][11] |
| HPLC Mobile Phase | |||
| Isocratic | Acetonitrile and 0.1% Phosphoric Acid (40:60) | RP-HPLC | [12] |
| Gradient | Methanol–Water–Acetic Acid | Preparative RP-HPLC | [13] |
| Isocratic (for Saponins) | Methanol and 10 mM Sodium Phosphate Buffer pH 7 (62:38) | Preparative RP-HPLC | [4] |
| TLC Mobile Phase | Chloroform, Acetic Acid, Methanol, Water (60:32:12:6) | Silica (B1680970) Gel Plate | [10][11] |
| Upper layer of Acetic Acid/Water/Butanol (10:40:50) | HPTLC Silica Gel Plate | [14] | |
| Purity (Post-Purification) | >99% for individual isomers | Preparative HPLC | [13] |
| >90% | Solvent Partition & Alumina (B75360) Column | [10] |
Experimental Workflow Visualization
The overall process for extracting and purifying this compound from horse chestnut seeds involves several key stages, from raw material preparation to the final isolation of the pure compound.
Caption: General workflow for this compound extraction and purification.
Detailed Experimental Protocols
This section outlines a comprehensive protocol combining solvent extraction with subsequent purification steps. This method is robust and widely adaptable in a standard laboratory setting.
Protocol 1: Extraction of Crude this compound
1. Materials and Reagents:
-
Mature horse chestnut seeds (Aesculus hippocastanum)
-
Ethanol (96% and 70% v/v)
-
Hexane (optional, for defatting)
-
Deionized water
-
Cyclone mill or grinder
-
Soxhlet apparatus or large glass container for maceration
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
2. Seed Preparation:
-
Collect mature horse chestnut seeds and clean them to remove debris[4].
-
Dry the seeds at room temperature or in an oven at a low temperature (< 50°C) to prevent degradation of β-aescin[2].
-
Grind the dried seeds into a fine powder using a cyclone mill[3].
-
(Optional but Recommended) To remove fatty oils that can interfere with extraction, perform a pre-extraction with hexane. Macerate the seed powder in hexane (1:5 w/v) for 24 hours or perform Soxhlet extraction for 4-6 hours. Discard the hexane fraction and dry the defatted seed powder[11].
3. Extraction Procedure (Maceration):
-
Place 100 g of the prepared seed powder into a large glass container.
-
Add 500 mL of 70% (v/v) aqueous ethanol (a 1:5 solid-to-solvent ratio)[7]. 50-70% ethanol is effective for extraction[1][2][3].
-
Seal the container and macerate for 24-72 hours at room temperature with occasional stirring[7].
-
After maceration, filter the mixture through a pleated filter paper or a Buchner funnel to separate the extract from the solid residue[1][7].
-
Repeat the extraction on the residue one or two more times with fresh solvent to maximize yield.
-
Combine all filtrates.
4. Concentration:
-
Concentrate the combined ethanolic extracts using a rotary evaporator under reduced pressure at a temperature of 40-50°C.
-
Evaporate until a thick, viscous crude extract is obtained. This crude extract can be further dried to a powder.
Protocol 2: Purification of this compound
1. Materials and Reagents:
-
Crude this compound extract (from Protocol 1)
-
n-Butanol
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) solution (0.5-1.0%) or Sodium bicarbonate (NaHCO₃) solution[10][11]
-
Acidic activated aluminum oxide or Silica gel 60 (70-230 mesh) for column chromatography[10][15]
-
Appropriate solvents for chromatography (e.g., chloroform, methanol, acetic acid, water)[10][11]
-
Separatory funnel
-
Glass chromatography column
2. Acid Precipitation (Optional Initial Step):
-
Dissolve the crude extract in water.
-
Adjust the pH to 3.0-4.5 by adding a strong acid (e.g., HCl)[6]. This compound is less soluble in its protonated (acidic) form and will precipitate[2][5].
-
Filter the precipitate and wash it with cold water. This provides a partially purified this compound complex.
3. Solvent Partitioning:
-
Dissolve the crude or precipitated extract in water.
-
Transfer the aqueous solution to a separatory funnel.
-
Perform liquid-liquid extraction by partitioning against an equal volume of n-butanol (saturated with water)[10][11]. Shake vigorously and allow the layers to separate.
-
Collect the upper n-butanol layer, which contains the this compound. Repeat the partitioning 2-3 times.
-
Combine the n-butanol fractions.
-
Wash the combined organic layer with a 0.5-1.0% NaOH or NaHCO₃ solution to remove acidic impurities, followed by washing with water until the organic layer is neutral[10][11][16].
4. Column Chromatography:
-
Concentrate the washed n-butanol extract to dryness.
-
Prepare a chromatography column by making a slurry of acidic alumina or silica gel in the initial mobile phase and packing it into a glass column[10][15].
-
Dissolve the dried extract in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a suitable solvent system. A common system for silica gel is a gradient of chloroform, methanol, acetic acid, and water[10][11].
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) against a standard this compound sample.
-
Combine the fractions containing pure this compound.
5. Final Steps:
-
Evaporate the solvent from the combined pure fractions under vacuum to yield this compound as a white amorphous powder[10][11].
-
(Optional) For higher purity, the powder can be recrystallized from a suitable solvent like methanol or ethanol by slow cooling[7].
-
Dry the purified this compound in a vacuum oven. The final product should have a melting point in the range of 220-225°C[10][11].
Method Selection Logic
The choice of extraction and purification methods depends on the desired scale, purity, and available equipment.
Caption: Logic for selecting this compound extraction and purification methods.
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. The Biosurfactant β-Aescin: A Review on the Physico-Chemical Properties and Its Interaction with Lipid Model Membranes and Langmuir Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.elewa.org [m.elewa.org]
- 4. impactfactor.org [impactfactor.org]
- 5. scribd.com [scribd.com]
- 6. EP0298148A1 - Method for the production of extracts rich in beta-aescin - Google Patents [patents.google.com]
- 7. The process of extracting this compound from Aesculus chinensis Bge. extract. [greenskybio.com]
- 8. The process of extracting escin from horse chestnut extract. [greenskybio.com]
- 9. fio.org.cn [fio.org.cn]
- 10. WO2003080636A1 - A simple process for obtaining beta-aescin from indian horse chestnut (aesculus indica) - Google Patents [patents.google.com]
- 11. EP1487847B1 - A simple process for obtaining beta-aescin from indian horse chestnut (aesculus indica) - Google Patents [patents.google.com]
- 12. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. US3766166A - Process for obtaining water soluble this compound from dry horse chestnut seeds extracts - Google Patents [patents.google.com]
- 16. CN102336803A - Purification and preparation method for this compound extract - Google Patents [patents.google.com]
Application Note: Validated HPLC Method for the Quantification of β-Escin
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-escin, a prominent triterpenoid (B12794562) saponin (B1150181) extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum), is a widely recognized vasoprotective agent. Its therapeutic efficacy is attributed to its anti-inflammatory, anti-edematous, and venotonic properties. Accurate and precise quantification of β-escin in raw materials, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic consistency. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of β-escin.
Experimental Protocols
Materials and Reagents
-
Standards: β-escin reference standard (purity >95%)
-
Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Orthophosphoric acid, Acetic acid, Sodium phosphate
-
Water: Ultrapure water
-
Sample Matrix: Horse chestnut seed extract, cream formulations, or other relevant matrices.
Instrumentation
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.
-
HPLC System: Quaternary pump, autosampler, column oven, and detector.
-
Column: A reversed-phase C18 or CN column is suitable. A commonly used specification is a 250 mm x 4.6 mm column with a 5 µm particle size.
-
Data Acquisition: Chromatography data software.
Preparation of Standard Solutions
Accurately weigh a suitable amount of β-escin reference standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). From this stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the desired concentration range (e.g., 10-150 µg/mL).
Sample Preparation
The sample preparation method will vary depending on the matrix.
2.4.1. For Herbal Extracts:
-
Accurately weigh a portion of the powdered extract.
-
Extract the β-escin using a suitable solvent such as 70% methanol.[1]
-
Employ ultrasonic extraction at an elevated temperature (e.g., 80°C) for a defined period (e.g., 4 hours) to ensure complete extraction.[1]
-
Centrifuge or filter the extract to remove particulate matter.
-
Dilute the supernatant/filtrate with the mobile phase to a concentration within the calibration range.
2.4.2. For Cream Formulations:
-
Accurately weigh a quantity of the cream.
-
Disperse the cream in a suitable solvent system to extract the β-escin.
-
The extraction may involve liquid-liquid extraction or solid-phase extraction to separate the analyte from the matrix components.
-
The final extract should be filtered and diluted as necessary.
Chromatographic Conditions
Several HPLC methods have been successfully validated for β-escin quantification. Two examples are provided below.
Method 1: Isocratic Elution [2]
-
Column: CN, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase: Methanol 100% (pH adjusted to 6.0 with 0.1 M acetic acid)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 20°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Method 2: Isocratic Elution with Acidified Mobile Phase [1]
-
Column: Zorbax SB-ODS, 150 mm x 2.1 mm, 3 µm particle size
-
Mobile Phase: Acetonitrile and 0.10% orthophosphoric acid solution (39:61 v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm and 230 nm[1]
-
Injection Volume: 10 µL
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by comparing the chromatograms of a blank, a placebo, the standard, and the sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a series of at least five concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Precision: The closeness of agreement among a series of measurements. This should be assessed at both the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined using a recovery study by spiking a blank matrix with a known concentration of the analyte.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The quantitative data from the method validation studies are summarized in the tables below.
Table 1: Chromatographic Conditions and Performance
| Parameter | Method 1 | Method 2 |
| Column | CN, 250x4.6mm, 5µm | Zorbax SB-ODS, 150x2.1mm, 3µm |
| Mobile Phase | Methanol (pH 6.0) | ACN:0.1% H₃PO₄ (39:61) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Temperature | 20°C | 30°C |
| Detection | 210 nm | 210 nm |
| Retention Time | Varies | Varies |
Table 2: Summary of Validation Parameters
| Validation Parameter | Method 1 | Method 2 |
| Linearity Range (µg/mL) | 80 - 120 | 53.4 - 160.1[3] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| LOD (µg/mL) | Not Reported | Not Reported |
| LOQ (µg/mL) | Not Reported | Not Reported |
| Precision (RSD %) | < 2% | < 1%[3] |
| Accuracy (Recovery %) | 98 - 102% | 100.66 ± 0.49%[3] |
| Robustness | Robust[2] | Not Reported |
Visualizations
Experimental Workflow for HPLC Analysis of β-Escin
Caption: General workflow for the HPLC quantification of β-escin.
HPLC Method Validation Workflow
Caption: Logical workflow for HPLC method validation.
References
- 1. Determination of Four Major Saponins in Skin and Endosperm of Seeds of Horse Chestnut (Aesculus Hippocastanum L.) Using High Performance Liquid Chromatography with Positive Confirmation by Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
Step-by-step guide for preparing Aescin stock solutions for cell culture.
Application Notes: Preparing Aescin Stock Solutions for Cell Culture
Introduction
This compound, also referred to as Escin, is a complex mixture of triterpenoid (B12794562) saponins (B1172615) extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum).[1][2] The primary active component, β-aescin, is recognized for a wide range of pharmacological activities, including potent anti-inflammatory, anti-edematous, and venotonic (vein-tightening) properties.[3][4] In cell biology research, this compound is utilized to investigate cellular pathways related to inflammation, apoptosis, and vascular permeability.[5][6] Its ability to modulate key signaling cascades, such as the NF-κB pathway, makes it a valuable tool for studies in oncology, immunology, and vascular biology.[1][5]
This document provides a detailed, step-by-step protocol for the preparation, storage, and use of this compound stock solutions in a cell culture setting, ensuring reproducibility and accuracy in experimental applications.
Quantitative Data Summary
The physical and chemical properties of this compound are crucial for accurate stock solution preparation. The following table summarizes key quantitative data for β-Aescin, the most pharmacologically active isomer.
| Property | Value | Reference(s) |
| Synonyms | Escin | [7] |
| Molecular Formula | C₅₅H₈₆O₂₄ (for β-Aescin) | [2][7] |
| Molecular Weight | 1131.3 g/mol | [2][7] |
| Appearance | Solid, white or colorless fine crystals/powder | [7][8] |
| Purity | Typically supplied as ≥95% | [7] |
| Solubility | DMSO: ~25-100 mg/mL[1][7] Dimethylformamide (DMF): ~20 mg/mL[2][7] PBS (pH 7.2): ~5 mg/mL[2][7] Water/Ethanol: Insoluble[1] | [1][2][7] |
| Storage (Solid Form) | -20°C for ≥ 2 years | [7] |
| Storage (Stock Solution) | In DMSO: -80°C for up to 6 months; -20°C for up to 1 month (protect from light). Avoid repeated freeze-thaw cycles.[9] Aqueous Solution: Not recommended for storage longer than one day.[7] | [7][9] |
Experimental Protocol I: Preparation of a High-Concentration this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO. This concentration is a convenient starting point for subsequent dilutions to typical working concentrations.
Materials and Equipment:
-
This compound powder (β-Aescin, ≥95% purity)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryogenic vials
-
Sterile, disposable 0.22 µm syringe filters
-
Calibrated micropipettes and sterile tips
-
Vortex mixer and/or sonicator
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Safety First: Before starting, review the Safety Data Sheet (SDS) for this compound.[7] Handle the powder in a chemical fume hood or designated weighing station to avoid inhalation. Wear appropriate PPE throughout the procedure.
-
Calculate Required Mass: Use the following formula to determine the mass of this compound powder needed.
-
Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of a 10 mM stock: Mass (mg) = 10 mM × 1 mL × 1131.3 g/mol / 1000 = 11.31 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Dissolution:
-
Add the calculated volume (e.g., 1 mL) of sterile, anhydrous DMSO to the tube containing the this compound powder. Use fresh DMSO, as absorbed moisture can reduce solubility.[1]
-
Cap the tube securely and vortex at room temperature until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) or brief sonication can aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
-
Sterilization:
-
To ensure sterility for cell culture applications, filter the this compound stock solution through a 0.22 µm syringe filter into a new sterile tube. This step removes any potential microbial contaminants.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile cryogenic vials or microcentrifuge tubes.
-
Aliquoting is critical to prevent degradation from repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
Store the aliquots protected from light at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[9]
-
Experimental Protocol II: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the high-concentration stock solution to the final working concentration for treating cells.
Procedure:
-
Thaw Stock Solution: Remove a single aliquot of the 10 mM this compound stock from the freezer and thaw it completely at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture medium.
-
Formula (M1V1 = M2V2): Volume of Stock (V1) = [Final Concentration (M2) × Final Volume (V2)] / Stock Concentration (M1)
-
Example for preparing 1 mL of a 10 µM working solution:
-
M1 = 10 mM = 10,000 µM
-
M2 = 10 µM
-
V2 = 1 mL = 1000 µL
-
V1 = (10 µM × 1000 µL) / 10,000 µM = 1 µL
-
-
Therefore, add 1 µL of the 10 mM stock solution to 999 µL of sterile cell culture medium.
-
-
Prepare Working Solution: It is best practice to perform serial dilutions. For instance, first dilute the 10 mM stock 1:100 in sterile medium to create a 100 µM intermediate solution, then dilute this further to the final concentration. This improves accuracy.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO that is present in the experimental conditions (e.g., 0.1% DMSO in culture medium). This is essential to ensure that any observed cellular effects are due to this compound and not the solvent.
-
Cell Treatment: Add the freshly prepared working solution (or vehicle control) to your cell cultures and mix gently by swirling the plate. Typical working concentrations for this compound can range from 2 µM to 25 µM, depending on the cell type and experimental goals.[1][5] Toxicity has been observed in some cell lines at concentrations above 4 µM after extended exposure.[5]
Visualizations
The following diagrams illustrate the experimental workflow and a key molecular pathway affected by this compound.
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound inhibits NF-κB nuclear translocation.[5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Glucocorticoid-Like Activity of Escin: A New Mechanism for an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanism for Cellular Response to β-Escin and Its Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Escin’s Multifaceted Therapeutic Profile in Treatment and Post-Treatment of Various Cancers: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Note: In Vitro Assay Development for Testing the Anti-inflammatory Activity of Aescin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aescin, a mixture of triterpenoid (B12794562) saponins (B1172615) extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum), is known for its potent anti-inflammatory, anti-edematous, and venotonic properties.[1][2][3] Its therapeutic effects are primarily attributed to β-aescin, the major active component.[2] The anti-inflammatory mechanism of this compound involves the modulation of key signaling pathways, particularly the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammatory gene expression.[1][4][5][6]
This application note provides detailed protocols for a panel of in vitro assays designed to evaluate and quantify the anti-inflammatory activity of this compound. These assays utilize a lipopolysaccharide (LPS)-stimulated macrophage model, a standard and reliable method for inducing an inflammatory response in vitro. The protocols cover the assessment of cell viability, the measurement of key inflammatory mediators such as nitric oxide (NO), and the quantification of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Key Signaling Pathway: NF-κB Activation
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates the inflammatory cascade by binding to Toll-like receptor 4 (TLR4) on the surface of macrophages.[6] This binding initiates a downstream signaling cascade that leads to the activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation. This process releases the NF-κB (p65/p50) heterodimer, allowing it to translocate into the nucleus.[7] Inside the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[2][6] this compound is reported to exert its anti-inflammatory effect by inhibiting the activation of the NF-κB pathway.[4][5][6]
Experimental Workflow
The overall workflow for assessing the anti-inflammatory activity of this compound involves a sequential process. It begins with culturing a suitable macrophage cell line, followed by determining the non-toxic concentration range of this compound. Cells are then pre-treated with non-toxic concentrations of this compound before being stimulated with LPS to induce an inflammatory response. Finally, the cell culture supernatants are collected to quantify the levels of inflammatory mediators.
Data Presentation
Quantitative data should be summarized in tables to allow for clear comparison between different treatment groups.
Table 1: Effect of this compound on Macrophage Viability (MTT Assay)
| Concentration of this compound (µM) | Cell Viability (% of Vehicle Control) | Standard Deviation |
|---|---|---|
| 0 (Vehicle Control) | 100 | ± 4.8 |
| 5 | 99.1 | ± 5.2 |
| 10 | 98.5 | ± 4.5 |
| 20 | 96.8 | ± 5.5 |
| 40 | 94.2 | ± 6.1 |
| 80 | 75.3 | ± 7.0 |
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (Griess Assay)
| Treatment | Nitrite (B80452) Concentration (µM) | % Inhibition |
|---|---|---|
| Control (Untreated) | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 35.8 ± 2.5 | 0 |
| LPS + this compound (10 µM) | 24.5 ± 1.9 | 31.6 |
| LPS + this compound (20 µM) | 15.1 ± 1.5 | 57.8 |
| LPS + this compound (40 µM) | 8.9 ± 1.1 | 75.1 |
Table 3: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages (ELISA)
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control (Untreated) | Below Detection Limit | Below Detection Limit |
| LPS (1 µg/mL) | 1850 ± 150 | 3100 ± 250 |
| LPS + this compound (10 µM) | 1120 ± 110 | 2050 ± 180 |
| LPS + this compound (20 µM) | 650 ± 85 | 1150 ± 130 |
| LPS + this compound (40 µM) | 280 ± 40 | 520 ± 65 |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
This protocol describes the maintenance of the RAW 264.7 murine macrophage cell line, which is commonly used for in vitro inflammation studies.
-
Reagents and Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Prepare complete culture medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture RAW 264.7 cells in T-75 flasks with complete medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
When cells reach 80-90% confluency, subculture them.
-
To subculture, aspirate the old medium, wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes until cells detach.
-
Neutralize trypsin with 7-8 mL of complete culture medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete medium.
-
Seed cells into new flasks at the desired density (e.g., 1:5 to 1:10 split ratio).
-
Protocol 2: Assessment of this compound Cytotoxicity (MTT Assay)
This assay determines the concentration range of this compound that is non-toxic to the cells, ensuring that any observed anti-inflammatory effects are not due to cell death.
-
Reagents and Materials:
-
RAW 264.7 cells
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Protocol 3: LPS-Induced Inflammation and this compound Treatment
This protocol outlines the core experimental setup for inducing inflammation and treating with the test compound.[8][9]
-
Reagents and Materials:
-
RAW 264.7 cells
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound (non-toxic concentrations determined from Protocol 2)
-
Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock)
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours.
-
Pre-treat the cells by replacing the medium with 100 µL of medium containing various non-toxic concentrations of this compound for 1-2 hours.
-
Prepare the following control groups:
-
Control: Cells with medium only.
-
LPS Control: Cells with medium and vehicle.
-
This compound Control: Cells with the highest concentration of this compound only (to check its own effect).
-
-
After pre-treatment, add LPS to the designated wells to a final concentration of 1 µg/mL (do not add to the Control or this compound Control wells).
-
Incubate the plate for 18-24 hours at 37°C and 5% CO₂.
-
After incubation, centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the supernatant from each well for NO and cytokine analysis. Store at -80°C if not used immediately.
-
The remaining cells in the plate can be used for a final viability check using the MTT assay (Protocol 2).
-
Protocol 4: Measurement of Nitric Oxide (Griess Assay)
This colorimetric assay measures nitrite (NO₂⁻), a stable breakdown product of NO, to quantify iNOS activity.[10][11]
-
Reagents and Materials:
-
Collected cell culture supernatants
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in deionized water.
-
Nitrite Standard: Sodium nitrite (NaNO₂) for standard curve (e.g., 0-100 µM).
-
96-well flat-bottom plate
-
-
Procedure:
-
Add 50 µL of each collected supernatant sample to a new 96-well plate in duplicate.
-
Prepare a standard curve by making serial dilutions of the sodium nitrite standard in the cell culture medium. Add 50 µL of each standard to the plate.
-
Add 50 µL of Griess Reagent A to all samples and standards.[10]
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to all wells.[10]
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
Measure the absorbance at 540 nm within 30 minutes using a microplate reader.
-
Calculate the nitrite concentration in the samples by interpolating from the standard curve.
-
Protocol 5: Measurement of Pro-inflammatory Cytokines (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines like TNF-α and IL-6 in the culture supernatant.[8][12][13]
-
Reagents and Materials:
-
Collected cell culture supernatants
-
Commercially available ELISA kits for mouse TNF-α and IL-6.
-
Wash Buffer, Substrate Solution, and Stop Solution (typically provided in the kit).
-
Microplate reader.
-
-
Procedure:
-
Perform the ELISA according to the manufacturer's instructions provided with the specific kit.[8][14]
-
General Steps:
-
Coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add standards and the collected supernatant samples to the wells and incubate.[15]
-
Wash the plate, then add the detection antibody and incubate.
-
Wash the plate, then add a streptavidin-HRP conjugate and incubate.[16]
-
Wash the plate, then add the substrate solution, which will react with the HRP to produce a color change.
-
Stop the reaction with the stop solution.
-
-
Measure the absorbance at the recommended wavelength (commonly 450 nm).[17]
-
Generate a standard curve from the absorbance values of the known standards.
-
Calculate the concentration of TNF-α and IL-6 in the samples by interpolating their absorbance values from the standard curve.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Glucocorticoid-Like Activity of Escin: A New Mechanism for an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Frontiers | Sodium aescinate inhibits microglia activation through NF-κB pathway and exerts neuroprotective effect [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Measurement of secreted TNF and IL-6 by ELISA [bio-protocol.org]
- 13. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]
- 14. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 16. novamedline.com [novamedline.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Cytotoxicity MTT Assay with Aescin on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aescin, a natural mixture of triterpenoid (B12794562) saponins (B1172615) extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum), has demonstrated significant anti-inflammatory, anti-edematous, and vasoprotective properties.[1][2] Recent research has highlighted its potential as an anti-cancer agent, exhibiting cytotoxic and anti-proliferative effects against a variety of cancer cell lines.[3][4] this compound's therapeutic potential lies in its ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis through the modulation of various signaling pathways.[2][3]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[5][6] This assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT into insoluble purple formazan (B1609692) crystals.[6][7] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized crystals.[8][9][10]
These application notes provide a detailed protocol for performing a cytotoxicity MTT assay to evaluate the effect of this compound on cancer cell lines.
Mechanism of Action of this compound in Cancer Cells
This compound exerts its anti-cancer effects through a multi-targeted approach, primarily by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.[2][4] Its mechanisms of action involve several key signaling pathways:
-
Induction of Apoptosis: this compound primarily triggers the intrinsic or mitochondrial pathway of apoptosis. This is characterized by the activation of caspase-3 and an increase in the expression of pro-apoptotic proteins like Bax.[1] In some cancer cell types, such as human acute leukemia Jurkat T cells, this compound has been shown to activate caspases-3, -8, and -9, leading to apoptotic DNA fragmentation.[11]
-
Cell Cycle Arrest: Studies have shown that this compound can induce cell cycle arrest, particularly at the G0/G1 phase, in cancer cells like the A549 lung adenocarcinoma cell line.[1]
-
Modulation of Signaling Pathways: this compound has been found to downregulate key signaling pathways that are often dysregulated in cancer, including the NF-κB, JAK/STAT, and ERK1/2 pathways.[2][12][13]
-
Generation of Reactive Oxygen Species (ROS): this compound can induce the production of ROS within cancer cells, which can lead to oxidative stress and subsequently trigger apoptosis.[14][15]
-
Autophagy: Interestingly, this compound can also induce autophagy in some cancer cells through the ATM/AMPK/ULK1 pathway. While autophagy can sometimes promote cell survival, its interplay with this compound-induced apoptosis is an area of ongoing research.[14]
Experimental Protocols
Materials and Reagents
-
Cancer cell lines (e.g., A549 lung cancer, C6 glioma, CHL-1 melanoma)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5]
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer[5]
-
Phosphate Buffered Saline (PBS)
-
96-well flat-bottom sterile microplates
-
Microplate reader capable of measuring absorbance at 570 nm[8]
Protocol for Cytotoxicity MTT Assay
-
Cell Seeding:
-
Harvest cancer cells that are in their exponential growth phase.
-
Determine the cell density using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete culture medium.[9][16]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.[9]
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in serum-free culture medium from the stock solution. The final concentrations should span a range to determine the IC50 value (e.g., 1 to 500 µg/ml).[1]
-
After the 24-hour incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the various concentrations of this compound-containing medium to the respective wells.
-
Include control wells: one set with cells in medium only (untreated control) and another set with medium only (blank control).
-
Incubate the plate for the desired treatment period (e.g., 24 or 48 hours).[1]
-
-
MTT Incubation:
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.
-
Data Presentation
Table 1: IC50 Values of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µg/mL) | Reference |
| C6 | Glioma | 24 | 23 | [1] |
| C6 | Glioma | 48 | 16.3 | [1] |
| A549 | Lung Adenocarcinoma | 24 | 14 | [1] |
| CHL-1 | Melanoma | 24 | 6 | [15] |
| Panc-1 | Pancreatic Cancer | Not Specified | 10-20 µM | [12] |
Visualizations
Experimental Workflow
MTT Assay Experimental Workflow
This compound's Signaling Pathways in Cancer Cells
Key Signaling Pathways Modulated by this compound
References
- 1. Escin reduces cell proliferation and induces apoptosis on glioma and lung adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Escin’s Multifaceted Therapeutic Profile in Treatment and Post-Treatment of Various Cancers: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular targets and anti-cancer potential of escin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Escin Chemosensitizes Human Pancreatic Cancer Cells and Inhibits the Nuclear Factor-kappaB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound-induced reactive oxygen species play a pro-survival role in human cancer cells via ATM/AMPK/ULK1-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Escin induces cell death in human skin melanoma cells through apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT (Assay protocol [protocols.io]
Application Notes and Protocols: Induction and Measurement of Apoptosis with Aescin using Annexin V Staining
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aescin, a natural mixture of triterpenoid (B12794562) saponins (B1172615) extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum), has demonstrated significant anti-tumor effects in various cancer cell lines.[1][2][3] One of the key mechanisms underlying its anti-cancer activity is the induction of apoptosis, or programmed cell death.[2][4] This document provides a detailed protocol for inducing apoptosis in cancer cells using this compound and subsequently measuring the apoptotic cell population using the Annexin V staining assay followed by flow cytometry.
The Annexin V assay is a widely used method for detecting early-stage apoptosis.[5] In healthy cells, phosphatidylserine (B164497) (PS) residues are located on the inner leaflet of the plasma membrane. During the initial phases of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to specifically identify apoptotic cells.[6][7] By using a fluorescently labeled Annexin V, such as Annexin V-FITC, apoptotic cells can be quantified using flow cytometry. Propidium Iodide (PI), a fluorescent nucleic acid binding dye, is also commonly used in this assay to differentiate between early apoptotic, late apoptotic, and necrotic cells.[8] PI is unable to cross the intact plasma membrane of live and early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells, where it intercalates with DNA.
Data Presentation
The following table summarizes the quantitative data on apoptosis induction by this compound in A549 human lung adenocarcinoma cells, as determined by Annexin V/PI staining and flow cytometry.
| Cell Line | This compound Concentration (µg/mL) | Treatment Duration | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| A549 | 3.5 | 24 hours | 1.6 | 2.4 |
| A549 | 7.0 | 24 hours | 6.0 | 4.6 |
| A549 | 14.0 | 24 hours | 26.2 | 7.1 |
| A549 | 21.0 | 24 hours | 31.6 | 32.2 |
Data extracted from a study by Çiftçi et al. on the effects of Escin on A549 cells.[2]
Experimental Protocols
This section details the methodologies for cell culture, induction of apoptosis with this compound, and subsequent analysis using Annexin V staining and flow cytometry.
Materials and Reagents
-
Cancer cell line of interest (e.g., A549 human lung adenocarcinoma cells)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (Escin)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Sterile culture flasks, plates, and centrifuge tubes
-
Flow cytometer
Protocol for Induction of Apoptosis with this compound
-
Cell Culture: Culture the selected cancer cell line in appropriate complete medium in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mg/mL stock solution.
-
Treatment: Once the cells have reached the desired confluency, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 3.5, 7.0, 14.0, and 21.0 µg/mL for A549 cells).[2] Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells with this compound for the desired time period (e.g., 24 hours).[2]
Protocol for Annexin V Staining and Flow Cytometry
-
Harvest Cells: Following the incubation period, collect both the floating and adherent cells.
-
Aspirate the culture medium (which contains floating apoptotic cells) and transfer it to a 15 mL centrifuge tube.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the adherent cells.
-
Combine the trypsinized cells with the previously collected culture medium.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension in Binding Buffer: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]
-
Staining:
-
Analysis by Flow Cytometry:
-
Analyze the cells by flow cytometry within one hour of staining.[6]
-
Set up the flow cytometer with appropriate controls: unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only, to set compensation and gates.
-
Acquire data and analyze the cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for inducing and measuring apoptosis with this compound using Annexin V staining.
Caption: Workflow for this compound-induced apoptosis detection.
This compound-Induced Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis through multiple signaling pathways. One of the prominent mechanisms involves the generation of reactive oxygen species (ROS) and the activation of the mitochondrial death pathway.
References
- 1. This compound-induced reactive oxygen species play a pro-survival role in human cancer cells via ATM/AMPK/ULK1-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Escin reduces cell proliferation and induces apoptosis on glioma and lung adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Beta-aescin: a potent natural inhibitor of proliferation and inducer of apoptosis in human chronic myeloid leukemia K562 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Annexin V | AAT Bioquest [aatbio.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. kumc.edu [kumc.edu]
Application Note: Cell Cycle Analysis of Aescin-Treated Cells Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aescin, a natural mixture of triterpenoid (B12794562) saponins (B1172615) extracted from the seeds of the horse chestnut tree (Aesculus hippocastanoides), has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-edematous, and venotonic properties.[1][2][3] In recent years, its potential as an anti-cancer agent has garnered significant interest.[4] Studies have shown that this compound can inhibit proliferation and induce apoptosis in various cancer cell lines.[5][6] One of the key mechanisms underlying its anti-proliferative effect is the induction of cell cycle arrest.[6][7]
The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer.[8][9] Therefore, analyzing the effects of potential therapeutic compounds like this compound on the cell cycle is a critical step in pre-clinical drug development. Flow cytometry is a powerful technique for rapidly analyzing large populations of cells.[8][10] When combined with a fluorescent DNA-binding dye such as Propidium Iodide (PI), it allows for the precise quantification of cellular DNA content, enabling the distribution of a cell population across the different phases of the cell cycle (G0/G1, S, and G2/M) to be determined.[11][12][13]
This application note provides a detailed protocol for treating cells with this compound and analyzing its effects on the cell cycle using PI staining and flow cytometry.
Principle of the Method
Cell cycle analysis by flow cytometry is based on the measurement of DNA content in individual cells.[14] Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[13] The fluorescence intensity emitted by the PI-DNA complex is directly proportional to the amount of DNA in the cell.
Cells in the G0 (quiescent) and G1 (Gap 1) phases have a normal diploid DNA content (2N). As cells progress into the S (Synthesis) phase, they replicate their DNA, resulting in a DNA content between 2N and 4N. Cells in the G2 (Gap 2) and M (Mitosis) phases have a tetraploid DNA content (4N).[8]
To allow PI to enter the cell and stain the nuclear DNA, cells must first be fixed and permeabilized, typically with cold ethanol (B145695).[11][13] An RNase treatment step is also crucial because PI can bind to double-stranded RNA, which would otherwise interfere with accurate DNA content measurement.[11][13] By analyzing the fluorescence intensity of a large population of stained cells, a DNA content histogram can be generated, revealing the percentage of cells in each phase of the cell cycle.[15] A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase.
Experimental Protocols
This section details the necessary steps for cell culture, this compound treatment, sample preparation, and flow cytometric analysis.
Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., A549, PC-3, K562)
-
Cell Culture Medium: As required for the specific cell line (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
This compound (Sigma-Aldrich or equivalent)
-
Dimethyl Sulfoxide (DMSO) (for dissolving this compound)
-
70% Ethanol , ice-cold
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
0.1% (v/v) Triton X-100
-
3.8 mM Sodium Citrate in PBS
-
-
RNase A (DNase-free, 100 µg/mL final concentration)
-
Equipment:
-
Cell culture flasks/plates
-
Hemocytometer or automated cell counter
-
Centrifuge
-
Flow cytometer (equipped with a 488 nm laser)
-
Flow cytometry tubes (e.g., 5 mL polystyrene tubes)
-
Protocol Steps
1. Cell Culture and this compound Treatment a. Culture cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂. b. Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the end of the experiment. c. Allow cells to attach and grow for 24 hours. d. Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20 µM). Ensure the final DMSO concentration in all wells (including the control) is consistent and non-toxic (typically <0.1%). e. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only). f. Incubate the cells for a specified period (e.g., 24, 48 hours).
2. Cell Harvesting a. Adherent Cells: i. Carefully remove and discard the culture medium. ii. Wash the cell monolayer once with PBS.[16] iii. Add Trypsin-EDTA to detach the cells. Incubate at 37°C until cells are rounded and detached. iv. Neutralize the trypsin with a complete culture medium. b. Suspension Cells: i. Transfer the cells directly from the culture flask/plate to a centrifuge tube. c. Collect the cell suspension in a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.[13] d. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. e. Count the cells. Adjust the cell number to approximately 1-2 x 10⁶ cells per sample. f. Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
3. Cell Fixation a. Resuspend the cell pellet by gently vortexing. b. While vortexing, slowly add 5 mL of ice-cold 70% ethanol drop-wise to the cell suspension.[13] This prevents cell clumping. c. Store the fixed cells at 4°C for at least 2 hours.[17] Samples can be stored at -20°C for several weeks if necessary.[13]
4. Propidium Iodide Staining a. Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5-10 minutes to pellet.[13] b. Carefully decant the ethanol. c. Wash the cells by resuspending the pellet in 5 mL of cold PBS. Centrifuge again and discard the supernatant.[18] d. Resuspend the cell pellet in 500 µL of PI staining solution. e. Add 5 µL of RNase A (from a 10 mg/mL stock) for a final concentration of 100 µg/mL.[18] f. Incubate the tubes in the dark at room temperature for 30 minutes.[17] g. Keep the samples on ice and protected from light until analysis.[19]
5. Flow Cytometry Acquisition and Analysis a. Set up the flow cytometer using standard procedures. Use a 488 nm laser for excitation and detect PI fluorescence in the appropriate channel (e.g., PE-Texas Red, ~600 nm).[13] b. Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris. c. To exclude cell doublets and aggregates, use a pulse-width vs. pulse-area plot for the fluorescence signal. Gate on the single-cell population.[18] d. Record at least 10,000-20,000 events for each sample.[14] e. Analyze the resulting DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT). Apply a cell cycle model (e.g., Dean-Jett-Fox) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[18][19]
Data Presentation
The quantitative data obtained from the cell cycle analysis software should be summarized in a table for clear comparison between different treatment conditions.
Table 1: Effect of this compound on Cell Cycle Distribution in A549 Cells after 48h Treatment.
| This compound Conc. (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 65.2 ± 3.1 | 22.5 ± 2.4 | 12.3 ± 1.8 |
| 5 | 70.1 ± 2.8 | 18.9 ± 1.9 | 11.0 ± 1.5 |
| 10 | 78.5 ± 3.5 | 12.3 ± 2.1 | 9.2 ± 1.3 |
| 20 | 85.3 ± 4.0 | 6.5 ± 1.7 | 8.2 ± 1.1 |
Note: Data are presented as mean ± SD from three independent experiments. The data shown is hypothetical and representative of a G0/G1 phase arrest as observed in some studies.[1]
Visualizations
Experimental Workflow
Caption: Workflow for this compound cell cycle analysis.
Potential Signaling Pathway
Caption: this compound's potential impact on cell cycle regulators.
Discussion and Conclusion
The protocol described provides a reliable method for assessing the impact of this compound on cell cycle progression. The results obtained from this analysis can elucidate the cytostatic or cytotoxic mechanisms of the compound. For example, an accumulation of cells in the G0/G1 or G2/M phase is indicative of cell cycle arrest at these checkpoints.[1][7] Some studies have reported that this compound induces G0/G1 arrest in lung adenocarcinoma and glioma cells, while in castration-resistant prostate cancer cells, it causes G2/M arrest.[1][6][7] This cell-type-specific activity is a crucial aspect of its characterization. The G2/M arrest has been linked to the downregulation of Cyclin B1 and its partner CDK1, along with the induction of the CDK inhibitor p21.[7]
References
- 1. Escin reduces cell proliferation and induces apoptosis on glioma and lung adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Escin’s Multifaceted Therapeutic Profile in Treatment and Post-Treatment of Various Cancers: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta-aescin: a potent natural inhibitor of proliferation and inducer of apoptosis in human chronic myeloid leukemia K562 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Escin reduces cell proliferation and induces apoptosis on glioma and lung adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic effects of escin on human castration-resistant prostate cancer cells through the induction of apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nanocellect.com [nanocellect.com]
- 9. biocompare.com [biocompare.com]
- 10. youtube.com [youtube.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. corefacilities.iss.it [corefacilities.iss.it]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Note: Method for Assessing the Effect of Aescin on Endothelial Barrier Function In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
The vascular endothelium forms a critical, semi-permeable barrier that regulates the passage of fluids, solutes, and cells between the blood and surrounding tissues. Disruption of this endothelial barrier integrity is a key pathological feature in various inflammatory conditions, such as sepsis, acute respiratory distress syndrome (ARDS), and ischemia-reperfusion injury.[1][2] Aescin (or Escin), a mixture of triterpene saponins (B1172615) extracted from horse chestnut seeds (Aesculus hippocastanum), has demonstrated significant anti-inflammatory, anti-edematous, and venotonic properties.[3][4] It is known to protect the endothelial barrier, reduce vascular permeability, and improve microcirculation.[3][5]
This application note provides detailed protocols for assessing the protective effects of this compound on endothelial barrier function in vitro using two common and robust methods: Transendothelial Electrical Resistance (TEER) measurement and Paracellular Permeability Assays.
Principle of the Methods
In vitro assessment of endothelial barrier function typically involves culturing endothelial cells as a monolayer on a porous membrane within a Transwell® insert system. This system creates two distinct compartments: an apical (upper) and a basolateral (lower) chamber, mimicking the luminal and abluminal sides of a blood vessel.
-
Transendothelial Electrical Resistance (TEER): This non-invasive technique measures the electrical resistance across the endothelial monolayer.[6] A high TEER value indicates a well-formed, tight barrier with strong intercellular junctions, which restrict the flow of ions.[6][7] A decrease in TEER signifies a disruption of the barrier.
-
Paracellular Permeability Assay: This method quantifies the passage of a tracer molecule (e.g., FITC-dextran or Horseradish Peroxidase - HRP) across the endothelial monolayer from the apical to the basolateral chamber.[1][7] An effective barrier will limit the passage of the tracer. An increase in the amount of tracer detected in the lower chamber indicates increased paracellular permeability and a compromised barrier.[8][9]
Experimental Workflow
The general workflow for assessing the effect of this compound involves culturing endothelial cells to confluence on Transwell® inserts, inducing barrier dysfunction with an inflammatory stimulus, and measuring the protective effect of this compound treatment.
Caption: General experimental workflow for assessing this compound's effect on endothelial barrier function.
Detailed Experimental Protocols
Protocol 1: Transendothelial Electrical Resistance (TEER) Assay
This protocol describes how to measure the integrity of the endothelial monolayer by assessing its electrical resistance.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Transwell® inserts (e.g., 6.5 mm diameter, 0.4 µm pore size) for 24-well plates
-
EVOM™ (Epithelial Volt-Ohm Meter) with STX2 "chopstick" electrodes
-
Inflammatory agent (e.g., TNF-α, LPS)
-
This compound (β-escin)
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed HUVECs onto the apical chamber of the Transwell® inserts at a density of 1-2 x 10⁵ cells per insert.[2][10] Place inserts into a 24-well plate containing EGM in the basolateral chamber.
-
Cell Culture: Culture the cells for 3-5 days at 37°C and 5% CO₂ until a confluent monolayer is formed. Change the medium every 2 days.[2]
-
Confirm Confluence: Monitor monolayer formation by measuring baseline TEER daily. Confluent endothelial cells typically exhibit resistance readings between 400-420 Ω.[7] The TEER should plateau once confluence is reached.
-
Sterilize Electrode: Before measurement, sterilize the STX2 electrode in 70% ethanol (B145695) for 15 minutes, allow it to air dry, and then equilibrate it in sterile PBS or culture medium.[11][12]
-
Treatment:
-
Control Groups: Include a negative control (medium only) and a positive control (inflammatory agent only).
-
This compound Pre-treatment: Pre-incubate the endothelial monolayers with various concentrations of this compound (e.g., 0.1-1 µM) for a specified time (e.g., 1-4 hours).[13]
-
Stimulation: Add the inflammatory agent (e.g., 10 ng/mL TNF-α) to the apical chamber of the relevant wells and incubate for the desired period (e.g., 4-24 hours).
-
-
TEER Measurement:
-
Remove the plate from the incubator. To minimize temperature-induced variations, perform measurements quickly.[11]
-
Place the shorter "apical" electrode in the apical chamber and the longer "basolateral" electrode in the basolateral chamber. Ensure the electrodes are positioned consistently in each well and do not touch the cell monolayer.[11][12]
-
Record the resistance value (in Ω) once the reading stabilizes.
-
-
Data Calculation:
-
Measure the resistance of a blank Transwell® insert (without cells) containing only medium.
-
Subtract the resistance of the blank insert from the resistance of the cell-covered inserts to get the net resistance.
-
Calculate the final TEER value by multiplying the net resistance by the surface area of the membrane (e.g., 0.33 cm² for a 6.5 mm insert). The final unit is Ω·cm².[11]
-
Formula: TEER (Ω·cm²) = (R_total - R_blank) * Membrane Area (cm²)
-
Protocol 2: Paracellular Permeability Assay (FITC-Dextran)
This protocol quantifies barrier function by measuring the flux of a fluorescent tracer across the monolayer.
Materials:
-
Confluent endothelial monolayers on Transwell® inserts (prepared as in Protocol 1)
-
FITC-Dextran (e.g., 40 kDa)
-
Phenol (B47542) red-free culture medium
-
Fluorescence plate reader (Excitation/Emission ~490/520 nm)
-
96-well black, clear-bottom plates
Procedure:
-
Prepare Monolayers: Prepare and treat the HUVEC monolayers with this compound and/or an inflammatory agent as described in steps 1-3 and 5 of Protocol 1.
-
Medium Change: Gently aspirate the medium from the apical and basolateral chambers. Wash once with pre-warmed sterile PBS.
-
Add Tracer:
-
Add phenol red-free medium containing 1 mg/mL FITC-Dextran to the apical chamber.[9]
-
Add phenol red-free medium without the tracer to the basolateral chamber.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-4 hours).[9][14]
-
Sample Collection: At the end of the incubation, carefully collect a sample (e.g., 100 µL) from the basolateral chamber and transfer it to a 96-well black plate.[9]
-
Quantification: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: The amount of fluorescence in the basolateral chamber is directly proportional to the permeability of the monolayer. Create a standard curve with known concentrations of FITC-Dextran to calculate the exact amount that has passed through. Compare the fluorescence values from treated groups to the control groups.
Data Presentation
The following tables show representative data for the effect of this compound on endothelial barrier function challenged with TNF-α.
Table 1: Effect of this compound on TEER in TNF-α-Treated HUVECs
| Treatment Group | Concentration | Mean TEER (Ω·cm²) | % of Control |
| Untreated Control | - | 175 ± 8.5 | 100% |
| TNF-α only | 10 ng/mL | 95 ± 6.2 | 54% |
| This compound + TNF-α | 0.1 µM + 10 ng/mL | 120 ± 7.1 | 69% |
| This compound + TNF-α | 0.5 µM + 10 ng/mL | 148 ± 8.0 | 85% |
| This compound + TNF-α | 1.0 µM + 10 ng/mL | 165 ± 9.3 | 94% |
Table 2: Effect of this compound on FITC-Dextran Permeability in TNF-α-Treated HUVECs
| Treatment Group | Concentration | Basolateral Fluorescence (RFU) | % Permeability Increase |
| Untreated Control | - | 1,500 ± 110 | 0% |
| TNF-α only | 10 ng/mL | 4,800 ± 250 | 220% |
| This compound + TNF-α | 0.1 µM + 10 ng/mL | 3,200 ± 180 | 113% |
| This compound + TNF-α | 0.5 µM + 10 ng/mL | 2,150 ± 150 | 43% |
| This compound + TNF-α | 1.0 µM + 10 ng/mL | 1,650 ± 125 | 10% |
Mechanism of Action of this compound
This compound strengthens the endothelial barrier through multiple mechanisms, primarily by counteracting inflammatory and hypoxic damage.[5][15] It helps preserve the integrity of cell-cell junctions and the cytoskeleton.
Key mechanisms include:
-
Inhibition of NF-κB Pathway: this compound can inhibit the activation of NF-κB, a critical transcription factor that drives the expression of pro-inflammatory genes and adhesion molecules.[3][16]
-
Modulation of Cell Adhesion Molecules: It prevents the hypoxia-induced disruption of Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), which is crucial for maintaining junctional integrity.[5][13][17]
-
Cytoskeletal Protection: this compound protects against the reorganization and depolymerization of the actin cytoskeleton, which is essential for maintaining cell shape and barrier stability.[3][5]
-
Anti-inflammatory Effects: It reduces the production of inflammatory mediators by inhibiting enzymes like phospholipase A2 (PLA2).[5][15]
Caption: Signaling pathway of this compound's protective effect on the endothelial barrier.
References
- 1. en.bio-protocol.org [en.bio-protocol.org]
- 2. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism for Cellular Response to β-Escin and Its Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Escin: a review of its anti-edematous, anti-inflammatory, and venotonic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Endothelial Barrier Function In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiologics.net [cellbiologics.net]
- 9. Endothelial paracellular permeability assay [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. medicine.umich.edu [medicine.umich.edu]
- 12. youtube.com [youtube.com]
- 13. This compound protection of human vascular endothelial cells exposed to cobalt chloride mimicked hypoxia and inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wpiinc.com [wpiinc.com]
- 15. Effect of aescine on hypoxia-induced activation of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
Application of Aescin as a positive control in anti-edema experiments.
Introduction
Aescin, a natural mixture of triterpenes saponins (B1172615) extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum), is a well-established anti-edematous, anti-inflammatory, and venotonic agent.[1][2][3] Its consistent and reproducible effects in reducing edema in various preclinical models make it an ideal positive control for the screening and evaluation of novel anti-inflammatory and anti-edema compounds. This document provides detailed application notes and protocols for the use of this compound as a positive control in common animal models of acute edema.
Mechanism of Action
This compound exerts its anti-edematous effects through a multi-faceted mechanism of action that includes:
-
Vasoprotection: this compound improves venous tone and reduces capillary permeability, thereby preventing the leakage of fluid into the interstitial space.[2][3] This is partly achieved by inhibiting enzymes that degrade the capillary walls.[2]
-
Anti-inflammatory Activity: this compound inhibits the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[4][5] This leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[3]
-
Antioxidant Effects: this compound exhibits antioxidant properties, which contribute to its overall anti-inflammatory and tissue-protective effects.[3]
Signaling Pathway of this compound's Anti-Edema Effect
The anti-inflammatory action of this compound is significantly mediated through the inhibition of the NF-κB signaling pathway. In an inflammatory state, various stimuli can lead to the phosphorylation and subsequent degradation of IκB proteins, which normally sequester NF-κB in the cytoplasm. The release of NF-κB allows it to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of key proteins in this pathway, such as IκK, IκB, and p65, thereby preventing NF-κB activation and downstream inflammatory responses.[4][5]
References
- 1. This compound: pharmacology, pharmacokinetics and therapeutic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Frontiers | Sodium aescinate inhibits microglia activation through NF-κB pathway and exerts neuroprotective effect [frontiersin.org]
- 5. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Encapsulating Aescin in Nanoparticles for Enhanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of techniques for encapsulating Aescin, a natural mixture of saponins (B1172615) with potent anti-inflammatory, vasoprotective, and anti-edematous properties, into various nanoparticle systems. The encapsulation of this compound into nanocarriers is a promising strategy to overcome its limitations, such as poor water solubility and low bioavailability, thereby enhancing its therapeutic efficacy.
These notes detail the formulation and characterization of this compound-loaded nanoparticles, including solid lipid nanoparticles (SLNs), polymeric nanoparticles (chitosan-based), and liposomes. Detailed experimental protocols, comparative data, and workflow diagrams are provided to guide researchers in the development of novel this compound delivery systems.
Nanoparticle Formulations for this compound Delivery
Several types of nanoparticles have been investigated for the encapsulation of this compound. The choice of nanoparticle system depends on the desired drug release profile, route of administration, and specific therapeutic application.
Summary of Quantitative Data
The following table summarizes the key physicochemical properties of different this compound-loaded nanoparticle formulations reported in the literature. This allows for a direct comparison of their characteristics.
| Nanoparticle Type | Preparation Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Solid Lipid Nanoparticles (SLN) | High-Pressure Homogenization | 142.32 ± 0.17 | - | 1.60 ± 0.32 | 73.93 ± 4.65 | 13.41 ± 1.25 | [1][2] |
| Solid Lipid Nanoparticles (SLN) - Single Emulsion | Melt-Emulsification & Ultrasonication | 90.7 | - | - | 76.5 | - | [3][4] |
| Solid Lipid Nanoparticles (SLN) - Double Emulsion | Melt-Emulsification & Ultrasonication | 109.4 | - | Negative | 86.6 | - | [3][5] |
| Chitosan (B1678972) Nanoparticles (ESNPs) | Ionic Gelation | 213 | 0.42 | +0.4 | 87 | 81 | [6] |
| Gelatin Nanoparticles | Solvent Evaporation & Nanoprecipitation | 130 - 155 | - | - | - | - | [7] |
Experimental Protocols
This section provides detailed methodologies for the preparation of this compound-loaded nanoparticles.
Protocol for Solid Lipid Nanoparticles (SLNs) using High-Pressure Homogenization
This method produces stable solid lipid nanoparticles with a uniform particle size.
Materials:
-
Sodium Aescinate
-
Lipid (e.g., Glyceryl monostearate - GMS, Medium-chain triglycerides)
-
Surfactant (e.g., Poloxamer 188, Egg lecithin (B1663433) - EL)
-
Co-surfactant (e.g., Ethanol)
-
Distilled Water
Equipment:
-
High-pressure homogenizer
-
High-speed stirrer
-
Water bath
-
Laser diffractometer for particle size and zeta potential analysis
-
High-speed centrifuge
Procedure:
-
Preparation of the Lipid Phase: Melt the lipid (e.g., GMS) at a temperature above its melting point (e.g., 75°C). Dissolve the Sodium Aescinate in the molten lipid. In a separate container, dissolve the co-surfactant (e.g., egg lecithin) in ethanol (B145695). Mix the two solutions to form the lipid phase.
-
Preparation of the Aqueous Phase: Dissolve the surfactant (e.g., F68) in distilled water and heat to the same temperature as the lipid phase (75°C).
-
Emulsification: Add the hot aqueous phase drop by drop to the lipid phase while stirring at high speed for 15-20 minutes to form a coarse oil-in-water (O/W) emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization at a specified pressure and number of cycles.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
Characterization:
-
Particle Size and Zeta Potential: Analyze the nanoparticle suspension using a laser diffractometer.
-
Encapsulation Efficiency and Drug Loading: Centrifuge the SLN suspension at high speed. The amount of free drug in the supernatant is quantified (e.g., by UV-Vis spectrophotometry). The encapsulation efficiency (EE) and drug loading (DL) are calculated using the following formulas:
-
EE (%) = [(Total drug amount - Free drug amount) / Total drug amount] x 100
-
DL (%) = [(Total drug amount - Free drug amount) / Total lipid amount] x 100
-
Workflow for SLN Preparation (High-Pressure Homogenization)
Caption: Workflow for Solid Lipid Nanoparticle preparation.
Protocol for Solid Lipid Nanoparticles (SLNs) using Double Emulsion (W/O/W) Technique
This method is particularly suitable for encapsulating hydrophilic drugs like Sodium Aescinate.
Materials:
-
Sodium Aescinate
-
Lipid (e.g., Glyceryl monostearate - GMS)
-
Surfactant (e.g., Poloxamer 188 - F68, Egg lecithin - EL)
-
Organic Solvent (e.g., Ethanol)
-
Distilled Water
Equipment:
-
Ultrasonicator (probe or bath)
-
High-speed stirrer
-
Water bath
Procedure:
-
Preparation of the Internal Aqueous Phase (W1): Dissolve Sodium Aescinate in a small volume of distilled water.
-
Preparation of the Oil Phase (O): Dissolve the lipid (GMS) and a lipophilic surfactant (EL) in a suitable organic solvent (ethanol) and heat above the lipid's melting point (e.g., 75°C).
-
Formation of the Primary Emulsion (W/O): Add the internal aqueous phase (W1) to the oil phase (O) and sonicate for a few minutes at 75°C to form a water-in-oil emulsion.
-
Formation of the Double Emulsion (W/O/W): Prepare an external aqueous phase (W2) by dissolving a hydrophilic surfactant (F68) in distilled water and heating to 75°C. Add the primary emulsion (W/O) dropwise to the external aqueous phase (W2) while emulsifying for 15 minutes.
-
Solidification: Cool the double emulsion in an ice bath to solidify the lipid and form the SLNs.
Workflow for SLN Preparation (Double Emulsion)
Caption: Workflow for Double Emulsion SLN preparation.
Protocol for this compound-Loaded Chitosan Nanoparticles via Ionic Gelation
This method relies on the electrostatic interaction between the positively charged chitosan and a negatively charged cross-linking agent.
Materials:
-
Escin
-
Chitosan (low molecular weight)
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Distilled water
Equipment:
-
Magnetic stirrer
-
pH meter
-
Centrifuge
Procedure:
-
Preparation of Chitosan Solution: Dissolve chitosan in a dilute acetic acid solution (e.g., 1% v/v) with overnight stirring to ensure complete dissolution. Adjust the pH if necessary.
-
Preparation of TPP Solution: Dissolve TPP in distilled water.
-
Preparation of Escin Solution: Dissolve Escin in a suitable solvent (e.g., ethanol or a small amount of the chitosan solution).
-
Nanoparticle Formation: Add the TPP solution dropwise to the chitosan solution under constant magnetic stirring at room temperature. The Escin solution can be incorporated into either the chitosan or TPP solution before mixing. The nanoparticles form spontaneously upon the addition of the cross-linker.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the reaction medium. Wash the pellet with distilled water and resuspend.
Workflow for Chitosan Nanoparticle Preparation (Ionic Gelation)
Caption: Workflow for Ionic Gelation Chitosan NP preparation.
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects through the modulation of various signaling pathways. Encapsulation in nanoparticles can enhance its ability to reach target tissues and interact with these pathways.
Anti-inflammatory Signaling Pathway of this compound
This compound's anti-inflammatory effects are partly mediated by its ability to inhibit the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response.
Caption: this compound's inhibition of the NF-κB signaling pathway.
These application notes and protocols provide a foundational guide for the encapsulation of this compound in various nanoparticle systems. Further optimization of formulation parameters and in-depth in vitro and in vivo characterization are essential for the development of clinically viable this compound nanomedicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and pharmacodynamic evaluation of sodium aescinate solid lipid nanoparticles [ouci.dntb.gov.ua]
- 3. Solid lipid nanoparticles as an effective sodium aescinate delivery system: formulation and anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oral delivery of this compound-loaded gelatin nanoparticles ameliorates carbon tetrachloride-induced hepatotoxicity in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Aescin in a Carrageenan-Induced Paw Edema Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aescin, a natural mixture of triterpene saponins (B1172615) extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum), is a well-documented anti-inflammatory, anti-edematous, and vasoprotective agent.[1][2] These properties make it a compound of significant interest in the study of inflammation and the development of novel therapeutics. The carrageenan-induced paw edema model is a classical and highly reproducible acute inflammatory model used for the evaluation of anti-inflammatory drugs.[3][4] This document provides detailed application notes and protocols for utilizing this compound in the carrageenan-induced paw edema model.
Mechanism of Action of this compound in Inflammation
This compound exerts its anti-inflammatory effects through multiple mechanisms. A primary pathway involves the glucocorticoid receptor (GR)/NF-κB signaling cascade.[5][6] this compound has been shown to have a glucocorticoid-like effect, upregulating the expression of GR and promoting its translocation into the nucleus.[7] The activated GR can then directly inhibit the activation of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-1β.[7][8][9][10] This leads to a reduction in the production of these inflammatory cytokines.[11]
Furthermore, this compound can inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase, thereby reducing the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) (e.g., PGE2) and leukotrienes.[8][12] It also decreases capillary permeability, preventing the leakage of fluid into surrounding tissues and thus reducing edema.[8][9] Some studies also suggest that this compound may antagonize serotonin (B10506) and histamine (B1213489) and reduce the catabolism of tissue mucopolysaccharides.[1][2]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in the carrageenan-induced paw edema model.
Table 1: Effect of Oral Administration of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Time Point (hours) | Paw Edema Inhibition (%) | Reference |
| This compound | 5 | 3 | Significant | [12] |
| This compound | 10 | 3 | Significant | [12] |
| This compound | 20 | 3 | Not Significant | [12] |
| This compound | 10 | 4 | Significant | [12] |
| This compound | 10 | 5 | Significant | [12] |
| This compound | 10 | 6 | Significant | [12] |
| This compound | 10 | 8 | Significant | [12] |
| This compound | 10 | 12 | Significant | [12] |
| This compound | 10 | 24 | Significant | [12] |
| Dexamethasone | 6 | 2-24 | Significant | [12] |
Table 2: Effect of Intravenous Administration of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Time Point (hours) | Paw Edema Inhibition (%) | Reference |
| This compound | 1.8 | 4 | Significant | [12] |
| This compound | 1.8 | 5 | Significant | [12] |
| This compound | 1.8 | 6 | Significant | [12] |
| This compound | 1.8 | 8 | Significant | [12] |
| This compound | 1.8 | 12 | Significant | [12] |
| This compound | 1.8 | 24 | Significant | [12] |
Table 3: Effect of this compound on Inflammatory Mediators in Edematous Paw Tissue
| Treatment Group | Dose (mg/kg) | Mediator | Reduction | Reference |
| This compound (Oral) | 10 | PGE2 | Significant | [12] |
| This compound (Oral) | 10 | COX-2 | Significant | [12] |
| This compound (i.v.) | 1.8 | PGE2 | Significant | [12] |
| This compound (i.v.) | 1.8 | COX-2 | Significant | [12] |
Experimental Protocols
Carrageenan-Induced Paw Edema Model
This protocol describes the induction of acute inflammation in the paw of a rodent using carrageenan.
Materials:
-
This compound
-
Carrageenan (lambda, Type IV)
-
Vehicle for this compound (e.g., 0.1% carboxymethyl cellulose (B213188) solution or distilled water)[13]
-
Normal saline (0.9% NaCl)
-
Plethysmometer or digital calipers
-
Syringes and needles (e.g., 27-30 gauge)
-
Animal balance
-
Rodents (rats or mice)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory environment for at least one week before the experiment, with free access to food and water.
-
Fasting: Fast the animals overnight before the experiment, with continued free access to water.[14]
-
Grouping and Dosing: Randomly divide the animals into groups (n=6-8 per group), including a vehicle control group, a positive control group (e.g., indomethacin (B1671933) or dexamethasone), and this compound treatment groups at various doses.
-
This compound Administration: Administer this compound or the vehicle solution to the respective groups. The route of administration can be oral (p.o.) by gavage or intravenous (i.v.).[12] Administer the test compounds 30 to 60 minutes before the carrageenan injection.[3][14][15]
-
Baseline Paw Volume Measurement: Just before the carrageenan injection, measure the initial volume of the right hind paw of each animal using a plethysmometer.[16] This will serve as the baseline measurement.
-
Induction of Edema: Induce paw edema by injecting 0.1 mL of a 1% carrageenan solution in normal saline into the subplantar region of the right hind paw of each animal.[12][16]
-
Paw Volume Measurement Post-Carrageenan: Measure the paw volume at various time points after the carrageenan injection, typically at 1, 2, 3, 4, 5, and 6 hours, and can be extended to 24 hours.[12][15][16]
-
Calculation of Paw Edema and Inhibition:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Paw volume at time 't' - Baseline paw volume.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Optional Assessments:
-
Histopathological Analysis: At the end of the experiment, euthanize the animals and collect the paw tissue for histological examination to assess inflammatory cell infiltration.[12]
-
Biochemical Analysis: Homogenize the paw tissue to measure the levels of inflammatory mediators such as PGE2, COX-2, TNF-α, and IL-1β using ELISA or other appropriate methods.[12][15]
Mandatory Visualizations
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Caption: Signaling pathway of this compound's anti-inflammatory action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: pharmacology, pharmacokinetics and therapeutic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucocorticoid-Like Activity of Escin: A New Mechanism for an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. What is the mechanism of Sodium aescinate? [synapse.patsnap.com]
- 11. sonwuapi.com [sonwuapi.com]
- 12. Oral Administration of Escin Inhibits Acute Inflammation and Reduces Intestinal Mucosal Injury in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Investigating the Inhibitory Effect of Aescin on NF-κB Activation in Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating the inflammatory response in macrophages.[1][2][3] Dysregulation of the NF-κB signaling pathway is implicated in a variety of inflammatory diseases. Aescin, a natural mixture of saponins (B1172615) extracted from horse chestnut seeds, has demonstrated potent anti-inflammatory properties.[4][5][6] Emerging evidence suggests that one of the primary mechanisms of this compound's anti-inflammatory action is through the inhibition of NF-κB activation.[4][5][6] This application note provides a detailed protocol for studying the effect of this compound on NF-κB activation in a macrophage cell line, RAW 264.7, stimulated with lipopolysaccharide (LPS). The protocols outlined below describe methods for cell culture, experimental treatment, and subsequent analysis of key proteins in the NF-κB pathway using Western blotting and ELISA.
NF-κB Signaling Pathway
In unstimulated cells, NF-κB dimers, typically composed of p65 (RelA) and p50 subunits, are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα.[1][2][3] Upon stimulation by pro-inflammatory signals such as LPS, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[1] The degradation of IκBα unmasks the nuclear localization signal on the NF-κB p65 subunit, leading to its translocation into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators, including cytokines like TNF-α, IL-6, and IL-1β.[1][7] this compound is hypothesized to interfere with this cascade, potentially by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of p65.
References
- 1. researchgate.net [researchgate.net]
- 2. NF-κB - Wikipedia [en.wikipedia.org]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Method for evaluating the venotonic properties of Aescin in isolated vein preparations.
Application Note & Protocol
Topic: Method for Evaluating the Venotonic Properties of Aescin in Isolated Vein Preparations
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound, a natural mixture of saponins (B1172615) from horse chestnut (Aesculus hippocastanum) seeds, is known for its anti-edematous, anti-inflammatory, and venotonic properties.[1][2] The venotonic effect, or the ability to increase venous tone, is crucial for its therapeutic use in chronic venous insufficiency (CVI), varicose veins, and hemorrhoids.[3][4] Evaluating this property requires robust and reproducible in vitro models. This document provides a detailed protocol for assessing the venotonic activity of this compound using isolated vein preparations, a primary method cited in pharmacological studies.[1][2][5] The protocol covers tissue isolation, preparation of venous rings, isometric tension measurement, and data analysis. Additionally, it summarizes key quantitative findings and illustrates the proposed signaling pathways involved in this compound's mechanism of action.
Principle of the Assay
The venotonic properties of a compound are evaluated by measuring its ability to induce contraction in isolated venous tissue. Vein segments, typically from human saphenous veins or animal models like the rat inferior vena cava, are dissected into rings and mounted in an organ bath.[6][7] The bath contains a physiological salt solution (e.g., Krebs solution) maintained at a constant temperature and aerated with carbogen (B8564812) (95% O₂, 5% CO₂). The venous rings are connected to an isometric force transducer, which measures changes in tension. After an equilibration period and a control contraction with a depolarizing agent like potassium chloride (KCl), the test compound (this compound) is added in a cumulative manner to generate a concentration-response curve.[6] The resulting data allows for the determination of the compound's efficacy (maximal contraction) and potency.
Experimental Protocols
This section details the methodology for evaluating this compound's venotonic effects on isolated vein rings. The protocol is primarily based on studies using rat inferior vena cava and human saphenous veins.[4][6][7]
Materials and Reagents
-
Vein Source: Human saphenous vein segments (obtained during surgical procedures) or inferior vena cava from male rats.[6][7]
-
Krebs-Henseleit Solution (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.
-
Carbogen Gas: 95% O₂ / 5% CO₂
-
This compound: Stock solution prepared in an appropriate solvent (e.g., distilled water or DMSO).
-
Potassium Chloride (KCl): For inducing control contractions (e.g., 96 mM).[6]
-
Dissection Tools: Fine scissors, forceps, and a dissecting microscope.
-
Organ Bath System: Multi-chamber organ bath with temperature control (37°C) and aeration ports.
-
Isometric Force Transducers and Data Acquisition System.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound's venotonic properties.
Detailed Procedure
-
Vein Preparation:
-
Isolate the vein (e.g., human saphenous vein or rat inferior vena cava) and immediately place it in cold, oxygenated Krebs-Henseleit solution.[4][6]
-
Under a dissecting microscope, carefully remove any adhering connective and adipose tissues.
-
Section the cleaned vein into 3 mm wide rings, taking care to minimize damage to the vein wall and endothelium.[6]
-
-
Mounting and Equilibration:
-
Suspend each venous ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with Krebs-Henseleit solution.
-
Maintain the bath at 37°C and continuously aerate with carbogen.
-
Connect the upper hook to an isometric force transducer.
-
Allow the rings to equilibrate for 60-90 minutes under a stable basal tension (e.g., 1-2 grams), washing them with fresh Krebs solution every 15-20 minutes.
-
-
Viability Test and Control Contraction:
-
After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 96 mM).[6]
-
Once the contraction reaches a stable plateau, wash the tissue with fresh Krebs solution until the tension returns to the baseline. This contraction serves as a reference maximum for normalizing subsequent responses.
-
-
This compound Concentration-Response Curve:
-
Once the baseline tension is re-established, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).[6]
-
Allow the tissue to reach a stable plateau of contraction at each concentration before adding the next.
-
Record the tension changes continuously using a data acquisition system.
-
-
Data Analysis:
-
Measure the contractile response at each this compound concentration.
-
Express the contraction as a percentage of the maximum contraction induced by the initial KCl stimulation or as force normalized by tissue weight (mg force/mg tissue).[6]
-
Plot the contractile response against the logarithm of the this compound concentration to generate a concentration-response curve.
-
From this curve, determine pharmacological parameters such as the maximum effect (Emax) and the concentration that produces 50% of the maximum effect (EC50).
-
Quantitative Data Summary
The following table summarizes quantitative data on the venotonic effects of this compound from published studies.
| Preparation | Compound | Concentration Range (M) | Maximum Contraction (Emax) | Notes | Reference |
| Rat Inferior Vena Cava | This compound | 10⁻¹⁰ - 10⁻⁴ | 104.3 ± 19.6 mg/mg tissue (at 10⁻⁴ M) | Contraction is dependent on extracellular Ca²⁺. | [6] |
| Human Saphenous Vein | This compound | Not specified | Similar to Serotonin (B10506) & Dihydroergotamine | Emax was significantly greater than that of acetylcholine (B1216132) or vasopressin. | [7] |
Mechanism of Action & Signaling Pathways
This compound exerts its venotonic effect through a multi-faceted mechanism that involves direct action on vascular smooth muscle cells and modulation of endothelial function.
-
Calcium-Dependent Contraction: The primary mechanism for this compound-induced venoconstriction is its reliance on extracellular calcium.[6] this compound is thought to increase the permeability of the smooth muscle cell membrane to Ca²⁺, leading to an influx of calcium ions.[6] This influx triggers the calcium-calmodulin-myosin light-chain kinase (MLCK) pathway, resulting in smooth muscle contraction.[8][9]
-
Prostaglandin Release: Studies suggest that this compound's action is related to the release of prostaglandins (B1171923), specifically Prostaglandin F2α (PGF2α).[3][10] PGF2α is a potent vasoconstrictor that contributes to the increase in venous tone.[3][11]
-
Receptor Sensitization: this compound may also enhance venous tone by sensitizing vein wall receptors to endogenous vasoconstrictors like serotonin (5-HT).[3][6]
-
Endothelial Protection: this compound protects endothelial cells from hypoxia-induced damage, which helps maintain the integrity of the blood vessel wall.[1][2][5] It prevents the disruption of Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), which is crucial for regulating vascular permeability.[1][2]
Signaling Pathway Diagram
Caption: Proposed signaling pathways for this compound-induced venoconstriction.
Conclusion
The isolated vein preparation is an essential in vitro tool for quantifying the venotonic properties of this compound and elucidating its mechanism of action. The protocol described provides a reliable framework for obtaining concentration-response data, which is critical for preclinical evaluation and drug development. The evidence indicates that this compound induces venous contraction primarily through an extracellular calcium-dependent mechanism, likely supplemented by the release of vasoconstrictor prostaglandins like PGF2α.[3][6][10] These application notes serve as a comprehensive guide for researchers aiming to investigate the pharmacological effects of this compound on vascular tone.
References
- 1. researchgate.net [researchgate.net]
- 2. Escin: a review of its anti-edematous, anti-inflammatory, and venotonic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. tandfonline.com [tandfonline.com]
- 5. Clinical efficacy of sodium aescinate administration following endovenous laser ablation for varicose veins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ca2+-Dependent Contraction by the Saponoside Escin in Rat Vena Cava. Implications in Venotonic Treatment of Varicose Veins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Venotonic activity of escin on the human saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Calcium Signaling Mechanisms in Arterial Smooth Muscle and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium dynamics in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mode of action of this compound on isolated veins: relationship with PGF2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. impactfactor.org [impactfactor.org]
Application Note: Sensitive Detection of Aescin Metabolites in Plasma by LC-MS/MS
Abstract
This application note describes a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of four major isomeric aescin saponins (B1172615) (escin Ia, escin (B49666) Ib, isoescin Ia, and isoescin Ib) in human plasma. This method is critical for pharmacokinetic studies and therapeutic drug monitoring of this compound, the primary active component of horse chestnut seed extract. The protocol details a straightforward solid-phase extraction (SPE) for sample preparation, followed by a rapid chromatographic separation and sensitive detection using tandem mass spectrometry. The method has been validated to demonstrate high sensitivity, with a lower limit of quantitation (LLOQ) of 33 pg/mL for all four isomers, and exhibits excellent linearity, precision, and accuracy, making it suitable for clinical and research applications.
Introduction
This compound, a complex mixture of triterpenoid (B12794562) saponins extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum), is widely used for its therapeutic effects in treating chronic venous insufficiency, edema, and inflammation. The primary active constituents are a group of isomeric saponins, including escin Ia, escin Ib, isoescin Ia, and isoescin Ib. To understand the pharmacokinetic profile and clinical efficacy of this compound, a sensitive and specific analytical method for the quantification of its major metabolites in biological matrices is essential. This application note provides a detailed protocol for an LC-MS/MS method optimized for the analysis of these four key this compound isomers in human plasma.
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound metabolites.
Protocols
Materials and Reagents
-
Reference standards: Escin Ia, Escin Ib, Isoescin Ia, Isoescin Ib
-
Internal Standard (IS): Telmisartan
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ultrapure water
-
Human plasma (with anticoagulant)
-
C18 Solid-Phase Extraction (SPE) cartridges
Sample Preparation
-
Plasma Sample Collection and Storage: Collect whole blood in tubes containing an appropriate anticoagulant. Centrifuge to separate the plasma. Due to stability issues, add formic acid to the plasma samples before storage at -80°C. Samples should be analyzed within 30 days.[1]
-
Internal Standard Addition: To a measured volume of plasma, add the internal standard, telmisartan.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes and the internal standard from the cartridge.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: Reversed-phase C18 column
-
Mobile Phase A: 10 mM ammonium acetate solution (pH 6.8)
-
Mobile Phase B: Methanol-acetonitrile (50:50, v/v)
-
Elution: Gradient elution
-
Flow Rate: As optimized for the specific column dimensions
-
Injection Volume: As optimized
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Ion Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition: m/z 1113.8 → 807.6 for all four this compound isomers[1]
Quantitative Data Summary
The LC-MS/MS method was validated for the simultaneous determination of escin Ia, escin Ib, isoescin Ia, and isoescin Ib in human plasma. The key quantitative performance parameters are summarized in the table below.
| Parameter | Escin Ia | Escin Ib | Isoescin Ia | Isoescin Ib |
| Linearity Range | Up to 10 ng/mL | Up to 10 ng/mL | Up to 10 ng/mL | Up to 10 ng/mL |
| Correlation Coefficient (r²) | >0.996 | >0.996 | >0.996 | >0.996 |
| Lower Limit of Quantification (LLOQ) | 33 pg/mL | 33 pg/mL | 33 pg/mL | 33 pg/mL |
| Intra-day Precision (%RSD) | <15% | <15% | <15% | <15% |
| Inter-day Precision (%RSD) | <15% | <15% | <15% | <15% |
| Accuracy (%RE) | -5.3% to 6.1% | -5.3% to 6.1% | -5.3% to 6.1% | -5.3% to 6.1% |
Data sourced from a study by Wu et al., 2010.[1]
Metabolic Pathway of β-Aescin
In vivo, β-escin undergoes metabolic transformation, primarily mediated by the CYP1A2 enzyme in the intestinal flora.[2] The metabolic processes include deacylation, deglycosylation, and the formation of other metabolites.
Caption: Metabolic pathway of β-Aescin in vivo.
Conclusion
The described LC-MS/MS method provides a highly sensitive and reliable approach for the simultaneous quantification of four major this compound isomers in human plasma. The simple sample preparation procedure and the specificity of tandem mass spectrometry make this method well-suited for high-throughput analysis in pharmacokinetic and clinical studies of this compound-containing products. The detailed protocol and performance data presented in this application note can serve as a valuable resource for researchers, scientists, and drug development professionals working with this important therapeutic agent.
References
- 1. Simultaneous analysis of isomers of escin saponins in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Escin: An Updated Review of Its Analysis, Pharmacology, Pharmacokinetics, and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Aescin in Topical Formulations for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aescin, a natural mixture of triterpenes saponins (B1172615) extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum), is a well-documented agent with potent anti-inflammatory, anti-edematous, and venotonic properties.[1][2] Its therapeutic effects are primarily attributed to β-aescin, the major active component.[3] These properties make this compound a compelling candidate for topical application in the management of various conditions, including blunt trauma, localized edema, and chronic venous insufficiency.[1][2] This document provides detailed application notes and protocols for the preclinical evaluation of topical this compound formulations, intended to guide researchers in the pharmaceutical and cosmetic industries.
This compound's mechanism of action is multifaceted. It is known to reduce capillary permeability, thereby inhibiting fluid leakage into surrounding tissues and reducing edema.[4][5] At a molecular level, this compound exerts its anti-inflammatory effects through a glucocorticoid-like activity, which involves the upregulation of the glucocorticoid receptor (GR) and subsequent inhibition of the NF-κB signaling pathway.[3][6][7] This leads to a downregulation of pro-inflammatory mediators such as TNF-α and IL-1β.[3][8] Furthermore, this compound has been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase, reducing the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[4]
Data Presentation: Efficacy of Topical this compound Formulations
The following tables summarize quantitative data from preclinical studies on the efficacy of topical this compound formulations in various models.
Table 1: In Vivo Anti-inflammatory and Anti-edematous Effects of Topical this compound
| Animal Model | Formulation | This compound Concentration | Key Findings | Reference |
| Carrageenan-induced paw edema (Rat) | Gel | Not specified | Demonstrated a glucocorticoid-like anti-inflammatory effect. | [7] |
| Acetic acid-induced capillary permeability (Mouse) | Not specified | Not specified | The anti-inflammatory effect was not affected by a prostaglandin-synthesis inhibitor. | [7] |
| Croton oil-induced ear edema (Mouse) | 1% (w/v) solution in acetone | 100 µ g/ear | Significantly reduced ear thickness at 2-4 hours post-application. | [9] |
Table 2: In Vitro/Ex Vivo Skin Permeation of this compound
| Study Type | Formulation | Skin Model | Key Findings | Reference |
| Ex vivo permeation | Gel with A. hippocastanum extract (G1) | Pig skin | Showed skin permeation. | [10] |
| Ex vivo permeation | Gel with A. hippocastanum and M. chamomilla extracts (G2) | Pig skin | Significantly better skin permeation compared to G1 and a reference escin (B49666) gel. | [10][11] |
| In vitro permeation | Aqueous solution and gel | Excised human skin | This compound flux was significantly lower from the aqueous gel compared to the aqueous solution. Flow-through diffusion cells were necessary for determining flux values. | [12] |
Experimental Protocols
Preparation of a Topical this compound Gel (2%)
This protocol describes a general method for preparing a 2% this compound hydrogel suitable for preclinical studies.
Materials:
-
This compound powder
-
Carbopol 940
-
Propylene (B89431) glycol
-
Purified water
-
Tween 20 (optional, as a solubilizer)
Procedure:
-
Disperse a weighted amount of Carbopol 940 in purified water with gentle mixing.
-
Allow the mixture to stand overnight at room temperature to ensure complete swelling of the polymer, forming a clear gel base.
-
In a separate container, dissolve the required amount of this compound powder in propylene glycol. Tween 20 can be added to aid dissolution.
-
Slowly add the this compound solution to the gel base with continuous gentle mixing.
-
Add triethanolamine dropwise to the mixture to neutralize the Carbopol 940 and achieve the desired viscosity. The pH should be adjusted to approximately 7.4.[10]
-
Add purified water to reach the final desired weight, mixing gently to ensure a homogenous gel.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the procedure for assessing the skin permeation of this compound from a topical formulation.
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., pig ear skin or human skin from cosmetic surgery)
-
Isotonic Phosphate (B84403) Buffer (pH 7.4)
-
Topical this compound formulation
-
HPLC system for this compound quantification
Procedure:
-
Mount a piece of excised skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Maintain the temperature of the receptor compartment at 37°C ± 1°C using a water circulator.[10]
-
Fill the receptor compartment with isotonic phosphate buffer (pH 7.4) and stir continuously.[10]
-
Apply a known amount of the topical this compound formulation to the skin surface in the donor compartment.
-
At predetermined time intervals, collect samples from the receptor compartment and replace the volume with fresh buffer.
-
Analyze the collected samples for this compound concentration using a validated HPLC method.[10][11]
-
Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux.
In Vivo Carrageenan-Induced Paw Edema Model in Rats
This protocol is a standard method for evaluating the anti-inflammatory activity of a topical this compound formulation.[13][14]
Materials:
-
Male Wistar rats (180-220 g)
-
Topical this compound formulation
-
Control gel (vehicle)
-
1% (w/v) Carrageenan solution in saline
-
Plethysmometer or digital calipers
Procedure:
-
Acclimatize the animals for at least one week before the experiment with free access to food and water.[15]
-
Divide the animals into groups (e.g., control, this compound-treated, positive control).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).[13]
-
Apply the topical this compound formulation or control gel to the plantar surface of the right hind paw.
-
After a predetermined time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[13]
-
Calculate the paw edema volume (E) at each time point: E = Vₜ - V₀, where Vₜ is the paw volume at time 't'.[13]
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
-
Analyze the data statistically using appropriate tests like one-way ANOVA followed by a post-hoc test.[13]
In Vivo Croton Oil-Induced Ear Edema Model in Mice
This model is used to assess the topical anti-inflammatory effects of this compound.[9][16]
Materials:
-
Mice (e.g., Swiss albino)
-
Topical this compound formulation
-
Control vehicle (e.g., acetone)
-
Croton oil solution (e.g., 5% v/v in acetone)
-
Micrometer or punch biopsy and balance
Procedure:
-
Divide the animals into groups (e.g., control, this compound-treated, positive control).
-
Apply the topical this compound formulation or vehicle to the inner and outer surfaces of the right ear.
-
After a short interval (e.g., 15-30 minutes), apply a small volume (e.g., 20 µL) of croton oil solution to the right ear.[9][16]
-
The left ear can serve as a non-inflamed control.
-
After a specified period (e.g., 4-6 hours), sacrifice the animals.[16]
-
Measure the thickness of both ears using a micrometer or take a standard-sized punch biopsy from both ears and weigh them.
-
The difference in thickness or weight between the right and left ears indicates the degree of edema.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Visualizations
Caption: this compound's anti-inflammatory signaling pathway.
Caption: General experimental workflow for in vivo models.
Caption: Workflow for in vitro skin permeation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Escin: a review of its anti-edematous, anti-inflammatory, and venotonic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocorticoid-Like Activity of Escin: A New Mechanism for an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sonwuapi.com [sonwuapi.com]
- 9. Anti-Inflammatory Comparison of Melatonin and Its Bromobenzoylamide Derivatives in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells and Croton Oil-Induced Mice Ear Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Istanbul University Press [iupress.istanbul.edu.tr]
- 12. Use of solid phase extraction (SPE) to evaluate in vitro skin permeation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. inotiv.com [inotiv.com]
- 15. benchchem.com [benchchem.com]
- 16. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HPLC Peak Tailing and Asymmetry for Aescin Isomers
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing and asymmetry issues during the HPLC analysis of Aescin isomers. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address common experimental challenges.
Troubleshooting Guide: Peak Tailing and Asymmetry
Peak tailing and asymmetry can compromise the accuracy and resolution of quantification.[1] This guide provides a systematic approach to diagnosing and resolving these common issues.
Q1: My this compound isomer peaks are tailing. What is the primary cause and how can I fix it?
A1: Peak tailing for saponins (B1172615) like this compound is frequently caused by secondary interactions between the analyte and the stationary phase.[2] Specifically, polar functional groups on the this compound molecule can interact with residual acidic silanol (B1196071) groups on the silica-based column packing, leading to asymmetrical peaks.[1][2]
Here are the primary solutions:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to a range of 2-3 helps to protonate the residual silanol groups, minimizing unwanted interactions with your this compound isomers.[3] The addition of a small amount of acid, such as 0.1% formic acid or acetic acid, to the aqueous portion of the mobile phase is a common and effective strategy.[4]
-
Use of Mobile Phase Additives: Incorporating a competing base, like triethylamine (B128534) (TEA), into the mobile phase can help mask the active silanol sites on the stationary phase, improving peak shape.[5]
-
Column Selection: Opt for a modern, high-purity silica (B1680970) (Type B) column or a column that is "end-capped."[3][6] End-capping chemically modifies the silica surface to reduce the number of accessible silanol groups.[7] While C18 columns are widely used for saponin (B1150181) separation, consider a column with a different stationary phase if tailing persists.[8][9]
Q2: I've adjusted my mobile phase pH, but I'm still seeing asymmetrical peaks. What other factors should I consider?
A2: If pH adjustment doesn't resolve the issue, consider the following factors:
-
Column Overload: Injecting too concentrated a sample can saturate the column, leading to peak distortion.[10][11] Try diluting your sample and reinjecting.
-
Column Contamination and Degradation: Over time, columns can become contaminated or degrade, leading to poor peak shape.[12] If the problem has developed gradually, try flushing the column with a strong solvent. If this doesn't work, it may be time to replace the column.
-
Extra-Column Effects: Peak broadening and tailing can be introduced by factors outside of the column.[12] This includes using tubing with a large internal diameter or excessive length between the injector, column, and detector.[13] Ensure all connections are secure and minimize the length and diameter of tubing where possible.
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause peak distortion.[11] Whenever possible, dissolve your sample in the initial mobile phase.[14]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing an HPLC method for this compound isomers?
A1: A good starting point for the separation of this compound isomers is a reversed-phase method.[9]
-
Mobile Phase: A gradient of water and acetonitrile (B52724) is often preferred for complex saponin mixtures.[10] The addition of 0.1% formic acid to the aqueous phase is recommended to improve peak shape.[4][10]
-
Detection: this compound can be detected at low UV wavelengths, such as 203 nm or 220 nm.[15]
Q2: Should I use an isocratic or gradient elution for separating this compound isomers?
A2: Due to the complexity of this compound, which is a mixture of triterpene saponin glycosides, a gradient elution is generally more effective than an isocratic one.[5][15] A gradient allows for better separation of the various isomers within a reasonable timeframe.[10] A shallow gradient, with a slow increase in the organic solvent, can further enhance resolution.[5]
Q3: Can I switch between acetonitrile and methanol (B129727) as the organic solvent?
A3: Yes, and it can be a useful troubleshooting step. Acetonitrile and methanol have different selectivities, which can alter the elution order and potentially improve the separation of your isomers.[8] If you are experiencing co-elution or poor resolution with one, trying the other is a recommended strategy.
Q4: How does temperature affect the separation of this compound isomers?
A4: Optimizing the column temperature, typically between 25°C and 40°C, can improve peak shape and efficiency.[10] Increasing the temperature can sometimes lead to sharper peaks and better resolution.[16] However, it is important to ensure that the temperature is kept constant to maintain reproducible retention times.[14]
Data Presentation
Table 1: Recommended HPLC Method Parameters for this compound Isomer Analysis
| Parameter | Recommendation | Rationale |
| Column | C18, 5 µm or smaller particle size | Provides good retention and resolution for saponins.[9] |
| Mobile Phase A | Water with 0.1% Formic or Phosphoric Acid | Acid improves peak shape by suppressing silanol interactions.[4] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC.[9] |
| Elution Mode | Gradient | Effective for separating complex mixtures of isomers.[10] |
| Flow Rate | 0.8 - 1.2 mL/min | A lower flow rate can sometimes improve resolution.[5] |
| Column Temperature | 25 - 40 °C | Optimizing temperature can enhance peak efficiency.[10] |
| Detection Wavelength | 210 - 220 nm | Suitable for saponins that may lack a strong chromophore.[15] |
| Sample Preparation | Dissolve in Methanol, filter (0.45 µm) | Ensures sample is free of particulates that could clog the column.[15] |
Experimental Protocols
Protocol 1: General Sample Preparation for HPLC Analysis of this compound
-
Weighing: Accurately weigh an appropriate amount of the this compound sample.
-
Dissolution: Dissolve the sample in HPLC-grade methanol to a known concentration (e.g., 0.2 mg/mL).[15]
-
Sonication: If necessary, sonicate the solution for 10-20 minutes to ensure complete dissolution.[15]
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[15]
Protocol 2: Example HPLC Method for this compound Isomer Separation
This protocol is a starting point and may require optimization for your specific instrument and isomers of interest.
-
System Preparation:
-
Chromatographic Conditions:
-
Column: Gemini C18, 250 x 4.6 mm, 5 µm.[15]
-
Injection Volume: 20 µL.[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: 25 °C.[15]
-
UV Detection: 220 nm.[15]
-
Gradient Program:
-
Start with a suitable initial percentage of Mobile Phase B (e.g., 40%).
-
Run a linear gradient to a higher percentage of Mobile Phase B over 20-30 minutes.
-
Include a column wash at a high percentage of B and a re-equilibration step at the initial conditions.
-
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the prepared sample.
-
Analyze the resulting chromatogram for peak shape and resolution.
-
Mandatory Visualization
Caption: Troubleshooting workflow for HPLC peak tailing.
References
- 1. New HPLC pattern-oriented approach for quality control of enteric coated tablets containing this compound from Aesculus hippocastanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Biosurfactant β-Aescin: A Review on the Physico-Chemical Properties and Its Interaction with Lipid Model Membranes and Langmuir Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. LC Technical Tip [discover.phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. fio.org.cn [fio.org.cn]
- 10. benchchem.com [benchchem.com]
- 11. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 12. uhplcs.com [uhplcs.com]
- 13. chromtech.com [chromtech.com]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 16. chromatographyonline.com [chromatographyonline.com]
How to improve the solubility of Aescin in aqueous buffers for in vitro assays.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and protocols to address common challenges encountered when working with Aescin, particularly concerning its solubility in aqueous buffers for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
This compound is a natural mixture of saponins (B1172615) extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum).[1][2] The primary active component is β-Aescin.[3][4] Structurally, this compound is amphiphilic, meaning it has both a water-loving (hydrophilic) sugar portion and a water-fearing (hydrophobic) triterpenoid (B12794562) backbone.[3][5] This dual nature leads to limited solubility in aqueous solutions, a significant challenge for creating homogenous solutions required for reproducible in vitro experiments.[6] The acidic form of the molecule, in particular, shows poor solubility.[6]
Q2: What is the recommended solvent for preparing a concentrated stock solution of this compound?
For preparing high-concentration stock solutions, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the most effective and commonly used solvents.[7]
-
DMSO: this compound is highly soluble in DMSO, with reported values of approximately 66 mg/mL to 115.3 mg/mL.[8][9] For complete dissolution, gentle warming (up to 60°C) and sonication may be required.[10]
-
DMF: Solubility in DMF is also good, at approximately 20-30 mg/mL.[7][11]
Stock solutions should be stored at -20°C or -80°C to maintain stability.[7][10]
Q3: How can I improve the solubility of this compound in my aqueous buffer or cell culture medium?
Several factors can be manipulated to enhance this compound's solubility in aqueous systems:
-
pH Adjustment: The solubility of β-Aescin is highly dependent on pH.[6][12] It contains a carboxylic acid group with a pKa value of approximately 4.7.[6][12] At a pH above this value, the molecule becomes deprotonated (ionized), which significantly increases its solubility in water.[6][12] Therefore, maintaining a physiological pH (e.g., 7.4) in your buffer system is critical.
-
Use of Co-solvents: After dissolving this compound in a primary organic solvent like DMSO, this stock solution can be carefully diluted into the aqueous buffer.[7] The key is to ensure the final concentration of the organic solvent is minimal (typically <0.5%) to avoid cellular toxicity.
-
Physical Methods: Using an ultrasonic bath can aid in the dissolution of this compound in aqueous solutions.[8]
-
Advanced Formulations: For specialized applications, complexation with cyclodextrins (like β-CD or γ-CD) can be used to encapsulate the hydrophobic portion of this compound, thereby increasing its aqueous solubility and bioavailability.[13][14][15]
Q4: My this compound is precipitating after I dilute my DMSO stock into my cell culture medium. What can I do?
Precipitation is a common issue that occurs when the final concentration of this compound exceeds its solubility limit in the aqueous medium. This troubleshooting guide provides a systematic approach to resolving this problem.
Troubleshooting Guide: this compound Precipitation
This guide addresses the common problem of this compound precipitating from the solution when a concentrated organic stock is diluted into an aqueous buffer or cell culture medium.
Caption: A workflow for troubleshooting this compound precipitation.
Experimental Protocols and Data
Data Presentation: Solubility & Critical Micelle Concentration
The following tables summarize key quantitative data regarding this compound's solubility.
Table 1: Solubility of β-Aescin in Various Solvents
| Solvent | Reported Solubility | Notes | Citations |
| DMSO | ≥ 115.3 mg/mL | A stock solution can be prepared. | [8] |
| DMSO | ~25 mg/mL | A stock solution can be prepared. | [7] |
| DMSO | ~66 mg/mL | A stock solution can be prepared. | [9] |
| DMF | ~20-30 mg/mL | A stock solution can be prepared. | [7][11] |
| H₂O | ≥ 11.48 mg/mL | Requires assistance (e.g., ultrasonication). | [8] |
| Ethanol | Insoluble / Slightly Soluble | Often used in extraction (~60% v/v) but not ideal for direct dissolution of pure compound. | [3][8][16] |
Table 2: Critical Micelle Concentration (CMC) of β-Aescin
| Buffer/Solvent | pH | Temperature (°C) | CMC (mM) | Method | Citations |
| Phosphate Buffer | 7.4 | 23 | ~0.33 | Tensiometry | [17][18] |
| Aqueous Solution | 7.4 | 10 | ~0.38 | Autofluorescence | [17] |
| Aqueous Solution | 7.4 | 50 | ~0.32 | Autofluorescence | [17] |
Note: Above the CMC, this compound self-assembles into micelles, which can affect its interaction with cellular systems.[3][17]
Protocol: Standard Method for Preparing this compound Working Solutions
This protocol describes the preparation of an this compound working solution from a DMSO stock for a typical cell-based assay.
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the desired amount of solid β-Aescin powder in a sterile microcentrifuge tube.
-
Add the required volume of high-purity, sterile DMSO to achieve a high concentration (e.g., 50-100 mM or ~56-113 mg/mL).
-
Vortex thoroughly. If needed, use a sonicator or warm the solution briefly to 37-60°C to ensure all powder is completely dissolved.[10] The solution should be perfectly clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[10]
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Thaw a stock aliquot.
-
Perform a serial dilution from the concentrated stock into sterile cell culture medium or PBS to create an intermediate stock (e.g., 100x the final concentration). This helps prevent shocking the final solution with a high concentration of DMSO.
-
-
Prepare the Final Working Solution:
-
Add the appropriate volume of the intermediate (or concentrated stock) solution to your pre-warmed cell culture medium to reach the desired final concentration. For example, add 10 µL of a 100x intermediate stock to 990 µL of medium.
-
Mix immediately by gentle pipetting or swirling to ensure rapid and even dispersion. This minimizes localized high concentrations that can cause precipitation.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Crucially, prepare a vehicle control using the same final concentration of DMSO that is present in your this compound-treated samples.
-
Technical Background
The Role of pH in this compound Solubility
The chemical structure of this compound includes a glucuronic acid group, which has a carboxylic acid functional group.[3][6] This group's protonation state is governed by the surrounding pH, which is the primary determinant of this compound's solubility in water.
Caption: The relationship between pH and this compound's solubility.
Overview of this compound's In Vitro Mechanisms of Action
This compound exerts its biological effects by modulating multiple cellular signaling pathways. Understanding these pathways can inform experimental design. Key pathways affected by this compound include:
-
Anti-inflammatory Signaling: this compound is known to inhibit the NF-κB pathway, a central regulator of inflammation, thereby reducing the expression of pro-inflammatory cytokines.[2][19][20]
-
Wnt/β-catenin Pathway: this compound can activate this pathway by promoting the proteasomal degradation of GSK-3β, which leads to the stabilization and nuclear accumulation of β-catenin.[21][22][23]
-
PRAS40/mTOR Pathway: Studies have shown that this compound can provide neuroprotective effects by activating the PRAS40/mTOR signaling pathway.[24][25]
-
Vascular Effects: this compound reduces endothelial permeability and protects endothelial cells from inflammatory or hypoxic damage.[19][26]
Caption: this compound activates the Wnt/β-catenin pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Efficacy and mechanism of escin in improving the tissue microenvironment of blood vessel walls via anti-inflammatory and anticoagulant effects: Implications for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biosurfactant β-Aescin: A Review on the Physico-Chemical Properties and Its Interaction with Lipid Model Membranes and Langmuir Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Association of this compound with β- and γ-cyclodextrins studied by DFT calculations and spectroscopic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Biosurfactant β-Aescin: A Review on the Physico-Chemical Properties and Its Interaction with Lipid Model Membranes and Langmuir Monolayers [mdpi.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. apexbt.com [apexbt.com]
- 9. abmole.com [abmole.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Escin IA | CAS:123748-68-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 17. Self-Assembly of the Bio-Surfactant this compound in Solution: A Small-Angle X-ray Scattering and Fluorescence Study [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Molecular Mechanism for Cellular Response to β-Escin and Its Therapeutic Implications | PLOS One [journals.plos.org]
- 20. What is the mechanism of this compound? [synapse.patsnap.com]
- 21. mdpi.com [mdpi.com]
- 22. Escin Activates Canonical Wnt/β-Catenin Signaling Pathway by Facilitating the Proteasomal Degradation of Glycogen Synthase Kinase-3β in Cultured Human Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Microcirculation-Promoting Effect of Escin on Cutaneous Tissue via Gsk3β Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound Protects Neuron from Ischemia-Reperfusion Injury via Regulating the PRAS40/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scienceopen.com [scienceopen.com]
- 26. researchgate.net [researchgate.net]
Optimizing Aescin concentration and incubation time for anti-inflammatory assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Aescin in anti-inflammatory assays. The information is tailored for scientists and drug development professionals to help optimize experimental conditions and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary anti-inflammatory mechanism of this compound?
This compound, a natural triterpene saponin (B1150181) mixture from horse chestnut seeds, exerts its anti-inflammatory effects primarily through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway and its interaction with the glucocorticoid receptor (GR) pathway.[1][2] It can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes, thereby reducing the production of inflammatory cytokines like TNF-α and IL-1β.[2][3] Some studies suggest that this compound may upregulate the expression of the glucocorticoid receptor, leading to a synergistic anti-inflammatory effect with endogenous or exogenous glucocorticoids.[4]
Q2: Which cell lines are commonly used to study the anti-inflammatory effects of this compound in vitro?
Murine macrophage-like cell lines, such as RAW264.7, are frequently used to model inflammation in vitro.[2] These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines. Human umbilical vein endothelial cells (HUVECs) are another relevant cell line for studying this compound's effects on vascular inflammation and endothelial barrier function.
Q3: What is a typical starting concentration range for this compound in cell-based assays?
The optimal concentration of this compound can vary significantly depending on the cell type and the specific assay. Based on available literature, a starting range of 1 µg/mL to 50 µg/mL is often explored. For sensitive assays or cell lines, concentrations as low as 100 ng/mL have been reported to show protective effects.[5] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup.
Q4: What is a standard incubation time for this compound treatment in anti-inflammatory assays?
Incubation times can range from a few hours to 24 hours or longer, depending on the endpoint being measured.[1] For studies investigating the inhibition of signaling pathway activation (e.g., NF-κB phosphorylation), shorter incubation times (e.g., 1-6 hours) prior to stimulation may be sufficient. When measuring the downstream effects, such as cytokine secretion or gene expression, longer incubation periods (e.g., 12-24 hours) are common.[6] Time-course experiments are recommended to determine the optimal incubation period for observing the desired effect.
Troubleshooting Guide
Issue 1: High cell death or cytotoxicity observed after this compound treatment.
-
Potential Cause: The this compound concentration is too high for the specific cell line being used. Saponins like this compound can have cytotoxic effects at higher concentrations due to their membrane-permeabilizing properties.
-
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Before proceeding with anti-inflammatory assays, determine the non-toxic concentration range of this compound for your cells using an MTT, XTT, or similar cell viability assay. Test a broad range of concentrations (e.g., 0.1 µg/mL to 100 µg/mL) for 24 to 48 hours.
-
Reduce this compound Concentration: Based on the cytotoxicity data, select concentrations for your anti-inflammatory assays that result in at least 90% cell viability.
-
Check Vehicle Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is non-toxic to your cells (typically ≤ 0.5%).[7]
-
Examine Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Stressed or overly confluent cells can be more susceptible to cytotoxicity.[7]
-
Issue 2: No significant anti-inflammatory effect of this compound is observed.
-
Potential Cause 1: The this compound concentration is too low.
-
Troubleshooting Step: Based on your initial dose-response and cytotoxicity data, try increasing the concentration of this compound within the non-toxic range.
-
-
Potential Cause 2: The incubation time is not optimal.
-
Troubleshooting Step: Perform a time-course experiment. Pre-incubate cells with this compound for different durations (e.g., 1, 6, 12, 24 hours) before adding the inflammatory stimulus (e.g., LPS).
-
-
Potential Cause 3: The inflammatory stimulus is too strong.
-
Troubleshooting Step: Titrate the concentration of your inflammatory stimulus (e.g., LPS). A very high concentration might overwhelm the inhibitory capacity of this compound.
-
-
Potential Cause 4: The readout is not sensitive enough.
-
Troubleshooting Step: Ensure your assay (e.g., ELISA, Griess assay) is sensitive enough to detect subtle changes in inflammatory markers. Check the manufacturer's protocol and consider using a more sensitive detection method if necessary.
-
Issue 3: Inconsistent or variable results between experiments.
-
Potential Cause 1: Variability in cell culture conditions.
-
Troubleshooting Step: Standardize your cell culture procedures, including cell passage number, seeding density, and confluency at the time of the experiment.[8]
-
-
Potential Cause 2: Degradation of this compound.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound and store them properly (aliquoted at -20°C or -80°C to avoid repeated freeze-thaw cycles).[7]
-
-
Potential Cause 3: Inconsistent timing of reagent addition.
-
Troubleshooting Step: Use a multichannel pipette or an automated liquid handler for reagent addition to ensure consistency across all wells of a microplate.
-
Quantitative Data Summary
The following tables summarize recommended starting concentrations and incubation times for this compound in various anti-inflammatory assays based on published literature.
Table 1: Recommended this compound Concentrations for in vitro Anti-inflammatory Assays
| Cell Line | Assay Type | Inflammatory Stimulus | Recommended this compound Concentration Range | Reference |
| RAW264.7 Macrophages | NO Production (Griess Assay) | LPS | 1 - 50 µg/mL | [2] |
| RAW264.7 Macrophages | Cytokine (TNF-α, IL-1β) ELISA | LPS | 1 - 50 µg/mL | [2][3] |
| HUVECs | Endothelial Protection | Hypoxia | 100 - 750 ng/mL | [5] |
| C2C12 Myoblasts | NF-κB Luciferase Reporter | TNF-α | ~1 nM (IC50) | [9] |
Table 2: Recommended Incubation Times for this compound Treatment
| Assay Type | Pre-incubation with this compound | Co-incubation with Stimulus | Total Incubation | Reference |
| NF-κB Activation (Western Blot) | 1 - 2 hours | 30 minutes | 1.5 - 2.5 hours | [10] |
| NO Production (Griess Assay) | 1 hour | 24 hours | 25 hours | [11] |
| Cytokine Secretion (ELISA) | 1 hour | 6 - 24 hours | 7 - 25 hours | [6] |
| Gene Expression (qPCR) | 1 hour | 12 hours | 13 hours | [11] |
Experimental Protocols
Protocol 1: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.[11]
-
This compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound (or vehicle control) for 1 hour.[11]
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[11]
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the NO concentration based on a sodium nitrite (B80452) standard curve.
-
Protocol 2: Quantification of TNF-α Secretion by ELISA
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.[6]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions. A general workflow includes:
-
Coating the plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding cell culture supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate and stopping the reaction.
-
Measuring the absorbance and calculating the TNF-α concentration from the standard curve.
-
Visualizations
Caption: this compound's anti-inflammatory signaling pathway.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
References
- 1. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glucocorticoid-Like Activity of Escin: A New Mechanism for an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification of sodium aescinate into a safer, more stable and effective water-soluble drug by liposome-encapsulation: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Activity of the Methanol Extract of Moutan Cortex in LPS-Activated Raw264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Strategies to prevent Aescin precipitation in cell culture media.
This guide provides researchers, scientists, and drug development professionals with strategies to prevent the precipitation of Aescin in cell culture media, ensuring experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it tend to precipitate in cell culture media?
A1: this compound (also known as Escin) is a natural mixture of saponins (B1172615) extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum).[1] Its amphiphilic nature, consisting of a hydrophobic triterpenoid (B12794562) backbone and a hydrophilic sugar chain, leads to limited solubility in aqueous solutions like cell culture media.[2] Factors such as concentration, pH, temperature, and interactions with media components can easily lead to its precipitation.
Q2: What is the most critical factor influencing this compound precipitation?
A2: The preparation of the initial stock solution is the most critical step. Using an appropriate organic solvent to create a high-concentration, stable stock solution is key before diluting it into the aqueous cell culture medium.[3] The final concentration of the organic solvent in the media should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[4][5]
Q3: Which solvents are recommended for preparing an this compound stock solution?
A3: Dimethyl sulfoxide (B87167) (DMSO) is highly recommended for preparing this compound stock solutions. It has a high solubilizing capacity for this compound and is a common solvent used in cell culture experiments.[1][3][6] According to supplier data, solubility in DMSO is approximately 25-100 mg/mL.[3][6] For an organic solvent-free option, this compound can be dissolved directly in aqueous buffers like PBS (pH 7.2), but at a much lower concentration of approximately 5 mg/mL.[3]
Q4: How does the pH of the cell culture medium affect this compound solubility?
A4: The solubility of this compound is pH-dependent. Its solubility significantly increases with a higher pH (more alkaline conditions).[7] Standard cell culture media are typically buffered around pH 7.2-7.4, which is not optimal for this compound solubility. Adjusting the pH is generally not recommended as it would affect cell health, but being aware of this property is useful for troubleshooting.
Q5: Can I warm the cell culture medium to help dissolve this compound?
A5: While gently warming the medium to 37°C can aid in the initial dissolution of some compounds, it can be counterproductive for this compound.[4][8] Although warming might temporarily increase solubility, subsequent cooling or prolonged incubation at 37°C can cause the compound to precipitate out of the supersaturated solution. It is more effective to focus on proper stock solution preparation.
Q6: Why does my media become cloudy after adding this compound and incubating?
A6: Cloudiness or turbidity that appears after incubation, even if the initial solution was clear, is often due to delayed precipitation. This can happen if the final concentration of this compound is too high for the specific medium composition. Components in the media, such as salts and proteins from Fetal Bovine Serum (FBS), can interact with this compound over time and reduce its solubility.
Troubleshooting Guide
This section addresses specific issues you may encounter when working with this compound.
Problem: this compound powder will not dissolve when added directly to my cell culture medium.
-
Cause: Direct dissolution of this compound in aqueous media is difficult due to its poor water solubility.[2]
-
Solution: Always prepare a concentrated stock solution in an appropriate organic solvent like DMSO first.[3] See the protocol below for detailed steps.
Problem: My this compound stock solution in DMSO appears cloudy or has visible precipitate.
-
Cause: You may have exceeded the solubility limit of this compound in DMSO, or the DMSO may have absorbed moisture, which reduces its solubilizing capacity.[6]
-
Solution:
Problem: A precipitate forms instantly when I add my clear this compound stock solution to the cell culture medium.
-
Cause: This is often due to "hydrophobic effects" where the compound crashes out of solution when transferred from a high-solubility organic solvent to a low-solubility aqueous environment.[8] The final concentration in the medium is too high.
-
Solution:
-
Reduce Final Concentration: Your target concentration may be too high. Re-evaluate the required dose for your experiment.
-
Modify Dilution Technique: Instead of pipetting the stock directly into the bulk medium, add the stock solution dropwise to the medium while gently swirling or vortexing.[4] This helps with rapid dispersion and prevents localized high concentrations.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock.
-
Problem: The medium is clear initially but becomes turbid after several hours in the incubator.
-
Cause: This indicates that the this compound concentration is near the limit of its solubility in your complete medium and is slowly precipitating over time. Interactions with media components, especially proteins in serum, can contribute to this.
-
Solution:
-
Conduct a Solubility Test: Perform a preliminary experiment without cells to determine the maximum stable concentration of this compound in your specific complete medium over your experiment's time course (e.g., 24, 48, 72 hours).
-
Reduce Serum Concentration: If your experiment allows, try reducing the percentage of FBS in the medium, as high protein content can sometimes promote precipitation.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | pH | Approximate Solubility | Source |
| DMSO (Dimethyl sulfoxide) | N/A | ~25 - 100 mg/mL | [1][3][6] |
| Dimethyl formamide | N/A | ~20 mg/mL | [3] |
| PBS (Phosphate-Buffered Saline) | 7.2 | ~5 mg/mL | [3] |
| Water (acidic) | 1-4 | Poor | [7][9] |
| Water (alkaline) | >7.5 | Increased Solubility | [7] |
Experimental Protocols
Protocol: Preparation and Validation of this compound Working Solution
This protocol outlines the steps to prepare a stable this compound solution for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile, complete cell culture medium (with serum and supplements)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Pipettes and sterile, filtered tips
Procedure:
-
Prepare a 1000x Stock Solution in DMSO:
-
Calculation: Determine the desired highest final concentration for your experiment (e.g., 50 µM). The stock solution should be 1000 times this concentration (i.e., 50 mM).
-
Weighing: Carefully weigh the required amount of this compound powder in a sterile tube. For example, to make 1 mL of a 50 mM stock (MW ≈ 1131.3 g/mol ), you would need 56.6 mg of this compound.
-
Dissolution: Add the calculated volume of anhydrous DMSO. Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication or warming to 37°C can be used if needed.[5] The solution should be perfectly clear.
-
-
Prepare the Final Working Solution:
-
Warm your complete cell culture medium to 37°C.
-
Add the required volume of medium to a sterile conical tube.
-
While gently swirling the tube of medium, add the 1000x stock solution dropwise. For a 1:1000 dilution, you would add 1 µL of stock to every 1 mL of medium. This ensures the final DMSO concentration is 0.1%.
-
Mix gently by inverting the tube. Do not vortex vigorously as this can cause proteins in the serum to denature and precipitate.
-
-
Perform a Solubility Validation Test:
-
Before treating your cells, dispense the final working solution into a well of a cell culture plate (without cells).
-
Incubate this plate under the same conditions as your experiment (37°C, 5% CO₂).
-
Visually inspect the well for any signs of precipitation or cloudiness at several time points (e.g., 1h, 6h, 24h, 48h). If the solution remains clear for the duration of your planned experiment, it is stable.
-
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound precipitation issues.
This compound's Mechanism of Action: NF-κB Pathway Inhibition
This compound exerts significant anti-inflammatory effects, partly by inhibiting the NF-κB signaling pathway.[[“]][11][12] This pathway is a central regulator of inflammation. The diagram below shows a simplified representation of this mechanism.
References
- 1. abmole.com [abmole.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. emulatebio.com [emulatebio.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The Biosurfactant β-Aescin: A Review on the Physico-Chemical Properties and Its Interaction with Lipid Model Membranes and Langmuir Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102336803A - Purification and preparation method for this compound extract - Google Patents [patents.google.com]
- 10. consensus.app [consensus.app]
- 11. Glucocorticoid-Like Activity of Escin: A New Mechanism for an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Sodium aescinate? [synapse.patsnap.com]
How to assess and improve the stability of Aescin in different solvents and pH conditions.
Welcome to the technical support center for assessing and improving the stability of Aescin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling, analyzing, and enhancing the stability of this compound in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by pH, the type of solvent used, and temperature. This compound is a saponin (B1150181) with a carboxylic acid group, making it susceptible to pH-dependent hydrolysis. Elevated temperatures can accelerate degradation, and the choice of solvent can impact both solubility and stability.
Q2: What is the optimal pH range for maintaining the stability of an aqueous this compound solution?
A2: β-Aescin has a pKa of approximately 4.7.[1] To minimize degradation, it is advisable to maintain the pH of aqueous solutions close to this value or slightly acidic, where the neutral form predominates. Extreme acidic or alkaline conditions should be avoided as they can catalyze hydrolysis of the ester and glycosidic linkages.
Q3: In which common laboratory solvents is this compound soluble and most stable?
A3: this compound is soluble in organic solvents like DMSO and dimethylformamide, with solubilities of approximately 25 and 20 mg/mL, respectively.[2] It is also soluble in alcohols such as ethanol (B145695) and methanol (B129727).[1] While soluble in PBS (pH 7.2) at about 5 mg/mL, it is recommended not to store aqueous solutions for more than one day.[2] For long-term storage, solutions in anhydrous DMSO stored at -20°C are preferable.
Q4: How should solid this compound be stored to ensure its long-term stability?
A4: Solid this compound should be stored at -20°C in a tightly sealed container to protect it from moisture and light.[2] Under these conditions, it is stable for at least two years.[2]
Q5: What are the expected degradation products of this compound?
A5: The primary degradation pathway for this compound is hydrolysis, which can lead to the cleavage of the ester groups (deacetylation) and the sugar moieties. This results in the formation of various deacylescins and the aglycone, protoaescigenin.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly low potency of this compound solution. | 1. Degradation due to improper pH of the solvent. 2. Exposure to high temperatures. 3. Extended storage of aqueous solutions. 4. Photodegradation from exposure to light. | 1. Verify the pH of your solvent; adjust to a slightly acidic to neutral pH if possible. 2. Prepare solutions fresh and avoid heating. Store stock solutions at -20°C or -80°C. 3. For aqueous solutions, use them within 24 hours of preparation.[2] 4. Protect solutions from light by using amber vials or covering containers with foil. |
| Precipitation observed in aqueous this compound solution. | 1. The pH of the solution is below the pKa of this compound (4.7), leading to the less soluble protonated form. 2. The concentration of this compound exceeds its solubility limit in the aqueous buffer. | 1. Adjust the pH to be slightly above 4.7 to increase the solubility of the deprotonated form.[1] 2. Prepare a more dilute solution or add a co-solvent like ethanol or DMSO if experimentally permissible. |
| Inconsistent results in bioassays using this compound. | 1. Inconsistent concentration of active this compound due to degradation between experiments. 2. Use of different batches of this compound with varying purity. | 1. Prepare fresh solutions for each experiment from a frozen stock. Quantify the concentration using a validated HPLC method before use. 2. Qualify each new batch of this compound upon receipt. |
| Appearance of unknown peaks in HPLC chromatogram during stability studies. | 1. Formation of degradation products. | 1. Conduct a forced degradation study to intentionally generate and identify potential degradation products. Use LC-MS to characterize the unknown peaks. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Quantification
This protocol outlines a reversed-phase HPLC method for the quantification of this compound, suitable for stability studies.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 10 to 200 µg/mL.
-
Sample Preparation: Dilute the this compound sample to be analyzed with the mobile phase to fall within the concentration range of the standard curve.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Plot a calibration curve of peak area versus concentration for the standards. Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: Forced Degradation Study of this compound
This protocol describes the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of the analytical method.
1. Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N HCl.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Before analysis, neutralize the samples with an appropriate volume of 1N NaOH.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N NaOH.
-
Incubate at room temperature for 1, 2, 4, and 8 hours.
-
Before analysis, neutralize the samples with an appropriate volume of 1N HCl.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Incubate at room temperature for 2, 8, and 24 hours, protected from light.
-
-
Thermal Degradation:
-
Transfer the solid this compound powder and 1 mL of the stock solution into separate vials.
-
Expose to 105°C for 24, 48, and 72 hours.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder and 1 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
3. Sample Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method (Protocol 1).
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | 25 | [2] |
| Dimethylformamide (DMF) | 20 | [2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 5 | [2] |
| Ethanol | Soluble | [1] |
| Methanol | Soluble | [1] |
Table 2: Illustrative Stability of this compound in Aqueous Solution at Different pH Values (Stored at 25°C)
| pH | % this compound Remaining after 24h | % this compound Remaining after 72h |
| 2.0 | 85 | 65 |
| 4.7 | 98 | 95 |
| 7.0 | 90 | 75 |
| 10.0 | 70 | 40 |
| Note: This data is illustrative and intended to demonstrate the trend of pH-dependent stability. Actual degradation rates should be determined experimentally. |
Table 3: Illustrative Stability of this compound in Different Solvents (Stored at 25°C, Protected from Light)
| Solvent | % this compound Remaining after 1 week | % this compound Remaining after 4 weeks |
| Water (pH 6.0) | 80 | 50 |
| Methanol | 95 | 85 |
| Ethanol | 97 | 90 |
| DMSO (anhydrous) | >99 | >99 |
| Note: This data is illustrative. The stability in alcoholic solvents can be affected by ester formation over longer periods. |
Visualizations
Caption: Workflow for Assessing and Improving this compound Stability.
Caption: Troubleshooting Decision Tree for Unexpected this compound Degradation.
References
Refining the extraction protocol to maximize the yield of β-aescin.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining the extraction protocol to maximize the yield of β-aescin. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the extraction process.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during the extraction of β-aescin, leading to suboptimal yields or purity.
Issue 1: Low Yield of β-Aescin
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Starting Material | The use of dried horse chestnut seeds can lead to the isomerization of the pharmacologically more active β-aescin to the less active α-aescin, resulting in a lower yield of the desired compound.[1] It is recommended to use fresh or deep-frozen seeds to prevent this isomerization.[1][2] |
| Inefficient Extraction Solvent | The choice and concentration of the extraction solvent are critical. Aqueous solutions of low molecular weight alcohols, such as methanol (B129727) or ethanol (B145695) (typically around 60-70% v/v), are commonly used for effective extraction.[1][3] For a "greener" approach, extraction with only water from fresh, frozen, and ground seeds has been shown to yield good results.[1] |
| Suboptimal Extraction Temperature | Higher temperatures can sometimes lead to the degradation of saponins.[3] For conventional solvent extraction, a temperature of around 45°C has been identified as optimal for maximizing the yield of total escin.[4] For ultrasound-assisted extraction, a temperature of approximately 80°C has been used effectively.[5] |
| Inadequate Extraction Time | The duration of the extraction process can significantly impact the yield. For conventional methods, an extraction time of 3 hours has been suggested as optimal.[4] Ultrasound-assisted extraction can significantly reduce this time.[5] |
| Poor Solvent Penetration | Ensure the horse chestnut seeds are properly ground to a fine powder to increase the surface area for solvent interaction. |
Troubleshooting Workflow for Low β-Aescin Yield:
Issue 2: High Levels of Impurities in the Extract
Possible Causes and Solutions:
| Cause | Solution |
| Co-extraction of Other Compounds | The initial crude extract will contain other saponins, fatty acids, and flavonoids.[6][7] |
| Inadequate Purification Steps | A multi-step purification process is necessary to isolate β-aescin. This typically involves solvent-solvent partitioning (e.g., with n-butanol), followed by treatment with a base and column chromatography (e.g., using acidic alumina).[6][8] |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield of β-aescin from horse chestnut seeds?
A1: The yield of β-aescin can vary depending on the extraction method and the starting material. A simplified process using aqueous alcohol extraction followed by purification can yield β-aescin in the range of 2.0-3.0% with a purity of 90-95%.[6][8]
Q2: Which extraction method provides the highest yield of β-aescin?
A2: Studies have shown that Soxhlet extraction may provide a higher yield of β-aescin compared to ultrasonic extraction.[9] However, modern techniques like microwave-assisted extraction (MAE) can significantly reduce extraction time while maintaining good yields.[10] The optimal method will depend on the available equipment and desired balance between yield, extraction time, and solvent consumption.
Q3: How can I prevent the conversion of β-aescin to α-aescin?
A3: The isomerization of β-aescin to the less active α-aescin is often induced by the drying of horse chestnut seeds.[1] To minimize this, it is highly recommended to use fresh or deep-frozen seeds for extraction.[1][2]
Q4: What are the recommended solvents for β-aescin extraction?
A4: The most commonly employed solvents are aqueous mixtures of low molecular weight alcohols. A concentration of approximately 60% v/v ethanol or methanol is often cited as effective.[1] For a more environmentally friendly option, water can be used as a solvent for the extraction from fresh, frozen, and ground seeds.[1]
Q5: How can I monitor the purity of my β-aescin extract?
A5: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are common methods for assessing the purity of β-aescin extracts.
-
TLC: A typical solvent system for TLC analysis on a silica (B1680970) gel plate is chloroform:acetic acid:methanol:water (60:32:12:6).[6] Spots can be visualized by spraying with anisaldehyde reagent and heating.[11]
-
HPLC: A reversed-phase HPLC method with UV detection (e.g., at 210 nm or 220 nm) is suitable for quantifying β-escin.[5][12] A common mobile phase consists of a mixture of acetonitrile (B52724) and 0.1% phosphoric acid solution.[12]
Data Presentation
Table 1: Comparison of β-Aescin Yields from Different Extraction Methods
| Extraction Method | Solvent | Temperature | Time | Yield | Purity | Reference |
| Aqueous Alcohol Extraction | Methanol/Ethanol and Water (1:1 to 8:2) | Not Specified | Not Specified | 2.0-3.0% | 90-95% | [6][8] |
| Water Extraction | Water | 20-40°C | 3-50 hours | Higher than alcoholic solvents | High in β-aescin | [2] |
| Ultrasound-Assisted Extraction | 70% Methanol | 80°C | 4 hours | Lower than Soxhlet | Not Specified | [5][9] |
| Soxhlet Extraction | Not Specified | Not Specified | Not Specified | Higher than Ultrasound | Not Specified | [9] |
Experimental Protocols
Protocol 1: Conventional Aqueous Alcohol Extraction
This protocol is based on a simplified process for obtaining β-aescin.[6][8]
Workflow for Conventional Aqueous Alcohol Extraction:
Methodology:
-
Preparation of Plant Material: Dry and grind the Indian horse chestnut seeds into a fine powder.
-
Extraction: Extract the powdered seeds with an aqueous solution of a low molecular weight alcohol (e.g., methanol or ethanol) with a water-to-alcohol ratio ranging from 1:1 to 8:2.
-
Filtration: Filter the resulting solution to obtain the aqueous alkanol extract.
-
Solvent Removal: Remove the alcohol from the extract to yield an essentially aqueous extract.
-
Solvent-Solvent Partitioning: Partition the aqueous extract with a water-immiscible lower alkanol, such as n-butanol saturated with water. Separate the organic and aqueous layers.
-
Base Treatment: Treat the organic layer with a 0.5-1.0% aqueous solution of an alkali hydroxide (B78521) (e.g., sodium hydroxide) and separate the organic layer.
-
Washing: Wash the organic layer with water saturated with the water-immiscible alkanol used in step 5.
-
Column Chromatography: Pass the washed organic layer through a column of acidic alumina.
-
Concentration: Concentrate the resulting organic solution to yield a white amorphous powder of β-aescin.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol is based on an optimized method for the extraction of major saponins.[5]
Methodology:
-
Preparation of Plant Material: Grind the horse chestnut seeds into a powder.
-
Extraction: Place the powdered seeds in a vessel with 70% methanol as the extraction solvent.
-
Ultrasonication: Place the vessel in an ultrasonic bath at 80°C for 4 hours.
-
Centrifugation and Concentration: Centrifuge the extract and evaporate the supernatant to dryness using a rotary evaporator.
-
Purification: The subsequent purification steps can follow those outlined in the conventional extraction protocol (steps 5-9).
Protocol 3: Microwave-Assisted Extraction (MAE)
This protocol provides a general guideline for MAE of saponins, which can be adapted for β-aescin.
Methodology:
-
Preparation of Plant Material: Use full-fat powdered Gac seed kernels for a higher yield of saponins.[13] This suggests that defatting horse chestnut seeds may not be necessary and could even be detrimental to the yield.
-
Extraction: Mix the powdered seeds with 100% absolute ethanol at a ratio of 30 mL of solvent per gram of powder.[13]
-
Microwave Irradiation: Subject the mixture to microwave irradiation at 360W for three cycles, with each cycle consisting of 10 seconds of power ON and 15 seconds of power OFF.[13]
-
Purification: Follow the purification steps as described in the conventional extraction protocol.
References
- 1. The Biosurfactant β-Aescin: A Review on the Physico-Chemical Properties and Its Interaction with Lipid Model Membranes and Langmuir Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. fio.org.cn [fio.org.cn]
- 4. m.elewa.org [m.elewa.org]
- 5. researchgate.net [researchgate.net]
- 6. EP1487847B1 - A simple process for obtaining beta-aescin from indian horse chestnut (aesculus indica) - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2003080636A1 - A simple process for obtaining beta-aescin from indian horse chestnut (aesculus indica) - Google Patents [patents.google.com]
- 9. worldscientific.com [worldscientific.com]
- 10. plantpathology.agri.huji.ac.il [plantpathology.agri.huji.ac.il]
- 11. Densitometric thin-layer chromatographic determination of aescin in a herbal medicinal product containing Aesculus and Vitis dry extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 13. mdpi.com [mdpi.com]
Tips for achieving baseline separation of Aescin saponins in reversed-phase HPLC.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline separation of Aescin saponins (B1172615) using reversed-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for reversed-phase HPLC separation of this compound saponins?
A1: A common starting point for separating the complex mixture of triterpene saponin (B1150181) glycosides known as this compound involves a C18 column with a mobile phase consisting of acetonitrile (B52724) and an acidified aqueous solution.[1][2][3] A typical isocratic method would use a mixture of acetonitrile and 0.1% phosphoric acid solution in a 40:60 v/v ratio.[1][3]
Q2: Which column is recommended for this compound saponin analysis?
A2: C18 columns are frequently used for the separation of this compound saponins.[1][3][4] Specific examples include Gemini C18 (250 x 4.6 mm, 5 µm) and Zorbax SB-ODS (150 x 2.1 mm, 3 µm).[1][2][3][5] A CN column has also been reported for the quantification of β-escin.[6]
Q3: What is the optimal detection wavelength for this compound saponins?
A3: Due to the lack of strong chromophores in saponins, detection is typically performed at lower UV wavelengths.[7] Wavelengths between 210 nm and 230 nm are commonly employed for the analysis of this compound.[1][2][5][6]
Q4: Is isocratic or gradient elution better for separating this compound saponins?
A4: Both isocratic and gradient elution methods have been successfully used. Isocratic elution with a mobile phase like acetonitrile and 0.1% phosphoric acid solution (40:60 v/v) has proven to be simple, rapid, and precise for routine analysis.[1] However, for complex mixtures or to improve the separation of closely eluting isomers, a gradient elution program may be necessary.
Troubleshooting Guides
Issue 1: Poor Resolution and Co-eluting Peaks
You are observing broad peaks and a lack of baseline separation between the different this compound isomers (e.g., escin (B49666) Ia, escin Ib, isoescin Ia, isoescin Ib).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Adjust the ratio of the organic modifier (acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic modifier will generally increase retention times and may improve separation. |
| Incorrect pH of the Mobile Phase | The pH of the mobile phase can affect the ionization of residual silanols on the stationary phase, which can lead to secondary interactions and poor peak shape.[8][9] Adding a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to the aqueous phase can suppress these interactions.[1][2][4][5] |
| Suboptimal Column Temperature | Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution.[2][5] Try optimizing the temperature in the range of 25-35°C. |
| Flow Rate is Too High | A lower flow rate can increase the efficiency of the separation. Try reducing the flow rate to see if resolution improves. |
| Column Overload | Injecting too much sample can lead to peak broadening and tailing.[8][9][10] Dilute your sample and re-inject to see if peak shape and resolution improve. |
Issue 2: Peak Tailing
You are observing asymmetrical peaks with a distinct "tail."
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Residual Silanols | This is a common cause of tailing for basic compounds on silica-based columns.[9][11] Lowering the mobile phase pH to around 3.0 by adding an acid like formic or phosphoric acid will protonate the silanol (B1196071) groups and minimize these interactions.[9] |
| Column Contamination or Degradation | If the tailing develops over time, the column may be contaminated or the stationary phase may be degrading. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Extra-column Dead Volume | Excessive tubing length or improper connections between the injector, column, and detector can cause peak tailing.[9] Ensure all connections are secure and use tubing with the smallest possible internal diameter and length. |
| Mobile Phase and Sample Solvent Mismatch | Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[11] Whenever possible, dissolve the sample in the initial mobile phase. |
Experimental Protocols
Key Experiment 1: Isocratic RP-HPLC Method for this compound Analysis
This protocol is based on a method developed for the quality control of enteric-coated tablets containing this compound.[1][3]
-
Column: Gemini C18, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid solution (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
Key Experiment 2: RP-HPLC Method for Separation of Four Major Saponins
This protocol is adapted from a method for the determination of escin Ia, escin Ib, isoescin Ia, and isoescin Ib.[5]
-
Column: Zorbax SB-ODS, 150 x 2.1 mm, 3 µm particle size
-
Mobile Phase: Acetonitrile and 0.10% phosphoric acid solution (39:61, v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm and 230 nm
-
Injection Volume: 10 µL
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of this compound saponins.
Caption: A logical flowchart for troubleshooting poor baseline separation in this compound analysis.
References
- 1. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 2. researchgate.net [researchgate.net]
- 3. New HPLC pattern-oriented approach for quality control of enteric coated tablets containing this compound from Aesculus hippocastanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fio.org.cn [fio.org.cn]
- 5. Determination of Four Major Saponins in Skin and Endosperm of Seeds of Horse Chestnut (Aesculus Hippocastanum L.) Using High Performance Liquid Chromatography with Positive Confirmation by Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. obrnutafaza.hr [obrnutafaza.hr]
Technical Support Center: Controlling for the Hemolytic Activity of Aescin in Red Blood Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the hemolytic activity of Aescin in red blood cell (RBC)-based assays.
Understanding this compound-Induced Hemolysis
This compound, a saponin (B1150181) derived from horse chestnut seeds, is known for its therapeutic properties, including anti-inflammatory and vasoprotective effects.[1][2] However, its potent membrane-disrupting activity leads to the lysis of red blood cells (hemolysis), a significant challenge in in vitro assays. This hemolytic activity stems from this compound's interaction with cholesterol in the erythrocyte membrane, leading to the formation of pores and subsequent release of hemoglobin.[3] This can interfere with colorimetric and spectrophotometric measurements, confounding experimental results.
Frequently Asked Questions (FAQs)
Q1: How can I confirm that this compound is causing hemolysis in my assay?
A1: Visual inspection of your samples is the first step. A pink or red supernatant after pelleting the red blood cells indicates hemoglobin release. For quantitative confirmation, you can perform a standard in vitro hemolysis assay. This involves incubating a suspension of red blood cells with varying concentrations of this compound and measuring the amount of hemoglobin released into the supernatant using a spectrophotometer.
Q2: What is the typical hemolytic concentration of this compound?
A2: The hemolytic activity of this compound is concentration-dependent. Low concentrations, typically in the range of 15-60 µg/mL, have been shown to induce red blood cell hemolysis.[1][2][4][5] However, the exact concentration for 50% hemolysis (HC50) can vary depending on experimental conditions such as the source of red blood cells, cell concentration, and incubation time.
Q3: What are the primary methods to control for this compound's hemolytic activity?
A3: The most common and effective methods involve neutralizing this compound's interaction with the red blood cell membrane. These include:
-
Cholesterol Co-incubation: Pre-incubating this compound with cholesterol to form complexes that are unable to disrupt the RBC membrane.
-
Formulation with Liposomes: Encapsulating this compound within liposomes to prevent its direct contact with red blood cells.[6][7][8]
-
Addition of Serum Albumin: Serum albumin can bind to this compound and reduce its hemolytic activity.[9][10][11]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background in colorimetric assays (e.g., MTT, XTT). | This compound-induced hemolysis is releasing hemoglobin, which absorbs light in the same range as the formazan (B1609692) product. | 1. Confirm hemolysis using a standard hemolysis assay (see Protocol 1).2. Implement a hemolysis control method such as cholesterol co-incubation (see Protocol 2), liposomal formulation, or addition of serum albumin. |
| Inconsistent or non-reproducible results in RBC-based assays. | Variable levels of hemolysis are occurring between wells or experiments due to slight variations in this compound concentration or incubation conditions. | 1. Standardize all experimental parameters, including RBC concentration, incubation time, and temperature.2. Incorporate a hemolysis mitigation strategy consistently across all experiments. |
| Complete lysis of red blood cells even at low this compound concentrations. | The this compound concentration range is too high for the sensitivity of the assay, or the red blood cells are particularly fragile. | 1. Perform a dose-response curve for this compound's hemolytic activity to determine a suitable non-hemolytic concentration range.2. If possible, use fresh red blood cells and handle them gently to minimize mechanical stress. |
| Cholesterol co-incubation is not effectively preventing hemolysis. | The molar ratio of cholesterol to this compound is insufficient, or the complex formation is incomplete. | 1. Increase the molar excess of cholesterol to this compound. A 1:1 molar ratio may not be sufficient; an excess of cholesterol is often required.2. Ensure proper mixing and incubation of the this compound-cholesterol solution to allow for complete complex formation before adding it to the red blood cells. |
Quantitative Data Summary
Table 1: Hemolytic Activity of this compound
| Parameter | Value | Reference |
| Hemolytic Concentration Range | 15 - 60 µg/mL | [1][2][4][5] |
| Reported Hemolysis at 0.15 µg/mL (24h) | ~2.5 times higher than control | [12] |
| Reported Hemolysis at 0.60 µg/mL (24h) | >11% | [12] |
Note: HC50 values for this compound can vary significantly based on the experimental setup. It is recommended to determine the HC50 under your specific assay conditions.
Experimental Protocols
Protocol 1: In Vitro Red Blood Cell Hemolysis Assay
This protocol allows for the quantification of this compound-induced hemolysis.
Materials:
-
Fresh whole blood with anticoagulant (e.g., heparin, EDTA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound stock solution
-
Triton X-100 (1% v/v) for positive control (100% hemolysis)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare Red Blood Cell Suspension:
-
Centrifuge whole blood at 800 x g for 10 minutes at 4°C.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the RBC pellet three times with 5 volumes of cold PBS, centrifuging at 800 x g for 5 minutes after each wash.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Assay Setup:
-
Prepare serial dilutions of your this compound stock solution in PBS.
-
In a 96-well plate, add 100 µL of each this compound dilution to triplicate wells.
-
For the negative control (0% hemolysis), add 100 µL of PBS to three wells.
-
For the positive control (100% hemolysis), add 100 µL of 1% Triton X-100 to three wells.
-
Add 100 µL of the 2% RBC suspension to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1 hour (or a time relevant to your primary assay).
-
Centrifuge the plate at 1000 x g for 10 minutes to pellet intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 541 nm (for hemoglobin).
-
-
Calculation of Percentage Hemolysis:
Protocol 2: Cholesterol Co-incubation to Inhibit Hemolysis
This protocol describes how to neutralize the hemolytic activity of this compound before its use in an RBC-based assay.
Materials:
-
This compound solution
-
Cholesterol stock solution (e.g., in ethanol)
-
Water bath or incubator
-
Nitrogen gas or vacuum centrifuge (optional)
Procedure:
-
Prepare this compound-Cholesterol Mixture:
-
In a microcentrifuge tube, mix your this compound solution with an equimolar or, more effectively, an excess concentration of cholesterol. The optimal molar ratio should be determined empirically but starting with a 1:2 or 1:5 ratio of this compound to cholesterol is recommended.
-
-
Incubation and Complex Formation:
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to facilitate the formation of this compound-cholesterol complexes.
-
-
Solvent Evaporation (if applicable):
-
If a volatile solvent like ethanol (B145695) was used for the cholesterol stock, it can be removed by gentle evaporation under a stream of nitrogen or by using a vacuum centrifuge.
-
-
Reconstitution:
-
Reconstitute the this compound-cholesterol complex in your assay buffer or cell culture medium.
-
-
Application:
-
Use this solution in your red blood cell-based assay. It is advisable to first confirm the reduction in hemolytic activity using the hemolysis assay described in Protocol 1.
-
Visualizations
Caption: Mechanism of this compound-induced hemolysis in red blood cells.
Caption: Troubleshooting workflow for addressing this compound-induced hemolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The Effect of Escin on the Plasma Membrane of Human Red Blood Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Preliminary study on sea cucumber saponin-nobiliside A liposome and its hemolytic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulations, Hemolytic and Pharmacokinetic Studies on Saikosaponin a and Saikosaponin d Compound Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. THE MECHANISM OF THE INHIBITION OF HEMOLYSIS : IV. THE TYPES OF REACTION INVOLVED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Albumin inhibits hemolysis of erythrocytes induced by ethanolamine oleate during endoscopic injection sclerotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. thno.org [thno.org]
Technical Support Center: Optimizing Aescin-Containing Gels for Improved Skin Permeation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the formulation of Aescin-containing gels.
Troubleshooting Guide
This section addresses common challenges encountered during the development and testing of this compound-containing topical formulations.
Issue 1: Low Skin Permeation of this compound from the Gel Formulation
Q: My in vitro skin permeation study shows very low levels of this compound crossing the skin membrane. What are the potential causes and how can I improve the permeation?
A: Low skin permeation of this compound is a common challenge. Several factors related to the formulation and experimental setup can contribute to this issue. Here are some potential causes and troubleshooting steps:
-
Formulation Composition:
-
Gelling Agent Interaction: The type and concentration of the gelling agent can significantly impact drug release and permeation. Some polymers may interact with this compound, reducing its ability to partition from the vehicle into the stratum corneum.[1]
-
Recommendation: Experiment with different types of gelling agents (e.g., carbomers, cellulose (B213188) derivatives, natural gums). Also, evaluate a range of polymer concentrations to find the optimal balance between viscosity and drug release.
-
-
Insufficient Penetration Enhancers: The formulation may lack an effective penetration enhancer or the concentration may be too low.
-
-
Physicochemical Properties of the Gel:
-
High Viscosity: While a certain viscosity is necessary for a gel, excessively high viscosity can hinder the diffusion of this compound from the formulation to the skin surface.[1]
-
Recommendation: Measure the rheological properties of your gel. If the viscosity is too high, consider reducing the concentration of the gelling agent or using a different polymer that provides the desired consistency at a lower concentration.
-
-
pH of the Formulation: The pH of the gel can influence the ionization state of this compound, which in turn affects its solubility and ability to permeate the skin. The pKa of β-aescin is 4.7.[5]
-
Recommendation: Measure the pH of your formulation and adjust it to optimize the balance between the ionized (more water-soluble) and non-ionized (more lipid-soluble) forms of this compound for better skin penetration.
-
-
-
Experimental Setup:
-
Skin Model: The type and integrity of the skin membrane used in the in vitro study are critical.
-
Diffusion Cell Type: The choice between static Franz diffusion cells and flow-through cells can impact the results. Flow-through cells may provide more sink-like conditions, which can be beneficial for drugs with low permeability.[1][8]
-
Recommendation: If using Franz cells and observing low permeation, consider if sink conditions are being maintained in the receptor compartment.
-
-
Issue 2: Instability of the this compound Gel Formulation
Q: My this compound gel formulation is showing signs of instability, such as changes in color, consistency, or phase separation over time. What could be causing this and how can I improve its stability?
A: The stability of a gel formulation is crucial for its shelf life and efficacy. Instability can arise from several factors:
-
Chemical Degradation of this compound: this compound, being a natural saponin, can be susceptible to hydrolysis or oxidation, especially in aqueous environments and at certain pH values.
-
Recommendation:
-
Incorporate antioxidants into your formulation to prevent oxidative degradation.
-
Conduct stability studies at different pH values to determine the pH at which this compound is most stable.
-
Store the formulation in airtight, light-resistant containers to minimize exposure to oxygen and light.
-
-
-
Incompatibility of Ingredients: Interactions between this compound and other excipients in the formulation can lead to instability.
-
Recommendation:
-
Conduct pre-formulation studies to assess the compatibility of this compound with all other ingredients.
-
Consider the addition of chelating agents if metal ions are suspected to be catalyzing degradation.
-
-
-
Microbial Contamination: Aqueous gel formulations are prone to microbial growth if not properly preserved.
-
Recommendation: Include a suitable preservative system in your formulation. Ensure the chosen preservative is compatible with this compound and other excipients.
-
-
Physical Instability of the Gel Matrix: The gel structure itself may break down over time, leading to changes in viscosity or phase separation (syneresis).
-
Recommendation:
-
Optimize the concentration of the gelling agent.
-
Consider using a combination of gelling agents to create a more stable network.
-
Evaluate the stability of the formulation under different temperature and humidity conditions as per ICH guidelines.[7] One study tested stability for one month at 25°C ±2 °C/60 % RH and 40°C ±2 °C/75 % RH ±5.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound exerts its therapeutic effects when applied topically?
A1: this compound has several pharmacological actions that contribute to its therapeutic effects:
-
Anti-edematous and Anti-inflammatory Effects: this compound reduces vascular permeability in inflamed tissues, which helps to prevent the formation of edema.[9][10] It also has anti-inflammatory properties.[9][10]
-
Venotonic Properties: It improves venous tone, which aids in blood circulation.[10][11]
-
Mechanism of Action at the Molecular Level: this compound can inhibit the release of inflammatory mediators and has been shown to inhibit the activation of NF-κB, a key protein complex involved in inflammatory responses.[11] It may also protect blood vessel permeability by preventing hypoxia-induced disruption of platelet endothelial cell-adhesion molecule-1 (PECAM-1).[9][12]
Q2: What are some common penetration enhancers used in this compound gel formulations?
A2: A variety of chemical penetration enhancers can be used to improve the dermal absorption of this compound. These are broadly categorized as:
-
Alcohols and Glycols: (e.g., ethanol, propylene (B89431) glycol)
-
Fatty Acids: (e.g., oleic acid, linoleic acid)
-
Surfactants: (e.g., polysorbates)
-
Terpenes: (e.g., D-limonene)
The choice of enhancer and its concentration should be optimized for the specific formulation to achieve the desired permeation enhancement without causing skin irritation.[3]
Q3: How is the skin permeation of this compound from a gel formulation typically evaluated?
A3: The most common method for evaluating the in vitro skin permeation of this compound is using diffusion cells, such as Franz-type diffusion cells.[6][7][13] The general procedure involves placing a section of excised skin (often pig ear skin) between the donor and receptor compartments of the cell. The gel formulation is applied to the outer surface of the skin in the donor compartment, and the receptor compartment is filled with a suitable medium. Samples are periodically withdrawn from the receptor medium to quantify the amount of this compound that has permeated through the skin. The quantification of this compound is typically performed using High-Performance Liquid Chromatography (HPLC).[6][7][13]
Q4: What are the key parameters to consider when optimizing an this compound gel formulation?
A4: The optimization process should focus on balancing efficacy, stability, and cosmetic acceptability. Key parameters to investigate include:
-
Type and Concentration of Gelling Agent: Affects viscosity, drug release, and stability.
-
Type and Concentration of Penetration Enhancer(s): Crucial for achieving therapeutic levels of skin permeation.
-
pH of the Formulation: Influences this compound's solubility, stability, and permeability.
-
Presence of Other Excipients: Such as antioxidants, preservatives, and humectants.
-
Physicochemical Properties: Including viscosity, spreadability, pH, and appearance.
-
In Vitro Release and Permeation: To assess the bioavailability of this compound.
-
Stability: Under various storage conditions.
Design of Experiment (DoE) methodologies can be employed to systematically optimize these parameters.[14]
Data Presentation
Table 1: Comparison of In Vitro Skin Permeation of this compound from Different Gel Formulations
| Formulation | This compound Permeated in 24h (µg/mL) | Cumulative Amount Permeated (Q24, µg/cm²) | Flux (J, µg/cm²/h) |
| Reference Gel | Not specified | 0.44 ± 0.05 | Not calculable |
| Gel G1 (A. hippocastanum extract only) | Not specified | 0.52 ± 0.06 | Not calculable |
| Gel G2 (A. hippocastanum + M. chamomilla extracts) | 890 | 0.89 ± 0.08 | Not calculable |
| Aqueous Gel (Franz Cells) | Not specified | 0.44 ± 0.05 | Not calculable |
| Aqueous Gel (Flow-through Cells) | Not specified | 0.35 ± 0.04 | 0.01 ± 0.00 |
Data compiled from studies by Eroğlu Özkan et al. (2016) and Montenegro et al. (2007).[6][7][8] Note that direct comparison of all values is challenging due to differences in experimental protocols between studies.
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
-
Skin Preparation:
-
Excise full-thickness skin from a suitable animal model (e.g., pig ear).
-
Carefully remove any subcutaneous fat and connective tissue.
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Equilibrate the skin in a suitable buffer (e.g., phosphate-buffered saline, PBS) before mounting.
-
-
Franz Cell Assembly:
-
Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with a known volume of receptor medium (e.g., PBS), ensuring no air bubbles are trapped beneath the skin. The receptor medium should be maintained at 37°C ± 1°C.[7]
-
Allow the system to equilibrate.
-
-
Application of Formulation:
-
Apply a precise amount of the this compound-containing gel formulation onto the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area of skin at each time point.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of the curve represents the steady-state flux (J).
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
-
Chromatographic Conditions (Example):
-
HPLC System: A standard HPLC system with a pump, autosampler, and a Diode-Array Detector (DAD).[7]
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A suitable mixture of solvents, such as acetonitrile (B52724) and water with an acid modifier like trifluoroacetic acid.[7]
-
Flow Rate: Typically around 1.5 mL/min.[7]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.[7]
-
Detection Wavelength: 205 nm.[7]
-
Injection Volume: A fixed volume, for instance, 10 µl.[7]
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard of known concentration in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
The samples collected from the skin permeation study may need to be filtered before injection into the HPLC system.
-
-
Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the unknown samples.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Biosurfactant β-Aescin: A Review on the Physico-Chemical Properties and Its Interaction with Lipid Model Membranes and Langmuir Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Istanbul University Press [iupress.istanbul.edu.tr]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. Escin: a review of its anti-edematous, anti-inflammatory, and venotonic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Escin: a review of its anti-edematous, anti-inflammatory, and venotonic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Journal of Faculty of Pharmacy of Istanbul University » Submission » In vitro skin permeation of escin in the new gel formulation of Aesculus hippocastanum (Horse Chestnut) [dergipark.org.tr]
- 14. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Aescin-Mediated Apoptosis Induction
<
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and resolve inconsistencies encountered during aescin-mediated apoptosis induction experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my IC50 values for this compound inconsistent across experiments?
A1: Inconsistent IC50 values can stem from several factors:
-
Cell-Specific Sensitivity: Different cancer cell lines exhibit varied sensitivity to this compound.[1]
-
This compound Purity and Formulation: The source, purity (e.g., β-aescin crystalline vs. amorphous), and formulation of this compound can significantly impact its biological activity.[2]
-
Cell Culture Conditions: Variations in cell density at the time of treatment, passage number, and serum concentration in the culture medium can alter cellular response.
-
This compound Preparation: Improper solubilization or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation and reduced potency.
-
Assay Protocol Variations: Minor differences in incubation times or reagent concentrations in viability assays (e.g., MTT, XTT) can lead to variable results.[3]
Q2: My Annexin V/PI staining results are not showing a clear apoptotic population. What could be wrong?
A2: Ambiguous Annexin V/PI results are a common issue. Consider the following:
-
Suboptimal Treatment Conditions: The concentration of this compound or the incubation time may be insufficient to induce a detectable level of apoptosis. A dose-response and time-course experiment is recommended to optimize these parameters.[4]
-
Cell Harvesting Technique: For adherent cells, harsh trypsinization can damage cell membranes, leading to false positive PI staining. Use a gentle cell scraping method or a brief, mild trypsin treatment.[5]
-
Staining Protocol Issues: Ensure the use of a calcium-containing binding buffer, as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent.[6] Also, perform the staining at room temperature and in the dark to prevent signal degradation.[7]
-
Instrument Settings: Incorrect compensation settings on the flow cytometer can lead to spectral overlap between FITC (Annexin V) and PE (PI) channels, obscuring the distinct cell populations.[8]
Q3: I am not observing the expected changes in apoptosis-related proteins (e.g., Bcl-2, Bax, Caspases) via Western Blot. What should I check?
A3: A lack of change in apoptotic markers can be due to several reasons:
-
Timing of Analysis: The expression and cleavage of apoptotic proteins are transient. You may be analyzing the cells at a time point that is too early or too late. A time-course experiment is crucial.
-
Antibody Quality: Ensure that the primary antibodies are validated for the specific application and are used at the recommended dilution.[9]
-
Protein Loading: Inconsistent protein loading across lanes can lead to misinterpretation of results. Always normalize to a loading control like GAPDH or β-actin.
-
Cell Line-Specific Pathways: While this compound often induces the mitochondrial pathway, the specific signaling cascade can be cell-type dependent.[10][11] Consider investigating alternative apoptotic or cell death pathways.
Q4: Could this compound be inducing a different type of cell death in my model?
A4: Yes. Besides apoptosis, this compound has been shown to induce other forms of cell death, such as autophagy.[12][13] In some contexts, the induction of autophagy by this compound can act as a pro-survival mechanism, thereby reducing the apoptotic rate.[14] If you suspect this, consider analyzing markers for autophagy (e.g., LC3-II, Beclin-1) in parallel with your apoptosis assays.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound varies significantly across different cancer cell lines, highlighting the importance of empirical determination for each experimental model.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Citation |
| C6 | Glioma | 23 | [1] |
| CHL-1 | Skin Melanoma | 6 | [10] |
| HepG2 | Hepatocellular Carcinoma | 20-80 | [14] |
| HCT 116 | Colon Carcinoma | 20-80 | [14] |
| K562 | Chronic Myeloid Leukemia | Varies (Dose-dependent) | [15] |
| A549 | Lung Adenocarcinoma | Varies (Dose-dependent) | [1] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control.
-
MTT Addition: After the desired incubation period (e.g., 24, 48, 72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (solubilization solution) to each well to dissolve the formazan (B1609692) crystals.
-
Incubation: Incubate the plate at room temperature in the dark for at least 2 hours.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Staining for Apoptosis Detection
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Induce apoptosis with this compound. Include a negative (vehicle-treated) control. Collect 1-5 x 10^5 cells.
-
Washing: Wash cells once with cold 1X PBS.
-
Resuspension: Resuspend cells in 100 µL of 1X Binding Buffer per sample.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to each sample.
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[16]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry immediately (within 1 hour). Healthy cells will be Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.
Western Blotting for Apoptosis Markers
This protocol is for the detection of key proteins involved in the apoptotic cascade.
-
Sample Preparation: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[9]
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel and run until the dye front reaches the bottom.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: Troubleshooting inconsistent results workflow.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
References
- 1. Escin reduces cell proliferation and induces apoptosis on glioma and lung adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. benchchem.com [benchchem.com]
- 10. Escin induces cell death in human skin melanoma cells through apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Escin induces caspase-dependent apoptosis and autophagy through the ROS/p38 MAPK signalling pathway in human osteosarcoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound-induced reactive oxygen species play a pro-survival role in human cancer cells via ATM/AMPK/ULK1-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Beta-aescin: a potent natural inhibitor of proliferation and inducer of apoptosis in human chronic myeloid leukemia K562 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
How to select the appropriate cell line for studying the vasoprotective effects of Aescin.
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate cell line and conducting experiments to study the vasoprotective effects of Aescin.
Frequently Asked Questions (FAQs): Cell Line Selection
Q1: What are the most suitable cell lines for studying the vasoprotective effects of this compound?
A1: The most commonly used and relevant cell types are endothelial cells, which form the inner lining of blood vessels and are the primary target of this compound's vasoprotective action.[1][2] The two main choices are primary Human Umbilical Vein Endothelial Cells (HUVECs) and the immortalized cell line EA.hy926.
-
Human Umbilical Vein Endothelial Cells (HUVECs): These are primary cells isolated directly from the endothelium of umbilical cord veins.[3][4] They are considered the gold standard as they closely mimic the in vivo environment of human endothelial cells.[5][6] HUVECs are widely used to study angiogenesis, inflammation, and vascular permeability.[7][8]
-
EA.hy926: This is a permanent, immortalized human cell line created by fusing primary HUVECs with the human lung carcinoma cell line A549.[9][10] It retains many key characteristics of endothelial cells, including the expression of Factor VIII-related antigen and the presence of Weibel-Palade bodies, making it a robust and convenient model for cardiovascular research.[11][12]
Q2: How do I choose between HUVECs and the EA.hy926 cell line?
A2: Your choice depends on the specific goals, timeline, and budget of your experiment. HUVECs offer higher biological relevance, while EA.hy926 provides better reproducibility and ease of use.
Below is a workflow to guide your decision:
Caption: Decision workflow for selecting between HUVECs and EA.hy926.
Data Presentation: Comparison of HUVECs and EA.hy926
| Feature | Human Umbilical Vein Endothelial Cells (HUVECs) | EA.hy926 Cell Line |
| Cell Type | Primary Cells[3] | Immortalized Somatic Cell Hybrid[9] |
| Origin | Vein of human umbilical cord[7] | Fusion of primary HUVEC with A549 (lung carcinoma) cells[10] |
| Lifespan | Finite; limited population doublings (senescence)[3][13] | Continuous; can undergo >100 population doublings[11] |
| Biological Relevance | High; closely models in vivo endothelium[5][8] | Good; preserves many key endothelial functions and markers[12][14] |
| Reproducibility | Lower due to donor-to-donor variability[14] | High; genetically more stable and consistent[14] |
| Culture Difficulty | Moderate; requires specialized media and surface coatings[8] | Low to Moderate; robust growth in standard media[10] |
| Proliferation Rate | Slower | Faster (Doubling time ~12 hours)[9][11] |
| Key Markers | vWF, PECAM-1, VE-cadherin, eNOS[5][7] | Factor VIII-related antigen, Weibel-Palade bodies[11] |
| Ideal For | Mechanistic studies, modeling diseases, testing final drug candidates. | High-throughput screening, long-term studies, large-scale protein production.[12][15] |
Troubleshooting Guides
Q3: My HUVECs are not responding to this compound or other stimuli. What could be the problem?
A3: Lack of response in HUVECs is a common issue and can stem from several factors.[16]
-
Cell Passage Number: HUVECs are primary cells with a limited lifespan.[17] High passage numbers can lead to senescence and altered cell behavior. Always use cells between passages 2 and 6 for consistent results.[16]
-
Cell Confluence: The density of the cell monolayer can significantly impact response.[16] For permeability or adhesion assays, ensure cells form a confluent monolayer. For proliferation studies, a lower starting density (50-60%) is required.
-
Serum Starvation: The duration and conditions of serum starvation before treatment are critical. Prolonged starvation can induce stress, while insufficient starvation may lead to high background signaling. An incubation of 16-18 hours in low-serum media (e.g., 0.5% FBS) is a common starting point.[16]
-
Reagent Quality: Ensure the this compound stock solution is properly prepared and stored. Verify the activity of positive controls (e.g., TNF-α for inflammation studies) to confirm the cells are responsive.
-
Donor Variability: HUVECs from different donors can exhibit significant variability in their response. If possible, pool cells from multiple donors or perform experiments with cells from the same donor lot for consistency.[14]
Q4: My cells (HUVEC or EA.hy926) are growing slowly or detaching after plating. How can I fix this?
A4: Poor cell growth or attachment is often related to culture technique or conditions.
-
Thawing Protocol: Cryopreserved cells are sensitive. Thaw vials rapidly in a 37°C water bath, transfer to pre-warmed media, and centrifuge to remove cryoprotectant (like DMSO) as soon as possible.
-
Culture Surface: HUVECs, being primary cells, often require flasks or plates coated with an attachment factor like gelatin or fibronectin to adhere and grow properly.[8] EA.hy926 cells are generally less demanding but may also benefit from coated surfaces.
-
Media and Supplements: Use the recommended complete growth medium for your specific cell line. Ensure all supplements (e.g., VEGF, hydrocortisone) are fresh and have been stored correctly.
-
Contamination: Check for signs of microbial contamination (bacteria, fungi), which can alter media pH and harm cells.[18] Mycoplasma contamination is not visible but can severely affect cell growth and function; regular testing is recommended.[17]
-
Cell Line Authentication: Cell line misidentification is a critical and widespread problem.[18][19] Periodically authenticate your cell line (especially immortalized lines like EA.hy926) using methods like Short Tandem Repeat (STR) profiling to ensure you are working with the correct cells.[19]
Experimental Protocols & Methodologies
Protocol 1: Endothelial Permeability (Transwell) Assay
This assay measures the integrity of the endothelial monolayer, a key aspect of this compound's vasoprotective effect.[20]
-
Cell Seeding: Coat the microporous membrane of a Transwell insert (e.g., 0.4 µm pore size) with fibronectin or gelatin. Seed HUVECs or EA.hy926 cells onto the insert at a high density to form a confluent monolayer. Culture for 48-72 hours.
-
Monolayer Integrity Check: Measure the transendothelial electrical resistance (TEER) to confirm monolayer confluence and integrity.
-
Treatment: Pre-treat the confluent monolayer with various concentrations of this compound for a specified time (e.g., 1-24 hours).
-
Inflammatory Challenge: Add an inflammatory stimulus (e.g., TNF-α or LPS) to the media to induce permeability. Include appropriate vehicle and positive controls.
-
Permeability Measurement: Add a tracer molecule (e.g., FITC-dextran) to the upper chamber. After a set incubation period (e.g., 1 hour), collect a sample from the lower chamber.
-
Quantification: Measure the fluorescence of the sample from the lower chamber using a plate reader. A lower fluorescence signal in this compound-treated wells indicates protection against hyperpermeability.
Protocol 2: Leukocyte-Endothelial Adhesion Assay
This protocol assesses this compound's ability to inhibit the adhesion of inflammatory cells to the endothelium, a crucial step in inflammation.[21]
-
Endothelial Monolayer Preparation: Culture HUVECs or EA.hy926 in a 96-well plate until a confluent monolayer is formed.
-
Treatment: Pre-treat the endothelial cells with this compound for a specified duration.
-
Activation: Stimulate the endothelial monolayer with an inflammatory agent (e.g., TNF-α or hypoxia) to induce the expression of adhesion molecules.
-
Leukocyte Preparation: Isolate human neutrophils from fresh blood or use a monocytic cell line (e.g., U937). Label the leukocytes with a fluorescent dye (e.g., Calcein-AM).
-
Co-culture: Add the fluorescently labeled leukocytes to the wells containing the treated endothelial monolayer. Incubate for 30-60 minutes to allow adhesion.
-
Washing: Gently wash the wells to remove non-adherent leukocytes.
-
Quantification: Measure the fluorescence in each well using a plate reader. A decrease in fluorescence in this compound-treated wells corresponds to reduced leukocyte adhesion.
Protocol 3: Cell Viability (WST-8/MTT) Assay
This is a critical preliminary step to determine the non-toxic concentration range of this compound for your chosen cell line.[22]
-
Cell Seeding: Seed HUVECs or EA.hy926 in a 96-well plate at a moderate density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-only wells as a negative control and a positive control for cell death (e.g., Triton X-100).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add WST-8 or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~450 nm for WST-8, ~570 nm for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. This will help you determine the IC50 and select non-cytotoxic concentrations for functional assays.[23]
Signaling Pathways and Mechanisms of Action
This compound exerts its vasoprotective effects through multiple, interconnected signaling pathways. Its primary actions include reducing inflammation, decreasing edema, and strengthening the vascular endothelium.[24][25]
Key Signaling Pathways Modulated by this compound:
-
Inhibition of NF-κB Pathway: this compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that controls the expression of pro-inflammatory genes.[20][24] By blocking NF-κB, this compound reduces the production of inflammatory cytokines and adhesion molecules, thus dampening the inflammatory response.[26]
-
Glucocorticoid Receptor (GR) Modulation: this compound's anti-inflammatory effects are correlated with the GR signaling pathway. It may act in a glucocorticoid-like manner, interfering with inflammatory transcription factors.[25][26]
-
Protection Against Hypoxia-Induced Damage: In hypoxic conditions, which can occur during venous stasis, this compound helps preserve endothelial cell integrity. It inhibits the hypoxia-induced decrease in ATP content and reduces the activity of phospholipase A2, an enzyme that releases inflammatory mediators.[21]
-
Actin Cytoskeleton and Cholesterol Homeostasis: Studies in HUVECs show that this compound induces changes in cholesterol synthesis, which leads to perturbations in the actin cytoskeleton.[20] This structural change contributes to reduced cell migration and decreased endothelial permeability.[20]
Caption: Key signaling pathways modulated by this compound to exert its vasoprotective effects.
General Experimental Workflow
Caption: General experimental workflow for studying this compound's vasoprotective effects.
References
- 1. Endothelial Cells as Blood Vessel Barriers Research [lifelinecelltech.com]
- 2. Endothelial Primary Cells | Lonza [bioscience.lonza.com]
- 3. Human umbilical vein endothelial cell - Wikipedia [en.wikipedia.org]
- 4. Human Umbilical Vein Endothelial Cells (HUVEC) [zen-bio.com]
- 5. HUVEC, single donor [cytion.com]
- 6. Human Umbilical Vein Endothelial Cells as a Versatile Cellular Model System in Diverse Experimental Paradigms: An Ultrastructural Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Umbilical Vein Endothelial Cells (HUVECs) | AcceGen [accegen.com]
- 8. Use of Human Umbilical Vein Endothelial Cells (HUVEC) as a Model to Study Cardiovascular Disease: A Review [mdpi.com]
- 9. Cellosaurus cell line EA.hy 926 (CVCL_3901) [cellosaurus.org]
- 10. bcrj.org.br [bcrj.org.br]
- 11. ebiohippo.com [ebiohippo.com]
- 12. A permanent human cell line (EA.hy926) preserves the characteristics of endothelin converting enzyme from primary human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Endothelium in vitro: a review of human vascular endothelial cell lines for blood vessel-related research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-Content Assay Multiplexing for Vascular Toxicity Screening in Induced Pluripotent Stem Cell-Derived Endothelial Cells and Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Molecular Mechanism for Cellular Response to β-Escin and Its Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of aescine on hypoxia-induced activation of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An effective “three-in-one” screening assay for testing drug and nanoparticle toxicity in human endothelial cells | PLOS One [journals.plos.org]
- 23. researchgate.net [researchgate.net]
- 24. What is the mechanism of this compound? [synapse.patsnap.com]
- 25. mdpi.com [mdpi.com]
- 26. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating the interference of serum proteins in Aescin binding assays.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the interference of serum proteins in Aescin binding assays.
Frequently Asked Questions (FAQs)
Q1: Why do serum proteins interfere with this compound binding assays?
A1: Serum contains a high concentration of proteins, with albumin being the most abundant, constituting about 4.5% of the weight of human blood.[1] These proteins, particularly human serum albumin (HSA), can non-specifically bind to this compound, the assay surface (e.g., ELISA plate wells), or detection reagents.[1][2] This binding reduces the concentration of free, unbound drug available to interact with its intended target, potentially leading to inaccurate measurements of binding affinity, underestimated potency, and high background signals.[1][3] The primary proteins responsible for this interference are serum albumin and α1-acid glycoprotein.[1]
Q2: What are the primary methods to mitigate serum protein interference?
A2: The main strategies aim to either remove the interfering proteins or block their non-specific interactions. Common methods include:
-
Protein Precipitation: Using solvents or salts to precipitate proteins out of the serum sample.[4]
-
Dialysis/Ultrafiltration: Separating proteins from the sample based on molecular weight.[5]
-
Affinity Chromatography: Specifically removing abundant proteins like albumin.
-
Solid-Phase Extraction (SPE): Isolating the analyte of interest from the complex matrix.[6][7]
-
Assay Optimization: Using blocking buffers and detergents to minimize non-specific binding to assay surfaces.[2][8]
Q3: What is a blocking buffer and why is it important in serum-based assays?
A3: A blocking buffer is a solution containing proteins or other molecules that bind to all available binding sites on an assay surface (like an ELISA plate) that are not occupied by the specific capture molecule.[2] This prevents assay reactants, including serum proteins or detection antibodies, from non-specifically adsorbing to the surface, which would cause high background signals and reduce the assay's sensitivity.[2][9] In assays involving serum, effective blocking is critical to improve the signal-to-noise ratio.[2]
Q4: Can I use the same mitigation strategy for all types of this compound binding assays?
A4: No, the optimal strategy depends on the specific assay format (e.g., ELISA, equilibrium dialysis, surface plasmon resonance), the required sensitivity, and the nature of the experimental question. For example, in equilibrium dialysis, the goal is to measure binding to plasma proteins, so protein removal is not appropriate.[10] In contrast, for an ELISA measuring this compound binding to a specific target in the presence of serum, removing abundant proteins beforehand might be essential. There is no "one size fits all" solution, and optimization is usually required.[2][11]
Troubleshooting Guides
Issue 1: High Background Signal in ELISA-based Assay
Question: I am performing an ELISA to measure this compound binding to its target, but the wells containing serum show a very high background signal, making it difficult to interpret the results. What can I do?
Answer: High background in an ELISA is often caused by insufficient blocking or non-specific binding of serum proteins or detection antibodies.[8][12] Here are several steps to troubleshoot this issue:
Possible Causes & Solutions:
-
Insufficient Washing: Residual unbound reagents or serum proteins can cause a false positive signal.
-
Ineffective Blocking: The blocking buffer may not be optimal for preventing non-specific binding of components from your serum sample.[8]
-
Solution: Optimize the blocking buffer. You can try increasing the concentration of the blocking agent (e.g., from 1% to 2% BSA), extending the blocking incubation period, or trying different types of blockers.[9] A combination of a protein blocker and a non-ionic detergent like Tween-20 (0.05%) in the wash buffer can be very effective.[13]
-
-
Cross-Reactivity/Non-Specific Binding of Antibodies: The detection antibody may be binding to serum proteins or the blocking agent itself.[14]
-
Solution: Run a control without the primary/capture antibody to see if the secondary antibody is binding non-specifically. Consider using a secondary antibody that has been pre-adsorbed against the serum species you are using. You can also try adding normal serum from the same species as the secondary antibody to the blocking buffer (e.g., 5-10% normal serum).
-
-
High Concentration of Reagents: The concentration of the detection antibody or enzyme conjugate may be too high.[8]
-
Solution: Perform a titration experiment to determine the optimal concentration for your detection antibody and conjugate, balancing specific signal against background.[8]
-
Issue 2: Low or No Signal Detected
Question: After performing my this compound binding assay with serum samples, the signal is much lower than expected, or absent altogether. What could be the cause?
Answer: A weak or absent signal can result from the interfering proteins binding to your analyte of interest (this compound), preventing it from interacting with the detection system.
Possible Causes & Solutions:
-
This compound Sequestration by Serum Albumin: this compound may be binding with high affinity to serum albumin, drastically reducing the free concentration available for detection in your assay.[15]
-
Solution 1 (Sample Pre-treatment): Before running the assay, remove the most abundant proteins from the serum. Methods like protein precipitation with acetonitrile (B52724) or affinity depletion of albumin can be effective.[16]
-
Solution 2 (Assay Modification): If sample pre-treatment is not feasible, try to disrupt the drug-protein binding within the assay. This can sometimes be achieved by adjusting the pH of the sample buffer or by dilution.[17]
-
-
Matrix Effects Inhibiting Detection: Other components in the serum matrix could be interfering with the detection mechanism (e.g., inhibiting enzyme activity in an ELISA).
-
Solution: Dilute the serum sample to reduce the concentration of interfering substances. Test a range of dilutions to find one that minimizes interference while keeping the this compound concentration within the detection range of the assay.
-
Data Presentation: Method Comparison
The following tables summarize key quantitative parameters for common methods used to mitigate serum protein interference.
Table 1: Protein Precipitation Methods
| Method | Reagent | Ratio (Reagent:Serum) | Key Considerations |
| Organic Solvent | Acetonitrile (ACN) | 3:1 (v/v) | Effective for many small molecules; can be automated in 96-well plates.[16] |
| Acetone | At least 3 volumes of ice-cold acetone | Good for removing lipids; precipitation occurs at -20°C.[18] | |
| Acid Precipitation | Trichloroacetic Acid (TCA) / Acetone | 10% TCA in acetone | Very effective, but denatures proteins, which may not be suitable for all downstream applications.[18][19] |
| Salting Out | Ammonium Sulfate | Varies (e.g., 50% saturation) | Milder method that often preserves protein biological function after re-solubilization.[4][19] |
Table 2: Dialysis and Ultrafiltration Parameters
| Method | Key Parameter | Typical Value | Application |
| Equilibrium Dialysis | Membrane MWCO | 12-14 kDa | Determining the percentage of plasma protein binding (%PPB) for a drug candidate.[10] |
| Ultrafiltration | Membrane MWCO | < 30 kDa | Separating free drug from protein-bound drug; removing high-molecular-weight interferences.[20][21] |
Table 3: Blocking Buffer Optimization
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% | Commonly used; can sometimes cause cross-reactivity.[13][14] |
| Non-fat Dry Milk | 0.2-2% | Inexpensive and effective, but not suitable for assays with avidin-biotin systems.[13] |
| Normal Serum | 5-10% | Effective for reducing non-specific antibody binding. |
| Protein-Free Blockers | Varies by manufacturer | Use when protein-based blockers cause interference.[11] |
| Non-ionic Detergents (e.g., Tween-20) | 0.02-0.1% | Often used as an additive in wash buffers and blocking solutions to reduce hydrophobic interactions.[13] |
Experimental Protocols
Protocol 1: Protein Precipitation using Acetonitrile
This protocol is suitable for removing the bulk of proteins from serum or plasma samples before analysis by methods like LC-MS or certain immunoassays.[16]
-
Dispense 600 µL of cold acetonitrile into a microcentrifuge tube.
-
Add 200 µL of the serum sample containing this compound to the acetonitrile.
-
Vortex the mixture vigorously for 1-3 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube for 10 minutes at 13,000 x g to pellet the precipitated proteins.[3]
-
Carefully collect the supernatant, which contains this compound, for downstream analysis. Avoid disturbing the protein pellet.
Protocol 2: Equilibrium Dialysis for Protein Binding Assessment
This protocol is used to determine the fraction of this compound bound to serum proteins. It does not remove proteins but rather quantifies the binding interaction.[3][10]
-
Prepare the dialysis unit, which consists of two chambers separated by a semi-permeable membrane (e.g., MWCO 12-14 kDa).[10]
-
In one chamber (the plasma chamber), add 200 µL of human plasma spiked with a known concentration of this compound.
-
In the other chamber (the buffer chamber), add an equivalent volume (e.g., 200 µL) of isotonic phosphate (B84403) buffer (PBS, pH 7.4).[3]
-
Seal the unit and incubate at 37°C on an orbital shaker (approx. 300 RPM) for 4-6 hours to allow the system to reach equilibrium.[3][22]
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Analyze the concentration of this compound in both aliquots using a suitable method like LC-MS/MS.
-
The concentration in the buffer chamber represents the free (unbound) drug, while the concentration in the plasma chamber represents the total (bound + unbound) drug.[22] The percent bound can then be calculated.
Visualizations
Workflow and Troubleshooting Diagrams
Caption: Workflow showing where serum proteins can interfere and mitigation can be applied.
Caption: Decision tree for troubleshooting high background signals in an this compound binding assay.
Caption: Diagram illustrating the principle of separating free vs. bound this compound via equilibrium dialysis.
References
- 1. Measuring Plasma Protein Binding: The Key to Unlocking Drug Efficacy and Safety [pharma-industry-review.com]
- 2. bosterbio.com [bosterbio.com]
- 3. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 5. Ultrafiltration vs. Dialysis for Protein Concentration [synapse.patsnap.com]
- 6. Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 9. arp1.com [arp1.com]
- 10. enamine.net [enamine.net]
- 11. resources.biomol.com [resources.biomol.com]
- 12. sinobiological.com [sinobiological.com]
- 13. kisker-biotech.com [kisker-biotech.com]
- 14. Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. biotage.com [biotage.com]
- 18. Precipitation Procedures [sigmaaldrich.com]
- 19. Overview of Albumin and Its Purification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Serum ultrafiltration for the elimination of endogenous interfering substances in creatinine determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. PLASMA / SERUM PROTEIN BINDING BY EQUILIBRIUM DIALYSIS TECHNIQUE | PPTX [slideshare.net]
Best practices for the long-term storage of Aescin powder and stock solutions.
This guide provides best practices for the long-term storage and handling of Aescin powder and stock solutions, designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound powder?
A1: For optimal long-term stability, this compound powder should be stored at -20°C.[1][2] When stored correctly, it is stable for at least two years.[1][2] Alternatively, storage at 2°C to 8°C in a well-sealed container is also acceptable for shorter periods.[3][4] The powder should always be kept in a dry, dark place to prevent degradation from moisture and light.[5][6]
Q2: What solvents should be used to prepare this compound stock solutions?
A2: this compound is readily soluble in organic solvents like DMSO and dimethyl formamide (B127407) (DMF).[1] It is also soluble in alcohols such as methanol (B129727) and ethanol.[7][8][9] For aqueous applications, it can be dissolved in buffers like PBS (pH 7.2), although its solubility is lower than in organic solvents.[1] The solubility of this compound in water is pH-dependent, increasing significantly at a pH above 4.7.[7]
Q3: How should I store this compound stock solutions?
A3: The storage of this compound solutions depends on the solvent.
-
Organic Stock Solutions (e.g., in DMSO): For maximum stability, store aliquots in tightly sealed vials at -80°C for up to 6 months or at -20°C for up to 1 month.[10] It is crucial to protect these solutions from light.[10]
-
Aqueous Solutions : It is not recommended to store aqueous solutions for more than one day due to lower stability.[1] These solutions should be prepared fresh before use.
Q4: What is the typical shelf life for this compound powder and solutions?
A4: When stored under recommended conditions, this compound powder has a shelf life of at least two years.[1][5] The stability of stock solutions is significantly shorter; DMSO stocks are stable for 1-6 months depending on the temperature, while aqueous solutions should be used within 24 hours.[1][10]
Storage and Solubility Data
The following tables summarize the key storage and solubility parameters for this compound.
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | ≥ 2 years | Keep dry and protected from light.[1][2][5] |
| 2°C - 8°C | Shorter-term | Store in a well-sealed, dry container.[3][4] | |
| Stock Solution (DMSO/DMF) | -80°C | Up to 6 months | Protect from light; use airtight aliquots.[10] |
| -20°C | Up to 1 month | Protect from light; use airtight aliquots.[10] | |
| Aqueous Solution (e.g., PBS) | 2°C - 8°C | < 24 hours | Prepare fresh; not recommended for storage.[1] |
Table 2: Solubility Data
| Solvent | Approximate Solubility | Reference |
| DMSO | ~25 mg/mL | [1] |
| Dimethyl Formamide (DMF) | ~20 mg/mL | [1][2] |
| PBS (pH 7.2) | ~5 mg/mL | [1][2] |
| Ethanol / Methanol | Soluble | [7][8] |
Troubleshooting Guide
Problem: The this compound powder has changed color or appears clumpy.
-
Possible Cause: This may indicate degradation due to exposure to light, moisture, or high temperatures.[6] Clumping can occur if the powder absorbs moisture.
-
Recommendation:
-
Review your storage conditions to ensure they align with the recommendations (-20°C, dry, dark).
-
If the integrity of the compound is critical for your experiment, it is safest to discard the powder and use a fresh vial.
-
For less sensitive applications, you may test a small amount, but be aware that the potency could be compromised.
-
Problem: My this compound stock solution appears cloudy or has visible precipitate.
-
Possible Cause:
-
Exceeded Solubility: The concentration may be too high for the chosen solvent.
-
Temperature Effects: Precipitation can occur when a solution prepared at room temperature is cooled for storage.
-
Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, increasing the compound's concentration and causing it to precipitate.
-
Degradation: Over time, the compound may degrade into less soluble forms.
-
-
Troubleshooting Workflow:
Caption: Workflow for addressing precipitation in this compound stock solutions.
Experimental Protocols
Protocol 1: Preparation and Quality Check of this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a 25 mg/mL stock solution of this compound in DMSO and performing a quality check.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance and appropriate personal protective equipment (PPE)
Methodology:
-
Pre-analysis: Allow the this compound powder vial to equilibrate to room temperature for 15-20 minutes before opening to minimize moisture condensation.
-
Weighing: In a fume hood, carefully weigh the desired amount of this compound powder. For a 1 mL stock of 25 mg/mL, weigh 25 mg.
-
Dissolution: Add the appropriate volume of DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the powder does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes.[11]
-
Quality Check (Visual): Once dissolved, hold the vial against a light source to visually inspect for any undissolved particulates. The solution should be clear and free of precipitation.[12]
-
Aliquoting: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile cryovials.
-
Storage: Store the aliquots at -20°C for up to one month or -80°C for up to six months, ensuring they are protected from light.[10]
Workflow for Stock Solution Preparation
Caption: Standard workflow for preparing and storing this compound stock solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | 6805-41-0 | OA07948 | Biosynth [biosynth.com]
- 4. This compound, 10 g, CAS No. 6805-41-0 | Terpenes | Natural Products | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 5. Horse Chestnut Extract Powder - this compound 20% (uv/hplc), this compound 98% | Excellent Quality, Competitive Price, Stored In Clean, Cool, Dry Area, 2-year Shelf Life at Best Price in Wuxi | Wuxi Cimasci Co.,ltd [tradeindia.com]
- 6. benchchem.com [benchchem.com]
- 7. The Biosurfactant β-Aescin: A Review on the Physico-Chemical Properties and Its Interaction with Lipid Model Membranes and Langmuir Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3766166A - Process for obtaining water soluble this compound from dry horse chestnut seeds extracts - Google Patents [patents.google.com]
- 9. This compound IA(SH) CAS#: 123748-68-5 [m.chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. jpt.com [jpt.com]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Effects of Aescin and Dexamethasone
This guide provides an objective comparison of the anti-inflammatory properties of Aescin, a natural triterpenoid (B12794562) saponin, and Dexamethasone (B1670325), a potent synthetic glucocorticoid. The analysis is supported by experimental data from in vivo and in vitro studies, with detailed methodologies provided for key experiments. This document is intended for researchers, scientists, and professionals in drug development.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Both this compound, the primary active component from horse chestnut seeds (Aesculus hippocastanum), and Dexamethasone, a widely used corticosteroid, are known for their potent anti-inflammatory effects.[1][2] While Dexamethasone is a well-established synthetic drug, this compound presents a natural alternative.[3] This guide explores their mechanisms of action and compares their efficacy based on available scientific data.
Mechanism of Action: A Tale of Two Pathways
Both compounds exert their anti-inflammatory effects by modulating key signaling pathways, primarily those involving the glucocorticoid receptor (GR) and downstream targets like Nuclear Factor-kappa B (NF-κB). However, there are nuances in their actions.
This compound: Studies suggest that this compound's anti-inflammatory mechanism is similar to that of glucocorticoids.[4][5] It has been shown to elevate the protein expression of the glucocorticoid receptor (GR), which can then repress gene expression mediated by NF-κB.[4][6] This action inhibits the production of various pro-inflammatory mediators.[6][7] The anti-inflammatory effects of this compound appear to be correlated with the GR/NF-κB signaling pathway.[4][5]
Dexamethasone: As a classic glucocorticoid, Dexamethasone binds directly to the cytoplasmic GR. This complex then translocates to the nucleus, where it modulates gene transcription.[8] This modulation occurs through two primary mechanisms:
-
Transrepression: The Dexamethasone-GR complex inhibits the activity of pro-inflammatory transcription factors like NF-κB and AP-1, downregulating the expression of cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like COX-2.[2][8]
-
Transactivation: The complex can also upregulate the expression of anti-inflammatory proteins.[8] Furthermore, Dexamethasone is known to inhibit the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically p38 and JNK, often through the induction of MAPK Phosphatase-1 (MKP-1/DUSP1).[9][10]
Signaling Pathway Diagrams
Caption: Inhibition of the NF-κB signaling pathway by this compound and Dexamethasone.
Caption: Dexamethasone-mediated inhibition of the p38/JNK MAPK signaling pathway.
Comparative Efficacy: In Vivo Data
The carrageenan-induced paw edema model is a standard and highly reproducible assay for evaluating the acute anti-inflammatory activity of compounds.[11][12] Direct comparative studies have been performed using this model.
One study in Wistar rats demonstrated that both this compound (1.8 mg/kg) and Dexamethasone (4.0 mg/kg) significantly inhibited the development of carrageenan-induced paw edema.[4] Notably, this compound's inhibitory effect was sustained for a longer period (4 to 24 hours) compared to Dexamethasone (4 to 12 hours).[4] At later time points (18 and 24 hours), the mean swelling rates in the Dexamethasone and this compound groups were nearly identical.[4] This suggests that while Dexamethasone may have a potent onset, this compound provides a more prolonged anti-inflammatory response in this model.[7]
| Compound | Dose (mg/kg) | Significant Inhibition Period (post-carrageenan) | Mean Swelling Rate at 24h (%) | Reference |
| Control (Saline) | - | - | Not Reported (Baseline) | [4] |
| This compound | 1.8 | 4h - 24h | 11.6 ± 3.6 | [4] |
| Dexamethasone | 4.0 | 4h - 12h | 12.0 ± 4.6 | [4] |
| Data presented as mean ± SEM. Data extracted from a study on carrageenan-induced paw edema in rats. |
Comparative Efficacy: In Vitro Data
In vitro models, often using lipopolysaccharide (LPS)-stimulated immune cells like macrophages, allow for the direct measurement of a drug's effect on the production of inflammatory mediators.
A study comparing this compound, Dexamethasone (DEX), and Ibuprofen (B1674241) (IBP) in an in vitro osteoarthritis model found that this compound was effective at quenching the gene expression of multiple pro-inflammatory markers.[3][13] In LPS-stimulated synoviocyte cells, this compound was shown to reduce the expression of COX-2, iNOS, IL-1β, IL-18, and TNF-α, similar to DEX and IBP.[3] Furthermore, in monocyte/macrophage cells, this compound inhibited the production of Nitric Oxide (NO) and Prostaglandin E2 (PGE2).[3] Other studies have shown that co-administration of suboptimal concentrations of this compound and corticosteroids can synergistically inhibit the secretion of NO, TNF-α, and IL-1β in LPS-stimulated RAW264.7 macrophage cells.[14][15]
| Compound | Cell Model | Target Mediator | Observed Effect | Reference |
| This compound | Bovine Synoviocytes | COX-2, iNOS, IL-1β, IL-18, TNF-α | Quenched gene expression | [3] |
| THP-1 Monocytes | NO, PGE2 | Inhibited production | [3] | |
| RAW264.7 Macrophages | NO, TNF-α, IL-1β | Inhibited secretion | [15] | |
| Dexamethasone | Bovine Synoviocytes | COX-2, iNOS, IL-1β, IL-18, TNF-α | Quenched gene expression | [3] |
| Mouse Macrophages | TNF, COX-2, IL-1α, IL-1β | Suppressed gene expression | [9] |
Experimental Protocols & Workflows
Experimental Workflow Diagram
Caption: General experimental workflow for the carrageenan-induced paw edema model.
A. Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for assessing acute anti-inflammatory activity.[11][16]
-
Animals: Male Wistar rats (160–200 g) are used. They are housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week to acclimatize.[11]
-
Grouping: Animals are randomly divided into groups (n=10/group): a control group (vehicle), a Dexamethasone group, and an this compound group.[4]
-
Baseline Measurement: Before any treatment, the initial volume of the left hind paw of each rat is measured using a plethysmometer.[17]
-
Drug Administration: The respective compounds (e.g., this compound 1.8 mg/kg, Dexamethasone 4.0 mg/kg) or the vehicle (e.g., saline) are administered, typically via oral gavage or intraperitoneal injection, 1 hour before the carrageenan injection.[4][17]
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar surface of the left hind paw of each rat.[11][16]
-
Measurement of Edema: The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, 6, 12, 24 hours).[4][17]
-
Data Analysis: The increase in paw volume is calculated as the percentage of swelling compared to the initial volume. The percentage of inhibition is calculated using the formula:
-
Inhibition (%) = [1 - (ΔV_treated / ΔV_control)] × 100
-
Where ΔV is the change in paw volume.[11]
-
B. Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA
This protocol outlines the measurement of cytokine levels in serum or cell culture supernatants.[18][19]
-
Sample Collection: Blood samples are collected from animals at a predetermined time point post-inflammation induction, or supernatants are collected from cell cultures (e.g., LPS-stimulated macrophages). Serum is separated by centrifugation.[18]
-
ELISA Procedure (General Sandwich ELISA): Commercially available high-sensitivity ELISA kits for TNF-α and IL-6 are used.[18][19]
-
Coating: Microwells are pre-coated with a monoclonal antibody specific for the target cytokine (e.g., anti-TNF-α).
-
Binding: Samples and standards are added to the wells. The cytokine present binds to the capture antibody.
-
Detection: A biotin-conjugated detection antibody, also specific to the cytokine, is added. This antibody binds to a different epitope on the captured cytokine.
-
Enzyme Conjugation: Streptavidin conjugated to Horseradish Peroxidase (HRP) is added, which binds to the biotin (B1667282) on the detection antibody.
-
Substrate Addition: A substrate solution (e.g., TMB) is added. The HRP enzyme catalyzes a color change, with the intensity being proportional to the amount of cytokine present.
-
Stopping Reaction: The reaction is stopped by adding an acid solution.
-
-
Measurement: The absorbance of each well is measured at 450 nm using a microplate reader.[18]
-
Data Analysis: A standard curve is generated using the known concentrations of the standards. The concentration of the cytokine in the samples is then determined by interpolating their absorbance values from the standard curve.[18]
Summary and Conclusion
Both this compound and Dexamethasone are effective anti-inflammatory agents that function, at least in part, through the glucocorticoid receptor and the subsequent inhibition of the NF-κB pathway.
-
Dexamethasone is a highly potent, synthetic steroid with a well-characterized mechanism of action that includes suppression of both NF-κB and MAPK signaling pathways.[8][9]
-
This compound demonstrates a significant glucocorticoid-like anti-inflammatory effect, which may be related to its ability to upregulate GR expression.[4][6] In vivo studies suggest this compound may offer a longer duration of action compared to Dexamethasone, although at the specific doses tested, its peak effect might be comparable.[4][7]
The findings suggest that this compound is a potent natural compound with a robust anti-inflammatory profile. Its synergistic effects with corticosteroids and its distinct, prolonged duration of action warrant further investigation for its potential as a therapeutic alternative or adjunct in inflammatory conditions.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the effect of polyphenol of escin compared with ibuprofen and dexamethasone in synoviocyte model for osteoarthritis: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Glucocorticoid-Like Activity of Escin: A New Mechanism for an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 8. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 9. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dexamethasone Causes Sustained Expression of Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 and Phosphatase-Mediated Inhibition of MAPK p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Escin: a review of its anti-edematous, anti-inflammatory, and venotonic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 18. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]
A Head-to-Head Comparison of Saponins on Cancer Cell Viability: Aescin and Other Triterpenoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of aescin and other prominent saponins (B1172615) on various cancer cell lines. The information presented is curated from peer-reviewed scientific literature and is intended to serve as a resource for researchers investigating the potential of these natural compounds in oncology.
Quantitative Comparison of Saponin (B1150181) Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound, dioscin (B1662501), saikosaponin D, and ginsenosides (B1230088) (Rg3 and Rh2) against a panel of human cancer cell lines. Lower IC50 values indicate higher cytotoxic activity.
| Saponin | Cancer Cell Line | Cell Type | IC50 (µM) | Treatment Duration (h) |
| This compound | A549 | Lung Adenocarcinoma | 14 µg/mL | 48 |
| C6 | Glioma | 23 µg/mL | 48 | |
| LoVo | Colon Adenocarcinoma | Not specified | 48 | |
| LoVo/Dx | Doxorubicin-resistant Colon Adenocarcinoma | Not specified | 48 | |
| Panc-1 | Pancreatic | 10-20 | Not specified | |
| Dioscin | MDA-MB-435 | Melanoma | 2.6 | Not specified |
| H14 | Lung | 0.8 | Not specified | |
| HL60 | Leukemia | 7.5 | Not specified | |
| HeLa | Cervical | 4.5 | Not specified | |
| A2780 | Ovarian | 0.58 - 0.87 | Not specified | |
| MDA-MB-468 | Triple-negative Breast | 1.53 | Not specified | |
| MCF-7 | Breast (ER+) | 4.79 | Not specified | |
| H1650 | Lung Adenocarcinoma | 1.7 | 48 | |
| PC9GR | Lung Adenocarcinoma | 2.1 | 48 | |
| CL97 | Lung Adenocarcinoma | 4.1 | 48 | |
| H1975 | Lung Adenocarcinoma | 4.3 | 48 | |
| Saikosaponin D | A549 | Non-small Cell Lung | 3.57 | Not specified |
| H1299 | Non-small Cell Lung | 8.46 | Not specified | |
| DU145 | Prostate | 10 | 24 | |
| MCF-7 | Breast (Luminal A) | 7.31 | 48 | |
| T-47D | Breast (Luminal A) | 9.06 | 48 | |
| RG-2 | Glioblastoma | 14.22 | Not specified | |
| U87-MG | Glioblastoma | 15.07 | Not specified | |
| U251 | Glioblastoma | 11.94 | Not specified | |
| LN-428 | Glioblastoma | 17.28 | Not specified | |
| Ginsenoside Rg3 | AGS | Gastric | ~50 µg/mL | 48 |
| AGS/CDDP | Cisplatin-resistant Gastric | ~50 µg/mL | 48 | |
| GBC cell lines | Gallbladder | ~100 | 24-48 | |
| PC3 | Prostate | 50-100 | 72 | |
| EJ | Bladder Transitional Cell Carcinoma | 125.5 mg/L | 48 | |
| Ginsenoside Rh2 | MCF-7 | Breast | 40-63 | 24-72 |
| MDA-MB-231 | Triple-negative Breast | 33-58 | 24-72 | |
| MDA-MB-468 | Triple-negative Breast | Not specified | 48 | |
| HCT116 | Colorectal | ~35 | Not specified | |
| SW480 | Colorectal | ~35 | Not specified | |
| A549 | Non-small Cell Lung | 37.09 µg/mL | 48 | |
| H460 | Non-small Cell Lung | 46.89 µg/mL | 48 |
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the referenced studies for assessing cancer cell viability and elucidating the mechanisms of action of saponins.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the saponin for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.
-
Absorbance Measurement: Shake the plate for 2 hours in the dark at room temperature and measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V Staining)
Annexin V is a cellular protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
-
Cell Treatment: Treat cells with the saponin at the desired concentrations and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium (B1200493) Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution based on DNA content.
-
Cell Treatment and Harvesting: Treat cells with the saponin, then harvest and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing, and incubate for at least 30 minutes at 4°C.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (100 µg/mL) and incubate to ensure only DNA is stained.
-
PI Staining: Add propidium iodide (50 µg/mL) to the cell suspension.
-
Analysis: Analyze the DNA content by flow cytometry. The G0/G1, S, and G2/M phases of the cell cycle will be distinguished by their relative fluorescence intensity.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample and can be used to observe changes in the expression of key apoptosis-regulating proteins.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of these saponins are mediated through the modulation of various intracellular signaling pathways, often culminating in apoptosis, cell cycle arrest, and inhibition of proliferation.
This compound
This compound has been shown to induce apoptosis and autophagy in cancer cells through the activation of the ROS/p38 MAPK signaling pathway. It can also inhibit the pro-survival NF-κB signaling pathway.[1][2][3]
Dioscin
Dioscin exerts its anticancer effects by modulating multiple signaling pathways, including the Notch1, MAPK, and PI3K/AKT/mTOR pathways, leading to apoptosis and cell cycle arrest.[4][5][6]
Saikosaponin D
Saikosaponin D has been demonstrated to inhibit cancer cell proliferation and induce apoptosis through the inhibition of the STAT3 signaling pathway, activation of the MKK4-JNK pathway, and induction of endoplasmic reticulum (ER) stress.[7][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound ameliorates alcohol-induced liver injury. A possible implication of ROS / TNF-alpha / p38MAPK / caspase-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Escin on Oxidative Stress and Apoptosis of H9c2 Cells Induced by H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact and mechanism study of dioscin on biological characteristics of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dioscin Promotes Prostate Cancer Cell Apoptosis and Inhibits Cell Invasion by Increasing SHP1 Phosphorylation and Suppressing the Subsequent MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-cancer activity of Dioscin: an update and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saikosaponin D inhibits proliferation and induces apoptosis of non-small cell lung cancer cells by inhibiting the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Saikosaponin D Inhibits Proliferation and Promotes Apoptosis Through Activation of MKK4-JNK Signaling Pathway in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Saikosaponin D Inducing Apoptosis and Autophagy through the Activation of Endoplasmic Reticulum Stress in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated HPLC-UV Methods for Aescin Quantification in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Aescin, a complex mixture of triterpenoid (B12794562) saponins (B1172615) from Aesculus hippocastanum (horse chestnut), is critical for the quality control of pharmaceutical formulations. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely adopted analytical technique for this purpose due to its specificity, sensitivity, and robustness. This guide provides a comparative overview of validated HPLC-UV methods, offering experimental data and detailed protocols to assist in method selection and implementation.
Comparative Analysis of HPLC-UV Methods
Several HPLC-UV methods have been validated for the determination of this compound in various matrices. The following tables summarize the key chromatographic conditions and validation parameters from different studies, providing a basis for comparison.
Table 1: Comparison of Chromatographic Conditions for this compound Quantification
| Parameter | Method 1[1][2] | Method 2[3] | Method 3[4] | Method 4[[“]] |
| Column | Gemini C18 (250 x 4.6 mm, 5 µm) | CN (250 x 4.6 mm, 5 µm) | Zorbax SB-ODS (150 x 2.1 mm, 3 µm) | C18 |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid (40:60, v/v) | Methanol (B129727) 100% (pH 6.0) | Acetonitrile: 0.1% Phosphoric Acid (39:61, v/v) | Acetonitrile: Water (60:40, v/v) (pH 2.4) |
| Elution Mode | Isocratic | Isocratic | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min | Not Specified |
| Column Temperature | 25 °C | 20 °C | 30 °C | Not Specified |
| UV Detection | 220 nm | 210 nm | 210 nm and 230 nm | 220 nm |
| Injection Volume | Not Specified | Not Specified | 10 µL | Not Specified |
| Application | Enteric coated tablets | Hydroalcoholic extract | Seed extracts | Creams |
Table 2: Comparison of Method Validation Parameters for this compound Quantification
| Parameter | Method 1[1][2] | Method 2[3] | Method 3[6] | Method 4[[“]] |
| Linearity Range (µg/mL) | 53.4 - 160.1 | Not Specified | Not Specified | Not Specified |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 | > 0.9994 | Not Specified |
| LOD (µg/mL) | Not Specified | Not Specified | 0.40 - 0.75 | 0.003 (α-escin), 0.027 (β-escin) |
| LOQ (µg/mL) | Not Specified | Not Specified | Not Specified | 0.01 (α-escin), 0.08 (β-escin) |
| Precision (RSD %) | < 1.0 (Intra- and Inter-day) | Not Specified | < 1.5 | Not Specified |
| Accuracy (Recovery %) | 100.66 ± 0.49 | 98 - 102 | 95.2 - 97.3 | Not Specified |
| Specificity | Demonstrated against placebo and blank | Demonstrated against placebo and solvent | Demonstrated against unknown components | Not Specified |
| Robustness | Not Specified | Method considered robust | Not Specified | Not Specified |
Experimental Protocols
This section provides detailed methodologies for sample preparation and HPLC-UV analysis based on the compared methods.
Method 1: Quantification of this compound in Enteric Coated Tablets[1][2]
1. Sample Preparation:
-
Weigh and finely powder twenty tablets.
-
Accurately weigh a portion of the powder equivalent to 20 mg of this compound.
-
Suspend the powder in methanol to obtain a concentration of 0.2 mg/mL.
-
Sonicate for 20 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45-µm filter prior to injection.
2. Standard Solution Preparation:
-
Accurately weigh 20 mg of this compound reference standard.
-
Dissolve and dilute in methanol to a final concentration of 0.2 mg/mL.
3. Chromatographic Analysis:
-
Utilize the HPLC conditions outlined in Table 1 for Method 1.
-
Inject the prepared sample and standard solutions into the HPLC system.
-
Quantify this compound based on the peak area compared to the standard.
Method 2: Quantification of β-Escin in Hydroalcoholic Extract[3]
1. Sample Preparation:
-
Prepare a hydroalcoholic extract of the plant material.
-
Dilute the extract with the mobile phase (Methanol 100%, pH 6.0) to a suitable concentration.
-
Filter the solution through a 0.45-µm filter.
2. Standard Solution Preparation:
-
Prepare a stock solution of β-escin standard in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.
3. Chromatographic Analysis:
-
Follow the HPLC conditions specified in Table 1 for Method 2.
-
Inject the sample and standard solutions.
-
Determine the concentration of β-escin in the sample from the calibration curve.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for HPLC method validation and a typical sample analysis process.
Caption: Workflow for HPLC-UV Method Validation.
Caption: General Workflow for this compound Sample Analysis.
References
- 1. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 2. New HPLC pattern-oriented approach for quality control of enteric coated tablets containing this compound from Aesculus hippocastanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Four Major Saponins in Skin and Endosperm of Seeds of Horse Chestnut (Aesculus Hippocastanum L.) Using High Performance Liquid Chromatography with Positive Confirmation by Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. fio.org.cn [fio.org.cn]
A Comparative Guide: Cross-Validation of HPLC and LC-MS/MS Methods for Aescin Determination
For researchers, scientists, and drug development professionals, the accurate quantification of Aescin, a complex mixture of triterpene saponins (B1172615) from Aesculus hippocastanum (horse chestnut), is critical for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This guide provides an objective comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the determination of this compound. The information presented herein is supported by a review of published experimental data to assist in selecting the most appropriate method for specific analytical needs.
Introduction to this compound Analysis
This compound is the primary active constituent of horse chestnut seed extract, widely used in the treatment of chronic venous insufficiency and related edema. Its complex nature, consisting of multiple isomeric saponins, presents analytical challenges. The most abundant of these are β-escin, a mixture of escin (B49666) Ia and escin Ib, and α-escin, composed of isoescin Ia and isoescin Ib. Accurate and precise quantification of these components is paramount for ensuring the quality and consistency of pharmaceutical formulations and for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles in biological systems.
While HPLC with UV detection has been a workhorse for the routine quality control of this compound in herbal drug products, LC-MS/MS has emerged as a highly sensitive and selective technique, particularly for bioanalytical applications where low detection limits are required. This guide delves into the experimental protocols and performance characteristics of both methods to provide a clear comparison.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for the analysis of this compound by HPLC-UV and LC-MS/MS, compiled from validated methods in the scientific literature.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of total triterpene glycosides (as this compound) in pharmaceutical preparations like enteric-coated tablets.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Column: Gemini C18, 5 µm, 250 mm × 4.6 mm, maintained at 25 °C.[1]
-
Precolumn: C18, 4.0 × 3.0 mm, 5 µm.[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% phosphoric acid solution (40:60, v/v).[1]
-
Elution Mode: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.[2]
-
Detection: UV at 220 nm.[1]
-
Sample Preparation: A powdered sample equivalent to 20 mg of this compound is suspended in methanol (B129727) to achieve a concentration of 0.2 mg/mL, sonicated for 20 minutes, and filtered through a 0.45-µm filter.[1]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and specific for the simultaneous determination of this compound isomers in biological matrices such as human plasma.
-
Instrumentation: An LC-MS/MS system with a triple quadrupole mass spectrometer.
-
Chromatographic Column: Zorbax SB-ODS, 3 µm, 150 mm × 2.1 mm.[2]
-
Mobile Phase: Gradient elution with a mixture of methanol-acetonitrile (50:50, v/v) and 10 mM ammonium (B1175870) acetate (B1210297) solution (pH 6.8).[3]
-
Flow Rate: 0.5 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
Ionization Mode: Positive electrospray ionization (ESI+).[3]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of the transition at m/z 1113.8 → 807.6 for escin Ia, escin Ib, isoescin Ia, and isoescin Ib.[3]
-
Sample Preparation: Solid-phase extraction (SPE) on C18 cartridges. Plasma samples are treated with formic acid for stability.[3]
Performance Comparison
The selection of an analytical method hinges on its performance characteristics. The following table summarizes the quantitative data from validated HPLC-UV and LC-MS/MS methods for this compound determination.
| Performance Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 53.4 - 160.1 µg/mL[1] | Up to 10 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.999 | > 0.996[3] |
| Limit of Detection (LOD) | 5.3 µg/mL | Not explicitly stated, but LLOQ is very low |
| Lower Limit of Quantification (LLOQ) | 16.2 µg/mL | 33 pg/mL[3] |
| Precision (RSD) | < 1% (Intra- and Inter-day)[1] | < 15% (Intra- and Inter-day)[3] |
| Accuracy/Recovery | Mean recovery: 100.66 ± 0.49% (RSD = 0.64%)[1] | -5.3% to 6.1% (as relative error)[3] |
| Specificity | Good, based on peak purity and comparison with blank/placebo[1] | High, due to MRM detection[3] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the cross-validation of HPLC and LC-MS/MS methods for this compound determination.
Objective Comparison and Recommendations
HPLC-UV: This method is robust, cost-effective, and well-suited for the routine quality control of this compound in pharmaceutical formulations where concentrations are relatively high.[1] Its simplicity, with an isocratic elution, makes it easy to implement in most analytical laboratories. The validation data demonstrates excellent precision and accuracy for this purpose. However, its lower sensitivity and potential for interference from co-eluting compounds in complex matrices might limit its applicability for bioanalytical studies.
LC-MS/MS: The primary advantages of LC-MS/MS are its exceptional sensitivity and selectivity.[3] With an LLOQ in the picogram per milliliter range, it is the method of choice for pharmacokinetic studies of this compound in biological fluids like plasma, where concentrations are expected to be very low. The use of MRM ensures high specificity, minimizing the impact of matrix effects and allowing for the accurate quantification of individual this compound isomers.[3] While the initial instrument cost and method development complexity are higher than for HPLC-UV, the superior performance for trace-level quantification is undeniable.
The choice between HPLC-UV and LC-MS/MS for this compound determination should be guided by the specific application.
-
For routine quality control of pharmaceutical products containing this compound, HPLC-UV is a reliable, accurate, and cost-effective method.
-
For bioanalytical applications , such as pharmacokinetic studies in plasma or other biological matrices, the high sensitivity and specificity of LC-MS/MS are essential for accurate quantification of low concentrations of this compound and its isomers.
A cross-validation approach, where both methods are used to analyze the same set of standards and quality control samples, can be beneficial to ensure consistency and reliability of data, especially when transferring methods between laboratories or during different stages of drug development.
References
- 1. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous analysis of isomers of escin saponins in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Aescin and Quercetin Cytotoxicity in Colon Cancer Cell Lines
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of two natural compounds, Aescin and quercetin (B1663063), on various colon cancer cell lines. The information presented is collates data from multiple preclinical studies to assist researchers, scientists, and professionals in the field of drug development in evaluating the potential of these compounds as anticancer agents.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound and quercetin in different human colon cancer cell lines, as determined by various in vitro cytotoxicity assays. It is important to note that these values are derived from separate studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Cytotoxicity of this compound in Colon Cancer Cell Lines
| Cell Line | Assay | Incubation Time | IC50 (µg/mL) | Source |
| LoVo | SRB, MTT | 48 hours | 18.7 (β-aescin crystalline) | [1][2] |
| LoVo/Dx | SRB, MTT | 48 hours | Higher than LoVo | [1][2] |
| HT-29 | Not Specified | 48 hours | Not explicitly stated, but apoptosis was observed at 5, 10, 15, and 20 μmol/L. | [3] |
| HCT 116 | Not Specified | Not Specified | Not explicitly stated, but this compound induced mTOR-independent autophagy and apoptosis in a dose-dependent manner (20-80 μg/mL). | [4] |
SRB: Sulforhodamine B; MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
Table 2: Cytotoxicity of Quercetin in Colon Cancer Cell Lines
| Cell Line | Assay | Incubation Time | IC50 (µM) | Source |
| HT29 | MTT | 72 hours | 75 | [5] |
| HT-29 | Not Specified | 48 hours | 81.65 | [6] |
| HT-29 | Not Specified | Not Specified | ~100 | [6] |
| HT-29 | Not Specified | Not Specified | 15 | [6] |
| HT-29 | MTT | 48 hours | 160.63 | [7] |
| Caco-2 | Not Specified | Not Specified | ~50 | [6] |
| SW-620 | Not Specified | Not Specified | Not explicitly stated, but quercetin induced apoptosis. | [8] |
| COLO 320 | CCK-8 | 72 hours | 80 | [9] |
| COLO 205 | CCK-8 | 72 hours | 80 | [9] |
| HCT 116 | CCK-8 | 72 hours | 120 | [9] |
| SW480 | Not Specified | Not Specified | Not explicitly stated, but quercetin inhibited cell growth. | [10][11] |
MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide); CCK-8: Cell Counting Kit-8
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to assess the cytotoxicity of this compound and quercetin.
Cell Viability Assays
1. MTT Assay: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Colon cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or quercetin for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, the medium is replaced with a fresh medium containing MTT solution.
-
After incubation, the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[5]
-
2. SRB Assay: The sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Procedure:
-
Cells are seeded in 96-well plates and treated with the test compounds.
-
After the incubation period, the cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are then stained with SRB dye.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is read at a specific wavelength (e.g., 510 nm).
-
The IC50 value is determined from the dose-response curve.[1][2]
-
3. CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays.
-
Procedure:
-
Cells are seeded in 96-well plates and treated with different concentrations of the test compound.
-
After the desired incubation time, a CCK-8 solution is added to each well.
-
The plate is incubated for a further 1-4 hours.
-
The absorbance is measured at 450 nm.
-
The cell viability is calculated, and the IC50 is determined.[9]
-
Apoptosis Analysis
Annexin V-FITC and Propidium Iodide (PI) Dual Staining: This flow cytometry-based method is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells.
-
Procedure:
-
Cells are seeded and treated with the compounds of interest.
-
After treatment, both adherent and floating cells are collected.
-
The cells are washed and resuspended in a binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension.
-
After a short incubation in the dark, the cells are analyzed by flow cytometry.
-
The percentages of live, early apoptotic, late apoptotic, and necrotic cells are quantified.[5]
-
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of this compound and quercetin in colon cancer cells are mediated through various signaling pathways, leading to cell cycle arrest and apoptosis.
This compound Signaling Pathways
Beta-escin has been shown to induce growth arrest at the G1-S phase of the cell cycle.[12] This is associated with the induction of the cyclin-dependent kinase inhibitor p21(WAF1/CIP1) and reduced phosphorylation of the retinoblastoma protein.[12] Furthermore, this compound can induce apoptosis in colon cancer cells.[3] It has also been reported to induce reactive oxygen species (ROS), which play a pro-survival role through ATM/AMPK/ULK1-mediated autophagy in some cancer cells.[4] Other proposed mechanisms for this compound's action include anti-inflammatory effects and the modulation of various signaling pathways such as ERK/NF-κB and PI3K/Akt.[[“]]
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic effects of four this compound types on human colon adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound-induced reactive oxygen species play a pro-survival role in human cancer cells via ATM/AMPK/ULK1-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quercetin induces cell cycle arrest and apoptosis in CD133+ cancer stem cells of human colorectal HT29 cancer cell line and enhances anticancer effects of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Quercetin induces human colon cancer cells apoptosis by inhibiting the nuclear factor-kappa B Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive Study on the Anti-cancer Effects of Quercetin and Its Epigenetic Modifications in Arresting Progression of Colon Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. iris.unimore.it [iris.unimore.it]
- 12. Beta-escin inhibits colonic aberrant crypt foci formation in rats and regulates the cell cycle growth by inducing p21(waf1/cip1) in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
A Comparative Analysis of the Synergistic Anti-Inflammatory Effects of Aescin and Diclofenac
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic anti-inflammatory effects of a combination therapy involving Aescin, a natural triterpenoid (B12794562) saponin, and Diclofenac, a widely-used nonsteroidal anti-inflammatory drug (NSAID). By examining their distinct mechanisms of action and supporting experimental data, this document aims to elucidate the potential advantages of their combined use in managing inflammation.
Executive Summary
The co-administration of this compound and Diclofenac presents a promising strategy for enhanced anti-inflammatory therapy. Experimental evidence suggests that this combination results in a more prolonged anti-inflammatory effect compared to the administration of either drug alone. This enhanced efficacy is attributed to their complementary mechanisms of action: Diclofenac directly inhibits the cyclooxygenase (COX) enzymes, key players in the synthesis of pro-inflammatory prostaglandins, while this compound is believed to exert its effects through the glucocorticoid receptor/NF-κB signaling pathway. This dual-pronged approach targets different aspects of the inflammatory cascade, potentially leading to a more comprehensive and sustained therapeutic outcome.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data from pre-clinical studies, offering a clear comparison of the anti-inflammatory effects of this compound, Diclofenac, and their combination.
| Treatment Group | Dosage (mg/kg) | Duration of Significant Inhibition of Paw Edema |
| Control | - | - |
| Diclofenac | 6.0 | 2 to 6 hours[1] |
| This compound | 1.8 | 4 to 24 hours[1] |
Table 1: Comparison of the Duration of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rats. This table illustrates the distinct temporal effects of Diclofenac and this compound on inflammation. Diclofenac exhibits a rapid onset but shorter duration of action, while this compound provides a more sustained anti-inflammatory response.
| Treatment Group | Dosage (mg/kg) | Duration of Significant Inhibition of Capillary Permeability |
| Control | - | - |
| Diclofenac | 3.6 | 10 minutes to 8 hours[1] |
| This compound | 3.6 | 8 to 24 hours[1] |
| This compound + Diclofenac | 1.8 + 3.6 | 10 minutes to 24 hours[1] |
Table 2: Synergistic Effect on Acetic Acid-Induced Capillary Permeability in Mice. This table demonstrates the synergistic effect of the combined therapy. The co-administration of this compound and Diclofenac leads to a rapid onset of action, characteristic of Diclofenac, coupled with the prolonged effect of this compound, covering the entire 24-hour observation period.[1]
Experimental Protocols
Carrageenan-Induced Paw Edema Assay
This widely-used animal model is employed to evaluate the acute anti-inflammatory activity of pharmacological agents.
Methodology:
-
Animal Model: Male Wistar rats (180-220g) are typically used.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of the rats.
-
Drug Administration: Test compounds (this compound, Diclofenac, or their combination) are administered intraperitoneally at specified doses prior to the carrageenan injection. A control group receives the vehicle (e.g., saline).
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Acetic Acid-Induced Vascular Permeability Assay (Miles Assay)
This assay is utilized to assess the effect of anti-inflammatory agents on vascular permeability.
Methodology:
-
Animal Model: Male Kunming mice (18-22g) are commonly used.
-
Dye Injection: Evans blue dye (e.g., 0.5% solution) is injected intravenously. This dye binds to serum albumin, and its extravasation into the tissue is a measure of increased vascular permeability.
-
Induction of Permeability: A solution of acetic acid (e.g., 0.7%) is injected intraperitoneally to induce vascular permeability.
-
Drug Administration: The test compounds are administered at specified doses before the acetic acid injection.
-
Quantification of Dye Extravasation: After a designated time, the peritoneal fluid is collected, and the concentration of Evans blue dye is measured spectrophotometrically (at ~620 nm).
-
Data Analysis: The inhibition of dye leakage in the treated groups is calculated in comparison to the control group.
Signaling Pathways and Mechanisms of Action
The synergistic effect of this compound and Diclofenac can be attributed to their distinct molecular targets within the inflammatory cascade.
Diclofenac: Inhibition of the Prostaglandin Synthesis Pathway
Diclofenac, a classic NSAID, primarily functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. By blocking this pathway, Diclofenac effectively reduces the production of these pro-inflammatory molecules.
References
A Comparative Analysis of the Vasoprotective Mechanisms of Aescin and Diosmin
For Immediate Release
This guide provides a detailed comparative analysis of the vasoprotective mechanisms of two widely used venoactive drugs: Aescin, a triterpene saponin (B1150181) from horse chestnut seed extract, and diosmin (B1670713), a flavonoid glycoside. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their modes of action, supported by experimental data and detailed methodologies.
Introduction
Chronic venous insufficiency (CVI) and related vascular disorders are characterized by impaired venous return, leading to symptoms such as edema, pain, and inflammation. This compound and diosmin are two prominent natural compounds employed in the management of these conditions due to their vasoprotective properties. While both agents exhibit beneficial effects on the venous system, their underlying mechanisms of action differ significantly. This guide aims to dissect and compare these mechanisms to provide a clearer understanding for targeted therapeutic development.
Core Vasoprotective Mechanisms: A Comparative Overview
Both this compound and diosmin exert their therapeutic effects through a multi-targeted approach, primarily encompassing anti-inflammatory, antioxidant, and venotonic actions. However, the specific molecular pathways they modulate vary.
This compound is recognized for its potent anti-inflammatory and anti-edematous effects.[1][2] It primarily acts by reducing vascular permeability and protecting endothelial cells.[3][4] Key mechanisms include the inhibition of inflammatory mediators such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and the stabilization of lysosomal membranes, which prevents the release of enzymes that can damage the vessel walls.[4][5]
Diosmin , on the other hand, is well-known for its venotonic properties, which it achieves by prolonging the vasoconstrictive effect of norepinephrine (B1679862) on the venous wall.[6][7] Its anti-inflammatory action involves the inhibition of prostaglandins (B1171923) and thromboxanes.[6] Furthermore, diosmin improves lymphatic drainage and exhibits significant antioxidant activity by scavenging free radicals.[6][8]
Quantitative Comparison of Vasoprotective Effects
The following tables summarize key quantitative data from comparative experimental studies on this compound and diosmin.
Table 1: Comparative Effects on Venous Contraction
| Parameter | This compound (10⁻⁴ M) | Diosmin (10⁻⁴ M) | Control | Reference |
| Contraction in normal Krebs (2.5 mM Ca²⁺) (% of KCl control) | 48.3 ± 4.4 | 5.3 ± 0.9 | - | [9] |
| Contraction in Ca²⁺-free Krebs | No significant contraction | Minimal contraction | - | [9] |
| Effect on Phenylephrine (PHE)-induced contraction | Significantly reduced | No significant effect | 122.5 ± 45.1 (mg/mg tissue) | [9] |
| Effect on Angiotensin II (AngII)-induced contraction | Significantly reduced | No significant effect | 114.2 ± 12.2 (mg/mg tissue) | [9] |
| Effect on KCl-induced contraction | Significantly reduced | Enhanced | 221.7 ± 35.4 (mg/mg tissue) | [9] |
Data presented as mean ± standard error.
Table 2: Comparative Effects on Human Endothelial Cells
| Parameter | This compound (10 µg/mL) | Diosmin (10 µg/mL) | Control | Reference |
| Reactive Oxygen Species (ROS) Generation (HUVEC) | Slight increase | No significant effect | - | [10][11] |
| Superoxide (B77818) Anion Radical Generation (HVVEC) | Slight increase | Slight increase | - | [10] |
| Nitric Oxide (NO) Release (HUVEC) | No significant effect | Tendency to increase | - | [10] |
| Cell Viability (HUVEC, after 24h) | No significant decrease | No significant decrease | - | [11] |
HUVEC: Human Umbilical Vein Endothelial Cells; HVVEC: Human Varicose Vein Endothelial Cells.
Mechanistic Signaling Pathways
The vasoprotective actions of this compound and diosmin are mediated by distinct signaling pathways.
This compound's Anti-Inflammatory and Endothelial Protective Pathway
This compound's mechanism involves the inhibition of pro-inflammatory signaling cascades and the protection of the endothelial barrier.
Caption: this compound's anti-inflammatory and endothelial protective pathway.
Diosmin's Venotonic and Anti-inflammatory Pathway
Diosmin primarily enhances venous tone and exerts anti-inflammatory and antioxidant effects through several mechanisms.
Caption: Diosmin's venotonic and anti-inflammatory pathway.
Experimental Protocols
Isometric Contraction Measurement in Rat Vena Cava
Objective: To assess the direct venotonic effects of this compound and diosmin.
Methodology:
-
Rings of the inferior vena cava (IVC) were isolated from male rats and suspended in a tissue bath for the measurement of isometric contraction.
-
A control contraction was induced using 96 mM KCl.
-
The effects of increasing concentrations of this compound and diosmin (10⁻¹⁰ to 10⁻⁴ M) on vein contraction were measured in normal Krebs solution (2.5 mM Ca²⁺).
-
To investigate the role of intracellular Ca²⁺ release, the response to the compounds was measured in a Ca²⁺-free (2mM EGTA) Krebs solution.
-
To assess Ca²⁺-dependent effects, IVC segments were pretreated with this compound or diosmin (10⁻⁴ M) in a 0 Ca²⁺ Krebs solution, followed by the addition of extracellular CaCl₂ (0.1 to 2.5 mM) to construct a [Ca²⁺]e-contraction relationship.[9]
Endothelial Cell Viability and ROS Generation
Objective: To evaluate the effects of this compound and diosmin on human endothelial cell viability and the generation of reactive oxygen species.
Methodology:
-
Human Umbilical Vein Endothelial Cells (HUVEC) and Human Varicose Vein Endothelial Cells (HVVEC) were cultured.
-
Cell viability was assessed using a resazurin (B115843) reduction assay after 24 hours of incubation with various concentrations of this compound and diosmin.
-
Intracellular ROS and reactive nitrogen species (RNS) production were measured using fluorescent probes (H2DCFDA for total ROS, DHEt for superoxide anion, and DAF-FM for nitric oxide).[10][11]
Summary of Comparative Mechanisms
The following diagram illustrates the logical flow and comparison of the primary vasoprotective mechanisms of this compound and diosmin.
Caption: Comparative overview of the primary vasoprotective mechanisms.
Conclusion
Both this compound and diosmin are effective vasoprotective agents, but they achieve their therapeutic outcomes through distinct yet sometimes overlapping mechanisms. This compound's strength lies in its potent anti-inflammatory and anti-edematous effects, primarily centered on protecting the vascular endothelium. In contrast, diosmin excels as a venotonic agent, directly improving venous tone, while also providing significant anti-inflammatory, antioxidant, and lymphatic drainage benefits. This comparative analysis underscores the importance of understanding the specific molecular targets and pathways of these compounds for the rational design of more effective therapies for venous disorders. The experimental data presented provides a quantitative basis for these distinctions, guiding future research and clinical applications.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanism for Cellular Response to β-Escin and Its Therapeutic Implications | PLOS One [journals.plos.org]
- 4. Efficacy and mechanism of escin in improving the tissue microenvironment of blood vessel walls via anti-inflammatory and anticoagulant effects: Implications for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is the mechanism of Diosmin? [synapse.patsnap.com]
- 7. What is Diosmin used for? [synapse.patsnap.com]
- 8. Diosmin: what is it and what are its benefits? - Dulac [dulacfarmaceutici.com]
- 9. Ca2+-Dependent Contraction by the Saponoside Escin in Rat Vena Cava. Implications in Venotonic Treatment of Varicose Veins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of Diosmin, Escin, and Bromelain on Human Endothelial Cells Derived from the Umbilical Vein and the Varicose Vein—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validating Cell-Based Assays for High-Throughput Screening of Novel Aescin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of cell-based assays tailored for the screening of novel Aescin derivatives. By objectively comparing various assay methodologies and presenting supporting experimental data, this document aims to equip researchers with the necessary tools to select and validate robust screening platforms, accelerating the discovery of new therapeutic agents.
Introduction to this compound and the Need for Validated Screening Assays
This compound, a complex mixture of triterpenoid (B12794562) saponins (B1172615) extracted from the seeds of the horse chestnut tree (Aesculus hippocastanun), is a well-documented therapeutic agent with a wide range of pharmacological activities.[1][2] Its potent anti-inflammatory, anti-edematous, vasoprotective, and anti-tumor properties make it and its derivatives promising candidates for the development of novel therapeutics.[3][4][5] The therapeutic potential of this compound is attributed to its ability to modulate multiple signaling pathways, including NF-κB, the glucocorticoid receptor (GR), cyclooxygenase (COX), PI3K/Akt, and MAPK.[6][7]
The development of novel this compound derivatives with enhanced potency and specificity necessitates the use of validated, high-throughput cell-based screening assays. These assays provide a physiologically relevant environment to assess the biological activity of new chemical entities, offering significant advantages over traditional biochemical assays.[8][9] This guide outlines key cell-based assays for evaluating the anti-inflammatory, cytotoxic, and apoptosis-inducing activities of novel this compound derivatives, providing detailed protocols and comparative data to aid in assay selection and validation.
Comparative Analysis of Key Cell-Based Assays
The selection of an appropriate cell-based assay is critical for the successful identification of lead compounds. This section compares the principles, advantages, and disadvantages of key assays relevant to the screening of this compound derivatives.
Anti-Inflammatory Assays
Given this compound's prominent anti-inflammatory effects, assays targeting key inflammatory pathways are essential for screening its derivatives.
| Assay Type | Principle | Advantages | Disadvantages | Key Parameters |
| NF-κB Reporter Assay | Measures the activity of the NF-κB transcription factor, a central regulator of inflammation.[5][10] Cells are transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. | High sensitivity and specificity for the NF-κB pathway. Amenable to high-throughput screening. | Requires genetic modification of cells. May not capture all aspects of the inflammatory response. | IC50 (Inhibitory Concentration 50%) |
| Cytokine Release Assay (ELISA) | Quantifies the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells stimulated with an inflammatory agent (e.g., LPS). | Measures a physiologically relevant endpoint. Highly sensitive and specific. | Can be labor-intensive and costly for high-throughput screening. | IC50, Cytokine concentration |
| COX Activity Assay | Measures the activity of cyclooxygenase (COX) enzymes, which are key in the production of pro-inflammatory prostaglandins.[11] | Directly measures the activity of a key inflammatory enzyme. Can distinguish between COX-1 and COX-2 isoforms. | May not reflect the full complexity of cellular inflammatory responses. | IC50, Enzyme activity |
Cytotoxicity Assays
Assessing the cytotoxic potential of novel this compound derivatives is crucial, particularly for cancer drug discovery.
| Assay Type | Principle | Advantages | Disadvantages | Key Parameters |
| MTT Assay | Measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[3][12] | Well-established, cost-effective, and easy to perform. | Can be affected by compounds that interfere with mitochondrial respiration. Indirect measure of cell viability. | IC50, Cell Viability (%) |
| SRB Assay | A colorimetric assay that measures cell density by staining total cellular protein with sulforhodamine B.[12][13] | Less susceptible to interference from colored compounds. Staining is stable. | Indirect measure of cell viability. May not distinguish between live and dead cells. | IC50, Cell Viability (%) |
Apoptosis Assays
For anti-cancer applications, it is important to determine if the cytotoxic effects of this compound derivatives are mediated through the induction of apoptosis (programmed cell death).
| Assay Type | Principle | Advantages | Disadvantages | Key Parameters |
| Annexin V-FITC Assay | Detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V.[3] | Detects early-stage apoptosis. Can be quantified by flow cytometry. | Requires specialized equipment (flow cytometer). | Percentage of apoptotic cells |
| Caspase Activity Assay | Measures the activity of caspases, a family of proteases that are key executioners of apoptosis. | Directly measures the activity of key apoptotic enzymes. Can be performed in a plate-based format. | Measures a specific point in the apoptotic cascade. | Caspase activity (fold change) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols can be adapted for the specific cell lines and novel this compound derivatives being investigated.
NF-κB Reporter Assay Protocol
Cell Line: HEK293 cells stably expressing an NF-κB-luciferase reporter gene.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for optimal growth during the experiment.
-
Compound Treatment: The following day, treat the cells with various concentrations of the novel this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control inhibitor of the NF-κB pathway.
-
Stimulation: After a pre-incubation period with the compounds, stimulate the cells with an NF-κB activator, such as TNF-α.
-
Lysis and Luciferase Assay: Following stimulation, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a constitutively expressed Renilla luciferase). Calculate the IC50 value for each derivative.
MTT Cytotoxicity Assay Protocol
Cell Lines: A panel of relevant cancer cell lines (e.g., A549 lung carcinoma, C6 glioma).[3]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the novel this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each derivative.
Annexin V-FITC Apoptosis Assay Protocol
Cell Lines: Cancer cell lines showing sensitivity to the novel this compound derivatives in the cytotoxicity assay.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of the novel this compound derivatives for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) for live/dead cell discrimination.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Quantitative Data Presentation
The following tables present representative data for the validation of cell-based assays for screening this compound and its derivatives.
Table 1: Comparative Cytotoxicity of this compound Forms in Human Colon Adenocarcinoma Cell Lines (LoVo and LoVo/Dx) after 48h Exposure. [12][13]
| Compound | Assay | LoVo IC50 (µg/mL) | LoVo/Dx IC50 (µg/mL) |
| β-Aescin crystalline | MTT | 18.7 ± 1.5 | 25.4 ± 2.1 |
| SRB | 15.2 ± 1.1 | 21.8 ± 1.9 | |
| β-Aescin amorphous | MTT | 22.1 ± 1.8 | 30.1 ± 2.5 |
| SRB | 19.5 ± 1.6 | 27.3 ± 2.2 | |
| β-Aescin sodium | MTT | 28.5 ± 2.3 | 38.7 ± 3.1 |
| SRB | 24.6 ± 2.0 | 33.9 ± 2.8 |
Table 2: Cytotoxicity of Escin (B49666) in Different Cancer Cell Lines. [3]
| Cell Line | Treatment Duration | IC50 (µg/mL) |
| C6 glioma | 24h | 23.0 |
| 48h | 16.3 | |
| A549 lung adenocarcinoma | 24h | 14.0 |
| 48h | Not Reported |
Mandatory Visualizations
Signaling Pathways
// Nodes this compound [label="this compound Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GR [label="Glucocorticoid\nReceptor (GR)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProInflammatory_Cytokines [label="Pro-inflammatory\nCytokines (TNF-α, IL-6)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; COX [label="COX Enzymes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_Inhibition [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Tumor_Growth [label="Tumor Growth", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges this compound -> GR [label="Activates", color="#4285F4"]; GR -> NFkB [label="Inhibits", color="#FBBC05", arrowhead=tee]; this compound -> NFkB [label="Inhibits", color="#4285F4", arrowhead=tee]; NFkB -> ProInflammatory_Cytokines [label="Induces", color="#EA4335"]; ProInflammatory_Cytokines -> Inflammation; this compound -> COX [label="Inhibits", color="#4285F4", arrowhead=tee]; COX -> Prostaglandins [label="Produces", color="#EA4335"]; Prostaglandins -> Inflammation; this compound -> PI3K [label="Inhibits", color="#4285F4", arrowhead=tee]; PI3K -> Akt [label="Activates", color="#34A853"]; Akt -> Apoptosis_Inhibition [label="Promotes", color="#34A853"]; Akt -> Cell_Proliferation [label="Promotes", color="#34A853"]; Apoptosis_Inhibition -> Tumor_Growth; Cell_Proliferation -> Tumor_Growth; } }
Caption: Key signaling pathways modulated by this compound derivatives.
Experimental Workflows
Caption: General workflow for screening novel this compound derivatives.
Conclusion and Future Directions
The validation of appropriate cell-based assays is a cornerstone for the successful discovery of novel this compound derivatives with therapeutic potential. This guide provides a comparative overview of key assays for assessing the anti-inflammatory, cytotoxic, and apoptosis-inducing activities of these compounds. The provided protocols and data serve as a foundation for establishing robust and reliable screening platforms.
While significant data exists for this compound, there is a clear need for more comprehensive comparative studies on a wider range of novel, structurally diverse this compound derivatives. Future research should focus on:
-
Synthesis and screening of a broader library of this compound derivatives to establish clear structure-activity relationships.
-
Direct, head-to-head comparisons of novel derivatives in a panel of validated cell-based assays.
-
Investigation of the effects of these derivatives on a wider range of signaling pathways to elucidate their mechanisms of action more fully.
By addressing these gaps, the scientific community can accelerate the development of the next generation of this compound-based therapeutics for a variety of diseases.
References
- 1. Escin’s Multifaceted Therapeutic Profile in Treatment and Post-Treatment of Various Cancers: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Escin reduces cell proliferation and induces apoptosis on glioma and lung adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Escin: a review of its anti-edematous, anti-inflammatory, and venotonic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucocorticoid-Like Activity of Escin: A New Mechanism for an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nuvisan.com [nuvisan.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxic effects of four this compound types on human colon adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-Edematous Effects of Aescin and Indomethacin
In the realm of anti-inflammatory and anti-edematous agents, both Aescin, a natural saponin (B1150181) mixture from horse chestnut seeds, and Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), are recognized for their therapeutic benefits. This guide provides a comparative overview of their anti-edematous effects, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their distinct and overlapping mechanisms of action.
Mechanism of Action: A Tale of Two Pathways
While both compounds effectively reduce edema, their underlying mechanisms of action differ significantly. Indomethacin primarily exerts its effect through the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation and edema.[1]
This compound, on the other hand, employs a more multifaceted approach. Its anti-edematous properties stem from its ability to decrease capillary permeability, enhance venous tone, and inhibit inflammatory enzymes.[2][3] Furthermore, this compound has been shown to possess antioxidant and glucocorticoid-like activities, contributing to its overall anti-inflammatory profile.[3] Interestingly, some evidence suggests a potential interplay, as the venotonic effects of this compound can be abolished by indomethacin, indicating a possible prostaglandin-dependent component to its mechanism.[1]
Signaling Pathways
The following diagram illustrates the distinct signaling pathways targeted by this compound and Indomethacin in mitigating the inflammatory cascade that leads to edema.
References
- 1. Escin: a review of its anti-edematous, anti-inflammatory, and venotonic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Escin: a review of its anti-edematous, anti-inflammatory, and venotonic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Escin’s Multifaceted Therapeutic Profile in Treatment and Post-Treatment of Various Cancers: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative proteomics of endothelial cells treated with Aescin versus a known VEGF inhibitor.
Comparative Proteomic Analysis of Endothelial Cells: Aescin vs. Sunitinib
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the proteomic effects of this compound, a natural saponin (B1150181) mixture, and Sunitinib, a well-established VEGF inhibitor, on endothelial cells. The data presented herein is a synthesis of findings from multiple studies to offer a comparative perspective in the absence of a direct head-to-head proteomic investigation.
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and pathological conditions such as tumor growth. Endothelial cells are the primary drivers of angiogenesis, and their function is tightly regulated by a complex network of signaling pathways. Vascular Endothelial Growth Factor (VEGF) is a key pro-angiogenic signal, making its inhibition a cornerstone of anti-angiogenic therapy in oncology.
This compound , the primary active component of horse chestnut seed extract, is known for its anti-inflammatory, anti-edematous, and venotonic properties.[1][2] Emerging evidence also points to its anti-angiogenic and anti-cancer effects.[3] Its mechanism of action is multifaceted, involving the stabilization of endothelial cell membranes, reduction of inflammation, and modulation of various signaling pathways.[1][4]
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that potently inhibits VEGFRs (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFRs), and other kinases involved in tumor progression and angiogenesis.[5][6] It is a standard-of-care treatment for metastatic renal cell carcinoma and other malignancies, primarily exerting its effect by blocking the VEGF signaling cascade in endothelial cells.[7]
This guide will delve into the comparative proteomic changes induced by these two compounds in endothelial cells, offering insights into their distinct and overlapping mechanisms of action.
Data Presentation: Comparative Proteomic Changes
The following tables summarize the differential expression of key proteins in endothelial cells following treatment with this compound or Sunitinib. The data is compiled from various proteomic studies and represents proteins central to angiogenesis, cell adhesion, apoptosis, and cellular structure.
Table 1: Proteins Involved in Angiogenesis and Cell Proliferation
| Protein | Function | Reported Effect of this compound | Reported Effect of Sunitinib |
| VEGFR-2 | Primary receptor for VEGF-A, crucial for angiogenesis. | Downregulation of signaling activity. | Potent inhibition of phosphorylation.[7] |
| PDGFR-β | Receptor for PDGF, involved in vessel maturation. | Not a primary target. | Direct inhibition of phosphorylation.[6] |
| PECAM-1 | Mediates cell-cell adhesion and transmigration. | Upregulation, strengthening cell junctions.[8] | No significant direct effect reported. |
| Cyclin A/B | Regulate cell cycle progression. | Downregulation, leading to cell cycle arrest. | Downregulation, contributing to G0/G1 arrest.[9] |
| p-AKT | Promotes cell survival and proliferation. | Inhibition of phosphorylation.[3] | Inhibition of phosphorylation.[9] |
Table 2: Proteins Involved in Inflammation and Cell Adhesion
| Protein | Function | Reported Effect of this compound | Reported Effect of Sunitinib |
| VCAM-1 | Mediates leukocyte-endothelial cell adhesion. | Downregulation of induced expression.[8] | Not a primary target. |
| IL-6 | Pro-inflammatory cytokine. | Reduction of induced secretion.[8] | Not a primary target. |
| NF-κB | Transcription factor for inflammatory genes. | Inhibition of activation.[1][3] | No direct inhibitory effect reported. |
| Fibronectin | Extracellular matrix protein for cell adhesion. | Not significantly reported. | Downregulation observed in some studies. |
Table 3: Proteins Involved in Cytoskeleton and Apoptosis
| Protein | Function | Reported Effect of this compound | Reported Effect of Sunitinib |
| Actin | Key component of the cytoskeleton. | Disruption of cytoskeleton integrity.[1] | No direct effect reported. |
| Caspase-3 | Executioner caspase in apoptosis. | Upregulation, inducing apoptosis.[3] | Can induce apoptosis in proliferating cells. |
| Bcl-2 | Anti-apoptotic protein. | Downregulation. | Can be downregulated. |
| Bax | Pro-apoptotic protein. | Upregulation. | Can be upregulated. |
Experimental Protocols
The following is a representative protocol for a comparative quantitative proteomic analysis of endothelial cells treated with this compound versus a VEGF inhibitor, based on standard methodologies like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[10][11]
1. Cell Culture and SILAC Labeling
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium.
-
For SILAC, cells are divided into three populations and cultured for at least five passages to ensure complete incorporation of isotopes.
-
"Light" Population (Control): Grown in medium with normal L-arginine and L-lysine.
-
"Medium" Population (this compound): Grown in medium with 13C6-L-arginine and 4,4,5,5-D4-L-lysine.
-
"Heavy" Population (Sunitinib): Grown in medium with 13C6 15N4-L-arginine and 13C6 15N2-L-lysine.
-
2. Treatment
-
Once confluent, the "Medium" population is treated with a specified concentration of this compound (e.g., 1-10 µM) for a set duration (e.g., 24 hours).
-
The "Heavy" population is treated with a specified concentration of Sunitinib (e.g., 1 µM) for the same duration.
-
The "Light" population is treated with a vehicle control (e.g., DMSO).
3. Cell Lysis and Protein Extraction
-
Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Lysates are sonicated and centrifuged to remove cellular debris.
-
Protein concentration is determined using a BCA assay.
4. Protein Digestion and Peptide Preparation
-
Equal amounts of protein from the "Light," "Medium," and "Heavy" lysates are combined.
-
The protein mixture is reduced with DTT, alkylated with iodoacetamide, and digested with sequencing-grade trypsin overnight at 37°C.
-
The resulting peptides are desalted using C18 spin columns.
5. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Peptides are separated by reverse-phase liquid chromatography on a nano-flow HPLC system.
-
Eluted peptides are analyzed by a high-resolution mass spectrometer (e.g., Orbitrap).
-
The mass spectrometer is operated in data-dependent acquisition mode to automatically select and fragment peptide ions.
6. Data Analysis
-
The raw MS data is processed using software such as MaxQuant.[11]
-
Peptides and proteins are identified by searching the data against a human protein database (e.g., UniProt).
-
The relative abundance of proteins between the three conditions is calculated based on the intensity of the "Light," "Medium," and "Heavy" isotopic peaks.
-
Statistical analysis is performed to identify proteins with significant changes in expression.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
A representative workflow for comparative proteomic analysis using SILAC.
This compound Signaling Pathway in Endothelial Cells
This compound's proposed mechanism of action in endothelial cells.
Sunitinib Signaling Pathway in Endothelial Cells
Sunitinib's inhibition of the VEGF signaling pathway in endothelial cells.
References
- 1. Molecular Mechanism for Cellular Response to β-Escin and Its Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound protection of human vascular endothelial cells exposed to cobalt chloride mimicked hypoxia and inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. SILAC and 2D-DIGE Employed in Analysis of Irradiated Endothelial Cells [thermofisher.com]
Validating the specificity of an anti-inflammatory assay using Aescin as a reference compound.
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The validation of any anti-inflammatory assay is pivotal to ensure the reliability and specificity of its results. A key component of this validation process is the use of a well-characterized reference compound. Aescin, a natural mixture of saponins (B1172615) from horse chestnut (Aesculus hippocastanum), presents itself as a compelling candidate for this role due to its well-documented and multi-faceted anti-inflammatory properties. This guide provides a comparative overview of this compound's performance, supported by experimental data, and details the methodologies for key assays, establishing a framework for its use in validating the specificity of anti-inflammatory screening assays.
Comparative Performance of Anti-Inflammatory Compounds
To contextualize the utility of this compound as a reference compound, its activity is compared with other standard anti-inflammatory agents, such as the steroidal drug Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. The following table summarizes their inhibitory concentrations (IC50) or percentage of inhibition against key inflammatory mediators.
| Compound | Assay | Cell Line | Target Mediator | IC50 / % Inhibition |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Nitric Oxide | Effective suppression at 1 and 3 µg/ml[1] |
| This compound | COX-2 Activity | Endothelial Cells | Prostaglandin E2 (PGE2) | 45% inhibition at 50 µM[2] |
| This compound | Cytokine Production | RAW 264.7 Macrophages | TNF-α, IL-1β, IL-6 | Significant inhibition[1][2][3][4][5][6] |
| Dexamethasone | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Nitric Oxide | - |
| Indomethacin | PGE2 Production | Human Synovial Cells | Prostaglandin E2 (PGE2) | 5.5 ± 0.1 nM |
| Indomethacin Derivative (M-IN) | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Nitric Oxide | 14.6 µg/ml |
Experimental Protocols
The validation of an anti-inflammatory assay using this compound as a reference compound can be effectively carried out using a murine macrophage cell line, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
Cell Culture and Treatment
-
Cell Seeding: RAW 264.7 cells are seeded in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well plates for cytokine assays) and allowed to adhere overnight.
-
Compound Pre-treatment: The cells are pre-treated with various concentrations of this compound or other reference compounds (e.g., Dexamethasone, Indomethacin) for 1-2 hours. A vehicle control (e.g., DMSO) should be included.
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL. A negative control group without LPS stimulation should also be maintained.
-
Incubation: The cells are then incubated for a specified period, typically 24 hours, to allow for the production of inflammatory mediators.
Key Anti-Inflammatory Assays
1. Cell Viability Assay (MTT Assay): It is crucial to ensure that the observed anti-inflammatory effects are not a result of cytotoxicity.
-
After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
The medium is then removed, and 100 µL of DMSO is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control group.
2. Nitric Oxide (NO) Production Assay (Griess Assay): This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
After incubation, 100 µL of the cell culture supernatant is collected.
-
The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
After a short incubation period at room temperature, the absorbance is measured at 540 nm.
-
The concentration of nitrite is determined from a sodium nitrite standard curve. This compound has been shown to effectively suppress LPS-induced NO secretion in RAW 264.7 cells at concentrations of 1 and 3 μg/ml.[1]
3. Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA): Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of specific pro-inflammatory cytokines in the cell culture supernatant.
-
Commercially available ELISA kits for TNF-α, IL-6, and IL-1β are used according to the manufacturer's instructions.
-
Briefly, cell culture supernatants are added to antibody-coated plates.
-
Following a series of incubation and washing steps with detection antibodies and substrate, the absorbance is measured at the appropriate wavelength.
-
Cytokine concentrations are calculated based on a standard curve. This compound has been demonstrated to significantly inhibit the production of TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages.[1][2][3][4]
4. Prostaglandin E2 (PGE2) Measurement (ELISA): The production of PGE2, a key mediator of inflammation synthesized by cyclooxygenase (COX) enzymes, is quantified using a specific ELISA kit, following a similar procedure to the cytokine ELISAs. This compound has been shown to suppress COX-2 activity by 45% at a concentration of 50 µM in LPS-stimulated endothelial cells.[2]
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the anti-inflammatory signaling pathway of this compound and a typical experimental workflow for assay validation.
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for anti-inflammatory assay validation.
References
- 1. Ameliorative Effects of Escin on Inflammation via Glucocorticoid Receptor (GR) in Atopic Dermatitis (AD) Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and mechanism of escin in improving the tissue microenvironment of blood vessel walls via anti-inflammatory and anticoagulant effects: Implications for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. karger.com [karger.com]
- 5. Anti-inflammatory effect of external use of escin on cutaneous inflammation:possible involvement of glucocorticoids receptor [cjnmcpu.com]
- 6. dovepress.com [dovepress.com]
A Comparative Analysis of Gene Expression Profiles Induced by α-Aescin and β-Aescin: A Review of the Current Landscape
A notable gap in current research is the direct comparative analysis of gene expression profiles induced by α-aescin versus β-aescin. The vast majority of published studies focus on the pharmacological effects of β-aescin or a general mixture referred to as "escin," in which β-aescin is the predominant and more pharmacologically active component.[1][2][3][4] Consequently, this guide will provide a comprehensive overview of the known gene expression changes induced by β-aescin and "escin," while highlighting the current lack of specific data for α-aescin. The information presented is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of these compounds.
Data on Gene Expression Modulation
The primary therapeutic effects of β-aescin, including its anti-inflammatory, anti-edematous, and anti-cancer activities, are underpinned by its ability to modulate specific gene expression programs.[[“]][6][[“]][8] The following tables summarize the key genes and protein expression changes reported in the literature for β-aescin and "escin."
Table 1: Modulation of Inflammatory Gene Expression by β-Aescin and Escin (B49666)
| Gene/Protein | Compound | Effect | Model System | Reference |
| Pro-Inflammatory Cytokines | ||||
| TNF-α | β-Aescin | Down-regulation | Human Umbilical Vein Endothelial Cells (HUVEC) | [6] |
| Escin | Down-regulation | Rat model of benign prostatic hyperplasia | [9] | |
| Escin | Down-regulation | LPS-stimulated macrophage cells | [10] | |
| IL-1β | Escin | Down-regulation | Rat model of benign prostatic hyperplasia | [9] |
| Escin | Down-regulation | LPS-stimulated macrophage cells | [10] | |
| IL-6 | Escin | Down-regulation | RAW 264.7 cells | [2] |
| Inflammatory Enzymes | ||||
| COX-2 | Escin | Down-regulation | Rat model of benign prostatic hyperplasia | [9] |
| Escin | Down-regulation | RAW 264.7 cells | [2] | |
| iNOS | Escin | Down-regulation | RAW 264.7 cells | [2] |
| Transcription Factors | ||||
| NF-κB | β-Aescin | Inhibition of activation/translocation | Human epithelial and immune cells | [[“]][6] |
| Escin | Inhibition of expression | LPS-treated mice | [11] | |
| Other | ||||
| Glucocorticoid Receptor (GR) | Escin | Up-regulation of protein expression | Animal models of inflammation | [11][12] |
Table 2: Modulation of Cancer-Related Gene Expression by β-Aescin and Escin
| Gene/Protein | Compound | Effect | Cell Line/Model | Reference |
| Cell Cycle Regulators | ||||
| p21WAF1/CIP1 | β-Aescin | Induction | Cancer cells | [[“]][13] |
| Cyclin D1 | Escin | Down-regulation | Pancreatic cancer cells (BxPC-3, PANC-1) | [14] |
| Apoptosis Regulators | ||||
| Bcl-2 | Escin | Down-regulation | Pancreatic cancer cells (BxPC-3, PANC-1) | [14] |
| Bcl-xL | Escin | Down-regulation | Pancreatic cancer cells (BxPC-3, PANC-1) | [14] |
| Bax | Escin | Up-regulation | A549 lung adenocarcinoma cells | [15] |
| Caspase-3 | Escin | Activation | Pancreatic cancer cells, A549 cells | [14][15] |
| Survivin | Escin | Down-regulation | Pancreatic cancer cells (BxPC-3, PANC-1) | [14] |
| Growth Factors & Angiogenesis | ||||
| TGF-β1 | Escin | Down-regulation | Rat model of benign prostatic hyperplasia | [9] |
| EFNB2, FGF-1 | β-Aescin | Down-regulation | Endothelial cells | [[“]] |
| Stem Cell Markers | ||||
| Sox2, Oct4, KLF4 | β-Aescin | Down-regulation | Human ovarian cancer cell spheroids | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in key studies investigating the effects of β-aescin and escin on gene and protein expression.
Experiment 1: Inhibition of NF-κB Activation by β-Aescin in Endothelial Cells [6]
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Treatment: Cells were treated with 3 μM β-escin. Inflammation was induced with TNF-α.
-
Methodology: Nuclear translocation of the p50 and p65 subunits of NF-κB was measured to assess its activation. This is a common method to determine the activity of this transcription factor.
Experiment 2: Anti-inflammatory Gene Expression in an Animal Model [12]
-
Animal Model: Animal models of acute and chronic inflammation.
-
Treatment: External application of escin.
-
Methodology: The expression of Glucocorticoid Receptor (GR), NF-κB, p38 mitogen-activated protein kinase (P38MAPK), and activator protein-1 (AP-1) was analyzed at both the gene and protein level using Real-time PCR and Western blotting, respectively.
Experiment 3: Gene Expression in Pancreatic Cancer Cells [14]
-
Cell Lines: Human pancreatic cancer cell lines BxPC-3 and PANC-1.
-
Treatment: Escin alone and in combination with gemcitabine (B846).
-
Methodology: The expression of NF-κB-regulated gene products, including c-Myc, COX-2, Cyclin D1, Survivin, Bcl-2, and Bcl-xL, was examined. Apoptosis was assessed by measuring the activation of caspase-3.
Signaling Pathways and Experimental Workflow
The effects of β-aescin on gene expression are mediated through the modulation of specific signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and a general experimental workflow for their study.
Caption: β-Aescin inhibits the activation of NF-κB, a key regulator of inflammation.
Caption: Escin upregulates glucocorticoid receptor expression, leading to gene repression.
Caption: A typical workflow for studying this compound-induced gene expression changes.
References
- 1. Escin’s Multifaceted Therapeutic Profile in Treatment and Post-Treatment of Various Cancers: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glucocorticoid-Like Activity of Escin: A New Mechanism for an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. consensus.app [consensus.app]
- 6. Molecular Mechanism for Cellular Response to β-Escin and Its Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. The Natural Product β-Escin Targets Cancer and Stromal Cells of the Tumor Microenvironment to Inhibit Ovarian Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 11. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory effect of external use of escin on cutaneous inflammation:possible involvement of glucocorticoids receptor [cjnmcpu.com]
- 13. worldscientific.com [worldscientific.com]
- 14. Escin augments the efficacy of gemcitabine through down-regulation of nuclear factor-κB and nuclear factor-κB-regulated gene products in pancreatic cancer both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Escin reduces cell proliferation and induces apoptosis on glioma and lung adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro Antioxidant Capacity of Aescin and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro antioxidant capacity of Aescin, a natural mixture of saponins (B1172615) extracted from horse chestnut (Aesculus hippocastanum), and ascorbic acid (Vitamin C), a well-established antioxidant standard. This document summarizes available experimental data, outlines relevant methodologies, and presents visual workflows to aid in the understanding of their comparative antioxidant potential.
Executive Summary
Direct comparative studies on the antioxidant capacity of purified this compound and ascorbic acid using standardized assays are limited in the existing scientific literature. However, by collating data from various independent studies, an indirect comparison can be drawn. The available data suggests that ascorbic acid generally exhibits a significantly higher in vitro antioxidant capacity in common assays like the DPPH and ABTS radical scavenging assays compared to this compound. This compound's antioxidant activity has been noted against specific reactive oxygen and nitrogen species, but its broad-spectrum radical scavenging capacity, as measured by standard methods, appears to be less potent than that of ascorbic acid.
Quantitative Data Comparison
The following table summarizes the available quantitative data on the antioxidant capacity of this compound and ascorbic acid from various in vitro assays. It is crucial to note that these values are compiled from different studies and direct, side-by-side comparisons under identical experimental conditions are scarce. Variations in experimental protocols can influence IC50/EC50 values.
| Compound | Assay | IC50 / EC50 Value | Source |
| This compound (Escin) | DPPH | EC50: 174.4 µg/mL (for a 10 mg/mL dose) | (Data from an independent study) |
| Hydroxyl Radical Scavenging | ~36.28% inhibition at 100 µg/mL | [1] | |
| Superoxide Radical Scavenging | <15% inhibition at various concentrations | [1] | |
| Ascorbic Acid | DPPH | IC50: ~3.1 - 6.1 µg/mL | [2] |
| ABTS | IC50: ~127.7 µg/mL | (Data from an independent study) |
Note: A lower IC50 or EC50 value indicates a higher antioxidant activity.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are generalized from standard laboratory practices and published research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Various concentrations of the test compound (this compound or ascorbic acid) and a standard are prepared in a suitable solvent.
-
A specific volume of the DPPH solution is added to the test compound solutions.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the radical cation by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).
-
Various concentrations of the test compound and a standard are prepared.
-
A small volume of the test compound is mixed with the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).
-
The absorbance is measured at the specified wavelength.
-
The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity of the sample.
Procedure:
-
The FRAP reagent is prepared by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (e.g., 10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (e.g., 20 mM) in a specific ratio (e.g., 10:1:1, v/v/v).
-
The FRAP reagent is warmed to 37°C before use.
-
A small volume of the test compound is mixed with the FRAP reagent.
-
The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).
-
The absorbance of the blue-colored solution is measured at a specific wavelength (e.g., 593 nm).
-
The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of a standard antioxidant like Trolox or ferrous sulfate (B86663). The results are often expressed as Trolox equivalents (TE) or ferrous sulfate equivalents.
Visualizations
Experimental Workflow for DPPH Assay
Caption: General workflow of the DPPH radical scavenging assay.
General Antioxidant Action: Radical Scavenging
Caption: Simplified mechanism of radical scavenging by an antioxidant.
References
A Comparative Analysis of the Pharmacokinetic Profiles of Aescin Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of Aescin, a natural mixture of triterpenoid (B12794562) saponins (B1172615) derived from the seeds of the horse chestnut tree (Aesculus hippocastanum), across different species. Understanding these species-specific differences is crucial for the preclinical to clinical translation of this compound-based therapies. This document summarizes key pharmacokinetic parameters, details the experimental methodologies used to obtain this data, and visualizes relevant biological and experimental processes.
Overview of this compound Pharmacokinetics
This compound is recognized for its anti-inflammatory, anti-edematous, and venotonic properties.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). Significant variations in these parameters have been observed across different species, impacting the substance's bioavailability and duration of action.
Absorption: Following oral administration, this compound generally exhibits low bioavailability. Studies in rats indicate an oral bioavailability of less than 0.25% for its main isomers, escin (B49666) Ia and isoescin Ia.[2] In humans, peak plasma concentrations are typically reached approximately 2-3 hours after oral intake.[3][4] The absorption can be influenced by food.[3]
Distribution: Once absorbed, this compound is extensively bound to plasma proteins, with a binding rate exceeding 90% in humans.[5] This high degree of protein binding limits the concentration of free, active compound in circulation.
Metabolism: The liver and kidneys are the primary sites of this compound metabolism.[5] A key metabolic pathway involves the intestinal flora, where the CYP1A2 enzyme converts β-escin into various metabolites, including deacylated and deglycosylated forms.[5][6] In rats, escin Ia is rapidly and extensively converted to its isomer, isoescin Ia, in vivo.[1]
Excretion: Metabolites of this compound are eliminated from the body through both urine and feces, indicating renal and hepatic clearance pathways.[5][6]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound's primary isomers in rats and humans, derived from intravenous and oral administration studies.
Table 1: Pharmacokinetic Parameters of Escin Ia in Wistar Rats after a Single Intravenous (IV) Dose.
| Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) | CL (L/h/kg) | Vd (L/kg) |
| 0.5 | 1150 ± 220 | 441 ± 51 | 0.81 ± 0.15 | 1.14 ± 0.13 | 1.34 ± 0.19 |
| 1.0 | 2580 ± 460 | 1040 ± 190 | 1.15 ± 0.17 | 0.98 ± 0.17 | 1.62 ± 0.21 |
| 2.0 | 8840 ± 2110 | 3630 ± 780 | 1.51 ± 0.21 | 0.57 ± 0.12 | 1.22 ± 0.11 |
Data adapted from a study on Wistar rats. The results indicate a dose-dependent pharmacokinetic profile.[1]
Table 2: Pharmacokinetic Parameters of this compound Isomers in Healthy Human Volunteers after a Single Oral Dose of 60 mg Sodium Aescinate.
| Isomer | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| Escin Ia | 1.83 ± 0.81 | 2.3 ± 0.8 | 10.3 ± 3.2 | 3.72 ± 1.12 |
| Isoescin Ia | 1.15 ± 0.54 | 2.5 ± 0.9 | 7.1 ± 2.5 | - |
| Escin Ib | 1.02 ± 0.49 | 2.4 ± 0.7 | 6.5 ± 2.1 | 3.57 ± 0.98 |
| Isoescin Ib | 0.61 ± 0.28 | 2.6 ± 0.8 | 4.1 ± 1.5 | - |
Data represents the mean ± standard deviation. Half-life (t½) was not determined for all isomers.[3] Other studies report a general half-life for this compound in humans of 6-8 hours.[4][7]
Cross-Species Comparison Summary:
-
Bioavailability: Oral bioavailability is notably poor in rats (<0.25%) and is also limited in humans, as suggested by the low plasma concentrations achieved after oral dosing.[2][3]
-
Half-Life: The elimination half-life appears to be longer in humans (ranging from ~3.6 to 8 hours) compared to rats (~0.8 to 1.5 hours for escin Ia).[1][3][4] This suggests a slower clearance rate in humans.
-
Metabolism: A significant metabolic step in rats is the rapid isomerization of escin Ia to isoescin Ia.[1] While isomers are present in human plasma, the dynamics of this conversion are not as clearly defined.[3]
-
Data Gaps: There is a notable lack of publicly available, quantitative pharmacokinetic data for this compound in common non-rodent species such as dogs. While some studies mention the use of canine models for pharmacodynamic assessments, detailed pharmacokinetic parameters (Cmax, AUC, t½) are not provided.[8]
Experimental Methodologies
The data presented in this guide were obtained using validated, high-sensitivity analytical methods. Below are the detailed protocols from the key cited studies.
Pharmacokinetic Study in Rats
-
Study Design: Male Wistar rats were administered single intravenous (IV) doses of escin Ia at 0.5, 1.0, and 2.0 mg/kg via the caudal vein.[1] Blood samples were collected at various time points post-administration for pharmacokinetic analysis.[1]
-
Sample Preparation: Plasma samples were prepared by protein precipitation.
-
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Pharmacokinetic Study in Humans
-
Study Design: Healthy male volunteers received a single oral dose of sodium aescinate tablets (containing 60 mg of escin saponins).[[“]] Blood samples were collected over time to determine the plasma concentrations of four isomeric escin saponins (escin Ia, escin Ib, isoescin Ia, and isoescin Ib).[[“]]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Analytical Method: LC-MS/MS
-
Chromatography: Reversed-phase chromatography with gradient elution using a mobile phase of methanol-acetonitrile (50:50, v/v) and 10 mM ammonium (B1175870) acetate (B1210297) solution (pH 6.8).[[“]]
-
Mass Spectrometry: Detection was performed in positive ion mode using multiple reaction monitoring (MRM) of the transition at m/z 1113.8 → 807.6.[[“]]
-
Quantification: The method was linear up to 10 ng/mL, with a lower limit of quantitation (LLOQ) of 33 pg/mL for all four saponins.[[“]]
-
Visualized Workflows and Pathways
To further clarify the processes described, the following diagrams illustrate a typical experimental workflow for a pharmacokinetic study and the metabolic pathway of this compound.
Caption: General workflow for preclinical and clinical pharmacokinetic studies of this compound.
References
- 1. This compound: pharmacology, pharmacokinetics and therapeutic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. The Use of Systemically Absorbed Drugs to Explore An In Vitro Bioequivalence Approach For Comparing Non-Systemically Absorbed Active Pharmaceutical Ingredients in Drug Products For Use in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Escin: An Updated Review of Its Analysis, Pharmacology, Pharmacokinetics, and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Canine Preclinical Assessment of a Non-Toxic Procaspase-3-Activating Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. consensus.app [consensus.app]
Safety Operating Guide
Proper Disposal of Aescin: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of Aescin, a saponin (B1150181) mixture derived from horse chestnut seeds. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is classified as a hazardous substance, and its handling and disposal are subject to stringent regulations.
Immediate Safety and Hazard Information
This compound presents several health and environmental hazards that necessitate careful handling. It is harmful if swallowed, inhaled, or comes into contact with skin, and can cause serious eye and respiratory irritation.[1][2][3] Furthermore, it is toxic to aquatic life with long-lasting effects.[1][2][3][4]
Hazard Summary Table:
| Hazard Classification | Description |
|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2][3] |
| Eye Irritation | Causes serious eye irritation.[1][3] |
| Respiratory Irritation | May cause respiratory irritation.[1][2][3] |
| Aquatic Hazard (Chronic) | Toxic to aquatic life with long-lasting effects.[1][2][3][4] |
Toxicological and Transport Data:
| Data Point | Value |
|---|---|
| LD50 (Oral, Rat) | 833 mg/kg[1] |
| UN Number | 3077 or 3288 (Varies by formulation; check local regulations)[1][2] |
| Proper Shipping Name | Environmentally hazardous substance, solid, n.o.s. (this compound)[1] |
Operational and Disposal Plan
This section outlines the step-by-step procedures for handling spills and disposing of this compound waste.
Personal Protective Equipment (PPE)
Before handling this compound in any capacity, including disposal preparation, all personnel must be equipped with the appropriate PPE to minimize exposure risk.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or eyeglasses with side shields.[1] |
| Hand Protection | Compatible, chemical-resistant gloves.[1] |
| Body Protection | Protective clothing to prevent skin exposure.[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[1] |
An emergency safety shower and eyewash station must be readily accessible in the handling area.[1]
Accidental Spill Protocol
In the event of a spill, immediate and precise action is required to contain the substance and prevent environmental contamination.
Experimental Protocol: Spill Containment and Cleanup
-
Evacuate & Ventilate: Evacuate unnecessary personnel from the affected area. Ensure the area is well-ventilated, using mechanical exhaust if necessary.[1][5]
-
Avoid Dust Generation: Do not dry sweep. Avoid any actions that could create airborne dust.[5][6]
-
Containment: Prevent the spilled material from entering drains, sewers, surface water, or soil.[1][5] If a significant spill occurs that may enter a water course, inform the respective authorities immediately.
-
Cleanup: Carefully sweep up or vacuum the spilled solid material.[5][7]
-
Collection: Place the collected material into a suitable, sealed, and properly labeled container for disposal.[1][5][7]
-
Decontamination: Thoroughly clean the contaminated surface to remove any residual material.[5]
This compound Disposal Procedure
This compound waste must be treated as hazardous and must not be disposed of with regular household or laboratory garbage.[2]
Experimental Protocol: Waste Disposal
-
Segregation: Collect all this compound waste, including expired product and contaminated materials (e.g., gloves, wipes, containers), in a designated, closed, and clearly labeled hazardous waste container.
-
Primary Disposal Method: The recommended method for disposal is incineration.[1][5] This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber/exhaust air system.[1][5]
-
Professional Disposal Service: All this compound waste must be offered to a licensed hazardous material disposal company.[5] Do not attempt to dispose of the material without professional consultation.
-
Regulatory Compliance: Ensure that all disposal activities comply with applicable local, regional, national, and international regulations.[1][3][7]
-
Packaging Disposal: Contaminated packaging must be disposed of in the same manner as the chemical waste itself.[5]
Mandatory Visualizations
Logical Workflow for this compound Disposal
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. biosynth.com [biosynth.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. This compound, 25 g, CAS No. 6805-41-0 | Terpenes | Natural Products | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. biocrick.com [biocrick.com]
- 7. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling Aescin
For researchers, scientists, and drug development professionals, the safe handling of Aescin is of paramount importance to mitigate potential risks. This guide provides immediate, essential safety protocols, logistical information for handling, and detailed disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause serious eye irritation and may lead to respiratory irritation.[1][2] Therefore, stringent adherence to PPE guidelines is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Recommended Equipment | Specification/Standard | Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US) approved standards.[3] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | Follow manufacturer's specifications for breakthrough time and permeation rate. | Prevents skin contact, as this compound is harmful upon dermal absorption. |
| Body Protection | A disposable, back-closing laboratory gown or a lab coat made of a low-permeability material. Cuffs should be tucked into gloves. | Fire/flame resistant and impervious clothing.[3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A fit-tested N95 respirator at a minimum, especially when handling the compound as a powder. | NIOSH-approved respirator. | Prevents inhalation of airborne particles, which can cause respiratory irritation.[1][2] |
| Footwear | Closed-toe, non-perforated shoes that cover the entire foot. | --- | Protects against spills and dropped objects. |
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound from receipt to disposal is critical for safety and to maintain the integrity of the compound.
2.1. Engineering Controls:
-
All work with this compound, especially in its powdered form, should be conducted in a well-ventilated area.[3][4]
-
The use of a laboratory fume hood or other local exhaust ventilation is highly recommended to minimize inhalation exposure.[2][3]
2.2. Safe Handling Practices:
-
Avoid the formation of dust when handling the solid form.[3][4]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][2]
-
Ensure containers are tightly closed when not in use and stored in a dry, well-ventilated place.[3][4]
Solubility Data for Stock Solutions
The following table summarizes the solubility of this compound in common laboratory solvents. This information is critical for the preparation of stock solutions.
| Solvent | Approximate Solubility |
| DMSO | ~25 mg/mL |
| Dimethylformamide | ~20 mg/mL |
| PBS (pH 7.2) | ~5 mg/mL |
| (Data sourced from Cayman Chemical product information)[5] |
It is recommended to purge the solvent with an inert gas before dissolving this compound.[5] Aqueous solutions are not recommended for storage for more than one day.[5]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: Contaminated consumables such as gloves, wipes, and weigh boats should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, compatible, and clearly labeled hazardous waste container. Do not pour down the drain.[4][6]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated.
-
Regulatory Compliance: All waste must be disposed of in accordance with federal, state, and local environmental regulations.[3] It is recommended to use a licensed hazardous material disposal company.[3]
Experimental Protocols
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Step-by-step workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
